molecular formula C15H13Cl B074373 5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene CAS No. 1210-33-9

5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene

Katalognummer: B074373
CAS-Nummer: 1210-33-9
Molekulargewicht: 228.71 g/mol
InChI-Schlüssel: QPERNSDCEUTOTE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene is a tricyclic organic compound of significant interest in medicinal chemistry and pharmacological research. This chlorinated derivative of the dibenzocycloheptene scaffold serves as a critical synthetic intermediate and a versatile structural motif. Its primary research value lies in its role as a precursor in the synthesis of more complex tricyclic psychotropic agents, including tricyclic antidepressants (TCAs) and related neuroactive compounds. Researchers utilize this building block to explore structure-activity relationships (SAR), particularly by modifying the central seven-membered ring and the chloro-substituent to modulate affinity for neurotransmitter transporters such as those for serotonin and norepinephrine. The semi-rigid, boat-like conformation of the tricyclic system provides a valuable template for studying molecular recognition and receptor binding dynamics. While the specific mechanism of action for the parent compound is not fully defined, its derivatives are known to act primarily as reuptake inhibitors, making it a cornerstone molecule for developing novel central nervous system (CNS) active agents and for probing the biochemical pathways involved in mood disorders. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Eigenschaften

IUPAC Name

2-chlorotricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl/c16-15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)15/h1-8,15H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPERNSDCEUTOTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(C3=CC=CC=C31)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20153103
Record name 5H-Dibenzo(a,d)cycloheptene, 10,11-dihydro-5-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20153103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1210-33-9
Record name 5-Chlorodibenzosuberane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1210-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5H-Dibenzo(a,d)cycloheptene, 10,11-dihydro-5-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001210339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1210-33-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86154
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5H-Dibenzo(a,d)cycloheptene, 10,11-dihydro-5-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20153103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.555
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic pathway for 5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene, a key intermediate in the synthesis of various pharmaceutically active compounds. This document details the chemical transformations, experimental protocols, and quantitative data associated with this synthesis.

Introduction

This compound, also known as dibenzosuberyl chloride, is a tricyclic compound of significant interest in medicinal chemistry. Its structural framework is a core component of numerous therapeutic agents, most notably the tricyclic antidepressant Amitriptyline. The chloro-substituent at the 5-position serves as a reactive handle for the introduction of various functional groups, enabling the synthesis of a diverse library of derivatives for drug discovery and development. Understanding the efficient synthesis of this key intermediate is therefore crucial for researchers in the field.

Synthesis Pathway

The most common and efficient synthesis of this compound is a two-step process commencing from the commercially available ketone, 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one (also known as dibenzosuberone).

The pathway involves:

  • Reduction of the carbonyl group: The ketone functional group of dibenzosuberone is reduced to a secondary alcohol, yielding 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol (dibenzosuberol).

  • Chlorination of the alcohol: The resulting hydroxyl group is then substituted with a chlorine atom to afford the final product, this compound.

Synthesis_Pathway Dibenzosuberone 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one (Dibenzosuberone) Dibenzosuberol 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol (Dibenzosuberol) Dibenzosuberone->Dibenzosuberol Reduction (e.g., NaBH4) Target_Compound This compound Dibenzosuberol->Target_Compound Chlorination (e.g., SOCl2)

Figure 1: Overall synthesis pathway for this compound.

Experimental Protocols

The following are detailed experimental procedures for the two key steps in the synthesis.

Step 1: Synthesis of 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol (Dibenzosuberol)

This procedure outlines the reduction of dibenzosuberone using sodium borohydride.

Materials:

  • 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one (Dibenzosuberone)

  • Sodium borohydride (NaBH₄)

  • Isopropyl alcohol

  • Water

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 10 g of dibenzosuberone in 80 ml of isopropyl alcohol.

  • To this solution, add 1.8 g of sodium borohydride in one portion.

  • Stir the reaction mixture at room temperature for two hours.

  • After the reaction is complete, cautiously add 5 ml of water to quench the excess sodium borohydride.

  • Remove the isopropyl alcohol under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol.

Step 2: Synthesis of this compound

This procedure describes the chlorination of dibenzosuberol using thionyl chloride. This protocol is based on general procedures for the conversion of benzylic alcohols to chlorides.

Materials:

  • 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol (Dibenzosuberol)

  • Thionyl chloride (SOCl₂)

  • Pyridine (optional, as a catalyst and acid scavenger)

  • Anhydrous inert solvent (e.g., dichloromethane, chloroform, or benzene)

  • Standard laboratory glassware for reactions under anhydrous conditions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl and SO₂), dissolve the 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol in an anhydrous inert solvent.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric excess (typically 1.1 to 1.5 equivalents) of thionyl chloride dropwise to the cooled solution. A small amount of pyridine can be added to catalyze the reaction and neutralize the generated HCl.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a period of 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into ice-water to quench the excess thionyl chloride.

  • Separate the organic layer, and wash it sequentially with water, a dilute sodium bicarbonate solution (to remove any remaining acid), and finally with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Experimental_Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Chlorination S1_Start Dissolve Dibenzosuberone in Isopropyl Alcohol S1_Add_NaBH4 Add Sodium Borohydride S1_Start->S1_Add_NaBH4 S1_Stir Stir at Room Temperature (2 hours) S1_Add_NaBH4->S1_Stir S1_Quench Quench with Water S1_Stir->S1_Quench S1_Evaporate Evaporate Solvent S1_Quench->S1_Evaporate S1_Purify Recrystallize S1_Evaporate->S1_Purify S1_Product 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol S1_Purify->S1_Product S2_Start Dissolve Dibenzosuberol in Anhydrous Solvent S2_Add_SOCl2 Add Thionyl Chloride (and optional Pyridine) S2_Start->S2_Add_SOCl2 S2_Reflux Reflux (1-3 hours) S2_Add_SOCl2->S2_Reflux S2_Quench Quench with Ice-Water S2_Reflux->S2_Quench S2_Workup Aqueous Workup S2_Quench->S2_Workup S2_Dry Dry and Evaporate S2_Workup->S2_Dry S2_Product 5-Chloro-10,11-dihydro-5H- dibenzo[a,d]cycloheptene S2_Dry->S2_Product

Figure 2: Experimental workflow for the synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis pathway. Yields are representative and may vary based on reaction scale and purification efficiency.

StepReactantReagent(s)ProductTypical Yield (%)
110,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-oneSodium borohydride10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol>90
210,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-olThionyl chloride, Pyridine (cat.)This compound70-85

Physicochemical Properties of Key Compounds:

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)
10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-oneC₁₅H₁₂O208.2632-34
10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-olC₁₅H₁₄O210.27~115-118
This compoundC₁₅H₁₃Cl228.72Not reported

An In-depth Technical Guide to 5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene: Chemical Properties, Structure, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene, a key intermediate in the synthesis of various pharmaceutical compounds, most notably tricyclic antidepressants. This document details its physicochemical characteristics, spectroscopic profile, and a detailed protocol for its preparation from 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol.

Chemical Structure and Properties

This compound, also known as dibenzosuberyl chloride, is a tricyclic organic compound. The structure consists of a central seven-membered cycloheptene ring fused to two benzene rings. A chlorine atom is substituted at the 5-position of the cycloheptene ring.

Table 1: Chemical Identifiers and Physical Properties [1][2]

PropertyValue
IUPAC Name This compound
Synonyms Dibenzosuberyl chloride, 5-Chlorodibenzosuberane
CAS Number 1210-33-9[1]
Molecular Formula C₁₅H₁₃Cl[1]
Molecular Weight 228.71 g/mol [1]
Appearance Off-white crystalline solid
Melting Point 90-95 °C (for the precursor, Dibenzosuberol)[3]
Boiling Point 166-169 °C at 1 mmHg (for the precursor, Dibenzosuberol)[3]
Solubility Soluble in chloroform and ethyl acetate[3]

Spectroscopic Analysis

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic and aliphatic protons. The benzylic protons on the dihydrocycloheptene ring typically appear as a multiplet, while the aromatic protons resonate further downfield.

¹³C NMR: The carbon NMR spectrum shows distinct peaks for the aromatic carbons and the sp³-hybridized carbons of the cycloheptene ring. The carbon atom attached to the chlorine atom (C-5) will exhibit a characteristic downfield shift.[1]

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands corresponding to the functional groups present in the molecule. Key absorptions include C-H stretching vibrations for the aromatic and aliphatic protons, C=C stretching for the aromatic rings, and a C-Cl stretching vibration.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak (M⁺) at m/z 228, with an isotopic peak (M+2) at m/z 230, characteristic of a monochlorinated compound.[2] A prominent fragmentation pattern would involve the loss of a chlorine radical to form a stable carbocation at m/z 193.[4]

Table 2: Summary of Spectroscopic Data

TechniqueKey Features
¹H NMR Signals for aromatic and aliphatic protons.
¹³C NMR Resonances for aromatic and sp³ carbons, with a downfield shift for the carbon bonded to chlorine.[1]
IR C-H (aromatic and aliphatic), C=C (aromatic), and C-Cl stretching vibrations.
MS Molecular ion peak at m/z 228 and a characteristic [M-Cl]⁺ fragment at m/z 193.[2][4]

Synthesis

The most common and direct synthesis of this compound involves the chlorination of its corresponding alcohol precursor, 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol (dibenzosuberol), using thionyl chloride.

Synthesis of the Precursor: 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one (Dibenzosuberone)

Dibenzosuberone is a key intermediate and its synthesis is a crucial first step. A common method is the cyclocondensation of dibenzyl-o-carboxylic acid.[5]

Experimental Protocol: Synthesis of Dibenzosuberone [5]

  • Reactants: Dibenzyl-o-carboxylic acid, Polyphosphoric acid (PPA).

  • Procedure:

    • A mixture of dibenzyl-o-carboxylic acid and a catalytic amount of polyphosphoric acid is heated under vacuum.

    • The reaction is typically carried out at elevated temperatures (e.g., 240 °C) for several hours.[5]

    • The product, dibenzosuberone, is then isolated by vacuum distillation.[5]

Reduction of Dibenzosuberone to Dibenzosuberol

The ketone, dibenzosuberone, is reduced to the corresponding alcohol, dibenzosuberol.

Experimental Protocol: Reduction of Dibenzosuberone

  • Reactants: Dibenzosuberone, Sodium borohydride (NaBH₄), Methanol.

  • Procedure:

    • Dibenzosuberone is dissolved in methanol.

    • Sodium borohydride is added portion-wise to the solution at a controlled temperature (e.g., 0-5 °C).

    • The reaction is stirred until completion (monitored by TLC).

    • The reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

    • The organic layer is washed, dried, and the solvent is evaporated to yield dibenzosuberol.

Chlorination of Dibenzosuberol to this compound

Experimental Protocol: Synthesis of this compound [6]

  • Reactants: 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol (Dibenzosuberol), Thionyl chloride (SOCl₂), Tetrahydrofuran (THF).

  • Procedure:

    • To a solution of dibenzosuberol in an inert solvent such as tetrahydrofuran, thionyl chloride is added dropwise at a low temperature (e.g., 0 °C).[6]

    • The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

    • The completion of the reaction can be monitored by thin-layer chromatography.

    • The reaction mixture is then concentrated under reduced pressure to remove excess thionyl chloride and solvent.

    • The crude product is purified, for example, by recrystallization from a suitable solvent like hexane or by column chromatography.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_target Target Synthesis Dibenzyl-o-carboxylic_acid Dibenzyl-o-carboxylic acid Dibenzosuberone 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one (Dibenzosuberone) Dibenzyl-o-carboxylic_acid->Dibenzosuberone PPA, Heat Dibenzosuberol 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol (Dibenzosuberol) Dibenzosuberone->Dibenzosuberol NaBH4, MeOH Target_Compound This compound Dibenzosuberol->Target_Compound SOCl2, THF

Synthesis workflow for this compound.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of tricyclic antidepressants, such as nortriptyline.[7][8] The chlorine atom at the 5-position serves as a good leaving group for nucleophilic substitution reactions, allowing for the introduction of various side chains.

Synthesis of Nortriptyline

A key step in the synthesis of nortriptyline from this intermediate is a Grignard reaction with 3-(dimethylamino)propylmagnesium chloride, followed by dehydration and demethylation.

Nortriptyline_Synthesis Start 5-Chloro-10,11-dihydro-5H- dibenzo[a,d]cycloheptene Intermediate_Alcohol 5-(3-(Dimethylamino)propyl)-10,11- dihydro-5H-dibenzo[a,d]cyclohepten-5-ol Start->Intermediate_Alcohol Grignard Reaction Grignard_Reagent 3-(Dimethylamino)propyl- magnesium chloride Grignard_Reagent->Intermediate_Alcohol Nortriptyline_Precursor Amitriptyline Intermediate_Alcohol->Nortriptyline_Precursor Dehydration Nortriptyline Nortriptyline Nortriptyline_Precursor->Nortriptyline Demethylation

Synthetic pathway to Nortriptyline.

Safety and Handling

This compound is classified as a hazardous substance. It is reported to cause severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a crucial building block in medicinal chemistry, particularly in the synthesis of tricyclic antidepressants. A thorough understanding of its chemical properties, spectroscopic characteristics, and synthetic methodologies is essential for researchers and scientists in the field of drug discovery and development. The protocols and data presented in this guide provide a solid foundation for the successful synthesis and application of this important intermediate.

References

The Core Mechanism of Action of Dibenzocycloheptene Derivatives in Biological Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dibenzocycloheptene scaffold is a cornerstone in the development of a diverse range of therapeutic agents, most notably tricyclic antidepressants, muscle relaxants, and antihistamines. The unique three-dimensional structure of this tricyclic ring system allows for interaction with a variety of biological targets, leading to a complex and multifaceted mechanism of action. This technical guide provides a comprehensive overview of the core mechanisms by which dibenzocycloheptene derivatives exert their pharmacological effects, with a focus on their interactions with monoamine transporters and G-protein coupled receptors (GPCRs).

Primary Mechanisms of Action

The biological effects of dibenzocycloheptene derivatives are primarily attributed to two main mechanisms:

  • Inhibition of Monoamine Reuptake: A significant number of dibenzocycloheptene-based drugs, particularly the tricyclic antidepressants like amitriptyline and its metabolite nortriptyline, function by blocking the reuptake of the neurotransmitters norepinephrine (NE) and serotonin (5-HT) from the synaptic cleft.[1][2] They achieve this by binding to the norepinephrine transporter (NET) and the serotonin transporter (SERT), respectively.[1] This inhibition leads to an increased concentration of these neurotransmitters in the synapse, enhancing neurotransmission. The relative affinity for NET and SERT varies among different derivatives, contributing to their distinct pharmacological profiles.

  • Antagonism of G-Protein Coupled Receptors (GPCRs): Dibenzocycloheptene derivatives are also potent antagonists at several GPCRs, which contributes significantly to both their therapeutic effects and their side-effect profiles.[3] Key receptor targets include:

    • Serotonin (5-HT) Receptors: Particularly the 5-HT2A and 5-HT2C subtypes.[4]

    • Histamine H1 Receptors: Leading to their antihistaminic and sedative effects.

    • Muscarinic Acetylcholine Receptors: Responsible for anticholinergic side effects.[5]

    • Dopamine D2 Receptors: Though generally with lower affinity compared to other targets.[6]

Quantitative Pharmacological Data

The affinity of dibenzocycloheptene derivatives for their various targets can be quantified using binding assays, with the results typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The following tables summarize the Ki values for several prominent dibenzocycloheptene derivatives at key biological targets.

Table 1: Binding Affinities (Ki, nM) of Dibenzocycloheptene Derivatives at Monoamine Transporters

CompoundSerotonin Transporter (SERT)Norepinephrine Transporter (NET)
Amitriptyline4.335
Nortriptyline181.8
Cyclobenzaprine14.319.9

Data compiled from multiple sources.

Table 2: Binding Affinities (Ki, nM) of Dibenzocycloheptene Derivatives at G-Protein Coupled Receptors

Compound5-HT2A Receptor5-HT2C ReceptorHistamine H1 ReceptorMuscarinic M1 ReceptorDopamine D2 Receptor
Amitriptyline2.51.10.914120
Nortriptyline6.83.64.333200
Cyclobenzaprine2.21.30.419130
Cyproheptadine0.50.20.71.0140[6]

Data compiled from multiple sources, including[4][6].

Signaling Pathways

The interaction of dibenzocycloheptene derivatives with GPCRs triggers specific intracellular signaling cascades. The nature of the cascade depends on the type of G-protein to which the receptor is coupled.

Gq/11-Coupled Receptor Signaling

Receptors such as the 5-HT2A, Histamine H1, and Muscarinic M1 are typically coupled to G-proteins of the Gq/11 family.[7][8][9][10] Antagonism of these receptors by dibenzocycloheptene derivatives blocks the activation of this pathway.

Gq_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor GPCR (5-HT2A, H1, M1) Gq Gαq/11 Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ IP3->Ca ↑ Intracellular PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse Cellular Response (e.g., smooth muscle contraction, neuronal excitation) Ca->CellularResponse PKC->CellularResponse Dibenzocycloheptene Dibenzocycloheptene Derivative (Antagonist) Dibenzocycloheptene->Receptor Blocks

Caption: Gq/11-coupled receptor signaling pathway and its inhibition.

Gi/o-Coupled Receptor Signaling

Gi_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor GPCR (Dopamine D2) Gi Gαi/o Receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., decreased neuronal excitability) PKA->CellularResponse Dibenzocycloheptene Dibenzocycloheptene Derivative (Antagonist) Dibenzocycloheptene->Receptor Blocks

Caption: Gi/o-coupled receptor signaling pathway and its modulation.

Experimental Protocols

The quantitative data and mechanistic understanding presented in this guide are derived from a variety of in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay for Receptor Affinity (Ki) Determination

This protocol describes a competitive binding assay to determine the affinity of a dibenzocycloheptene derivative for a specific GPCR.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from HEK293 cells stably expressing the human 5-HT2A receptor).

  • Radioligand specific for the receptor (e.g., [3H]ketanserin for 5-HT2A).

  • Unlabeled dibenzocycloheptene derivative (test compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).

  • Wash buffer (ice-cold assay buffer).

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Liquid scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add in triplicate:

    • Total binding: 50 µL of radioligand, 50 µL of assay buffer, and 100 µL of cell membrane preparation.

    • Non-specific binding: 50 µL of radioligand, 50 µL of a high concentration of a known unlabeled ligand for the receptor, and 100 µL of cell membrane preparation.

    • Competition: 50 µL of radioligand, 50 µL of the test compound dilution, and 100 µL of cell membrane preparation.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow Start Start Prep_Membranes Prepare Cell Membranes with Receptor of Interest Start->Prep_Membranes Prep_Compounds Prepare Serial Dilutions of Test Compound Start->Prep_Compounds Setup_Assay Set up 96-well Plate: Total, Non-specific, and Competition Binding Prep_Membranes->Setup_Assay Prep_Compounds->Setup_Assay Incubate Incubate to Reach Equilibrium Setup_Assay->Incubate Filter_Wash Filter and Wash to Separate Bound/Free Ligand Incubate->Filter_Wash Count Quantify Radioactivity (Scintillation Counting) Filter_Wash->Count Analyze Data Analysis: Calculate IC50 and Ki Count->Analyze End End Analyze->End

Caption: Experimental workflow for a radioligand binding assay.

Neurotransmitter Uptake Inhibition Assay

This protocol measures the ability of a dibenzocycloheptene derivative to inhibit the reuptake of serotonin or norepinephrine into synaptosomes or cells expressing the respective transporters.

Materials:

  • Synaptosomes (prepared from rat brain tissue) or cells stably expressing SERT or NET (e.g., HEK293-hSERT).

  • [3H]Serotonin or [3H]Norepinephrine.

  • Dibenzocycloheptene derivative (test compound).

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Wash buffer (ice-cold uptake buffer).

  • 96-well microplates.

  • Scintillation counter and fluid.

Procedure:

  • Pre-incubate synaptosomes or cells with varying concentrations of the test compound or vehicle in uptake buffer for 10-15 minutes at 37°C.

  • Initiate uptake by adding [3H]Serotonin or [3H]Norepinephrine to a final concentration near its Km value.

  • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Terminate uptake by rapid filtration through glass fiber filters and wash with ice-cold wash buffer.

  • Quantify the radioactivity retained on the filters.

  • Data Analysis: Determine the IC50 value for the inhibition of neurotransmitter uptake.

Second Messenger Functional Assays

This assay measures the inhibition of adenylyl cyclase activity.[16][17][18][19][20]

Materials:

  • Cells expressing the Gi-coupled receptor of interest (e.g., CHO-hD2).

  • Forskolin (an adenylyl cyclase activator).

  • Dibenzocycloheptene derivative (test compound).

  • cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).

Procedure:

  • Pre-incubate cells with the test compound.

  • Stimulate the cells with forskolin in the presence of the test compound.

  • Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

  • Data Analysis: Determine the IC50 value for the inhibition of forskolin-stimulated cAMP accumulation.

This assay measures the accumulation of inositol phosphates, a downstream product of PLC activation.[21][22][23][24][25]

Materials:

  • Cells expressing the Gq-coupled receptor of interest (e.g., HEK293-h5-HT2A).

  • [3H]myo-inositol for radiolabeling, or a non-radioactive IP1 detection kit.

  • Agonist for the receptor.

  • Dibenzocycloheptene derivative (test compound).

  • LiCl (to inhibit inositol monophosphatase).

Procedure:

  • Label the cells with [3H]myo-inositol overnight (for the radioactive method).

  • Pre-incubate the cells with the test compound and LiCl.

  • Stimulate the cells with an agonist.

  • Terminate the reaction and extract the inositol phosphates.

  • Separate and quantify the [3H]inositol phosphates by ion-exchange chromatography or measure IP1 accumulation using a commercial kit.

  • Data Analysis: Determine the IC50 value for the inhibition of agonist-stimulated phosphoinositide hydrolysis.

Conclusion

The dibenzocycloheptene core structure has proven to be a remarkably versatile scaffold in medicinal chemistry. The therapeutic efficacy and side-effect profiles of its derivatives are a direct consequence of their complex interplay with multiple biological targets. A thorough understanding of their mechanisms of action, underpinned by quantitative pharmacological data and detailed knowledge of the signaling pathways they modulate, is crucial for the rational design and development of new and improved therapeutic agents based on this privileged chemical framework. This guide provides a foundational understanding for researchers and drug development professionals working with this important class of compounds.

References

Spectroscopic and Synthetic Profile of 5-Chlorodibenzosuberane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chlorodibenzosuberane is a chlorinated derivative of dibenzosuberane, a tricyclic compound that forms the core structure of various biologically active molecules. The introduction of a chlorine atom at the 5-position is expected to significantly modulate the physicochemical and biological properties of the parent scaffold. This document serves as a technical resource, providing predicted spectroscopic data, plausible synthetic routes, and general analytical protocols for 5-Chlorodibenzosuberane.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for 5-Chlorodibenzosuberane. These predictions are based on the data for 5H-dibenzo[a,d]cycloheptene and the known effects of a chlorine substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The introduction of an electronegative chlorine atom at the 5-position will cause a significant downfield shift for the proton at that position (H-5) compared to the parent compound.[1][2] Protons on the aromatic rings will also experience minor shifts depending on their proximity to the chloro-substituent.

Proton Expected Chemical Shift (δ, ppm) Expected Multiplicity Notes
H-55.5 - 6.0Singlet (s)Downfield shift due to the inductive effect of the chlorine atom.
Aromatic-H7.0 - 7.5Multiplet (m)Complex pattern due to coupling between aromatic protons.
CH₂ (ethylene bridge)3.0 - 3.5Multiplet (m)May appear as two distinct signals due to conformational rigidity.

¹³C NMR (Carbon NMR): The carbon atom directly bonded to the chlorine (C-5) will be significantly deshielded and shifted downfield.[3] The other carbon atoms in the molecule will experience smaller shifts.

Carbon Expected Chemical Shift (δ, ppm) Notes
C-560 - 70Significant downfield shift due to the electronegativity of chlorine.
Aromatic C-H125 - 135
Aromatic Quaternary C135 - 145
CH₂ (ethylene bridge)30 - 40
Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic vibrations of the dibenzosuberane core, with the addition of a C-Cl stretching frequency.

Vibrational Mode Expected Frequency (cm⁻¹) Intensity
Aromatic C-H stretch3100 - 3000Medium
Aliphatic C-H stretch3000 - 2850Medium
C=C stretch (aromatic)1600 - 1450Medium to Strong
C-Cl stretch850 - 550Medium to Strong[4]
Mass Spectrometry (MS)

The mass spectrum is expected to show a distinct molecular ion peak (M⁺) and an M+2 peak with an intensity of approximately one-third of the molecular ion peak, which is characteristic of compounds containing one chlorine atom.[5] Fragmentation patterns will likely involve the loss of the chlorine atom and cleavage of the seven-membered ring.

m/z Interpretation Notes
228/230[M]⁺ / [M+2]⁺Isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl).
193[M-Cl]⁺Loss of a chlorine radical.
165[C₁₃H₉]⁺A common fragment in dibenzo-fused systems.

Experimental Protocols

Synthesis of 5-Chlorodibenzosuberane

A plausible synthetic route to 5-Chlorodibenzosuberane starts from the commercially available 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one (dibenzosuberone). The synthesis involves two main steps: reduction of the ketone to an alcohol, followed by chlorination.

Step 1: Reduction of Dibenzosuberone to Dibenzosuberenol

  • To a stirred solution of dibenzosuberone (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.5 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol (dibenzosuberenol).

Step 2: Chlorination of Dibenzosuberenol

  • Dissolve the crude dibenzosuberenol (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C and slowly add thionyl chloride (1.2 eq).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 5-Chlorodibenzosuberane.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra can be recorded on a 400 MHz or higher spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.

  • Mass Spectrometry: Mass spectra can be acquired using an electron ionization (EI) mass spectrometer. The sample can be introduced via direct insertion probe or gas chromatography.

Visualizations

Synthetic Workflow

Synthesis_Workflow Dibenzosuberone Dibenzosuberone Dibenzosuberenol Dibenzosuberenol Dibenzosuberone->Dibenzosuberenol 1. NaBH₄, MeOH 2. H₂O Chlorodibenzosuberane 5-Chlorodibenzosuberane Dibenzosuberenol->Chlorodibenzosuberane SOCl₂, CH₂Cl₂

Caption: Proposed two-step synthesis of 5-Chlorodibenzosuberane.

Influence of Chlorine on Spectroscopic Data

Spectroscopic_Influence cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry H5_shift ¹H: H-5 Downfield Shift C5_shift ¹³C: C-5 Downfield Shift CCl_stretch Appearance of C-Cl Stretch M_plus_2 M+2 Isotope Peak M_minus_Cl [M-Cl]⁺ Fragment Chlorine Chlorine Substituent at C-5 Chlorine->H5_shift Inductive Effect Chlorine->C5_shift Deshielding Chlorine->CCl_stretch New Vibrational Mode Chlorine->M_plus_2 ³⁷Cl Isotope Chlorine->M_minus_Cl Facile Cleavage

Caption: Logical diagram of chlorine's effect on spectroscopic data.

Biological Activity and Signaling Pathways

There is currently no publicly available information regarding the specific biological activities or associated signaling pathways for 5-Chlorodibenzosuberane. Research in this area would be necessary to elucidate its potential pharmacological profile.

References

An In-depth Technical Guide to 5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene: Physical Characteristics and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene, also known as 5-chlorodibenzosuberane, is a tricyclic organic compound of significant interest in medicinal chemistry and pharmaceutical development. It serves as a crucial intermediate in the synthesis of various tricyclic antidepressants (TCAs), most notably amitriptyline. This technical guide provides a comprehensive overview of the physical and chemical properties, stability, and key experimental protocols related to this compound. The information presented is intended to support researchers and professionals in its safe and effective handling, analysis, and application in synthetic chemistry.

Physical and Chemical Properties

This compound is a solid at room temperature. Its core structure consists of two benzene rings fused to a central seven-membered cycloheptene ring, with a chlorine atom at the 5-position.

PropertyValueSource
Molecular Formula C₁₅H₁₃Cl--INVALID-LINK--
Molecular Weight 228.71 g/mol --INVALID-LINK--
Appearance White to off-white crystalline solidInferred from supplier data
Melting Point 96-98 °C--INVALID-LINK--
Boiling Point 160-165 °C at 2 mmHg--INVALID-LINK--
Solubility Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. Insoluble in water.General chemical principles
CAS Number 1210-33-9--INVALID-LINK--
Spectral Data

The structural identity of this compound can be confirmed using various spectroscopic techniques.

TechniqueKey Data
¹H NMR Spectral data available on SpectraBase.[1]
¹³C NMR Spectral data available on SpectraBase.[1]
Mass Spectrometry (MS) Major fragments (m/z): 228 (M+), 193, 192, 191, 189.[1]
Infrared (IR) Spectral data available on SpectraBase.[1]

Chemical Stability and Reactivity

This compound is a relatively stable compound under standard laboratory conditions. However, the presence of the benzylic chloride imparts significant reactivity, making it susceptible to nucleophilic substitution reactions.

  • Storage: The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, and moisture.[2] It is hygroscopic and should be kept in a tightly sealed container.[2]

  • Hydrolysis: The benzylic chloride is susceptible to hydrolysis, which would lead to the formation of the corresponding alcohol, 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol. This reaction is accelerated in the presence of water and at elevated temperatures.

  • Nucleophilic Substitution: The chlorine atom is a good leaving group and can be readily displaced by a variety of nucleophiles. This reactivity is fundamental to its use in the synthesis of compounds like amitriptyline, where it reacts with an amine.

  • Thermal Decomposition: Upon heating to decomposition, it may emit toxic fumes, including hydrogen chloride and carbon oxides.[2]

Role in Synthesis

The primary application of this compound is as a key intermediate in the synthesis of tricyclic antidepressants. The following diagram illustrates its central role in the synthesis of Amitriptyline.

Synthesis_Pathway Dibenzosuberone Dibenzosuberone Alcohol 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol Dibenzosuberone->Alcohol Reduction (e.g., NaBH₄) Chloride 5-Chloro-10,11-dihydro-5H- dibenzo[a,d]cycloheptene Alcohol->Chloride Chlorination (e.g., SOCl₂) Intermediate Grignard Adduct Intermediate Chloride->Intermediate Grignard Reaction Amine 3-(dimethylamino)propylmagnesium chloride Amine->Intermediate Amitriptyline Amitriptyline Intermediate->Amitriptyline Dehydration (e.g., HCl, heat)

Synthesis Pathway of Amitriptyline.

Experimental Protocols

Synthesis of this compound

This protocol describes a two-step synthesis starting from the commercially available ketone, 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one (Dibenzosuberone).

Step 1: Reduction of Dibenzosuberone to 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol

  • Materials: 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one, sodium borohydride (NaBH₄), methanol, deionized water, diethyl ether, hydrochloric acid (1M).

  • Procedure:

    • In a round-bottom flask, dissolve 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one in methanol.

    • Cool the solution in an ice bath.

    • Slowly add sodium borohydride in portions with stirring.

    • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Quench the reaction by the slow addition of deionized water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with diethyl ether.

    • Wash the combined organic layers with 1M HCl and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol.

    • Purify the product by recrystallization or column chromatography.

Step 2: Chlorination of 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol

  • Materials: 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol, thionyl chloride (SOCl₂), dichloromethane (anhydrous), pyridine (optional, as a catalyst).

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol from Step 1 in anhydrous dichloromethane.

    • Cool the solution in an ice bath.

    • Slowly add thionyl chloride dropwise with stirring. A small amount of pyridine can be added to catalyze the reaction.[3]

    • After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC.

    • Carefully quench the reaction by pouring it over ice water.

    • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Analytical Methods

4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of this compound, particularly for assessing its purity and identifying related impurities.

  • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.[4]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[4]

  • Injection: Split or splitless injection depending on the sample concentration. The injector temperature should be set to around 250-280 °C.

  • Oven Temperature Program: A typical program would start at a lower temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280-300 °C) to ensure the elution of all components.

  • MS Detector: The mass spectrometer can be operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.

4.2.2. High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC can be used for the quantitative analysis of this compound and to monitor its conversion in synthesis reactions.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating non-polar compounds.[5]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol. An isocratic or gradient elution can be employed.

  • Flow Rate: A typical flow rate is 1.0 mL/min.[5]

  • Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., around 230-250 nm).[6]

  • Column Temperature: Maintaining a constant column temperature (e.g., 30-40 °C) can improve peak shape and reproducibility.

The following diagram outlines a general workflow for the analysis of a sample containing this compound.

Analytical_Workflow Sample Sample containing 5-Chloro-10,11-dihydro-5H- dibenzo[a,d]cycloheptene Preparation Sample Preparation (Dissolution in appropriate solvent) Sample->Preparation GCMS GC-MS Analysis Preparation->GCMS HPLC HPLC Analysis Preparation->HPLC DataGC Data Acquisition (GC-MS) (TIC and Mass Spectra) GCMS->DataGC DataHPLC Data Acquisition (HPLC) (Chromatogram) HPLC->DataHPLC AnalysisGC Data Analysis (GC-MS) (Peak Identification, Purity) DataGC->AnalysisGC AnalysisHPLC Data Analysis (HPLC) (Quantification, Purity) DataHPLC->AnalysisHPLC

General Analytical Workflow.

Safety and Handling

This compound is classified as a hazardous substance.

  • GHS Classification: It is corrosive and can cause severe skin burns and eye damage. It is also an irritant to the skin and eyes.[7]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated area or use a fume hood.

  • First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention.

  • Disposal: Dispose of waste material in accordance with local, regional, and national regulations for hazardous chemical waste.

Conclusion

This compound is a valuable synthetic intermediate with well-defined physical and chemical properties. Its reactivity, primarily centered on the benzylic chloride, makes it a versatile building block in the pharmaceutical industry. A thorough understanding of its characteristics, stability, and appropriate handling procedures is essential for its safe and effective use in research and development. This guide provides a foundational repository of technical information to aid professionals in their work with this important compound.

References

In-Depth Technical Guide: Safety and Handling of 5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene (CAS Number 1210-33-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene (CAS No. 1210-33-9), also known as Dibenzosuberyl Chloride. Due to a lack of extensive toxicological data, this chemical should be handled with the utmost care, assuming it to be potentially hazardous.

Chemical Identification and Physical Properties

This section summarizes the key identifiers and known physical and chemical properties of the substance.

PropertyValue
Chemical Name This compound
Synonyms Dibenzosuberyl Chloride, 5-Chlorodibenzosuberane
CAS Number 1210-33-9
Molecular Formula C₁₅H₁₃Cl
Molecular Weight 228.72 g/mol
Appearance Off-white to pale beige solid
Melting Point 106-107 °C
Boiling Point Data not available (Predicted: 321.7±31.0 °C)
Density Data not available (Predicted: 1.19±0.1 g/cm³)
Solubility Slightly soluble in Chloroform and Ethyl Acetate. Data on water solubility is not readily available.
Sensitivity Moisture sensitive

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards. It is crucial to note that the toxicological properties have not been fully investigated.

Hazard ClassGHS PictogramSignal WordHazard Statement
Skin Corrosion/Irritation - Category 2GHS07WarningH315: Causes skin irritation
Serious Eye Damage/Eye Irritation - Category 2AGHS07WarningH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) - Category 3GHS07WarningH335: May cause respiratory irritation
Hazardous to the Aquatic Environment (Acute) - Category 1GHS09WarningH400: Very toxic to aquatic life
Hazardous to the Aquatic Environment (Chronic) - Category 1GHS09WarningH410: Very toxic to aquatic life with long lasting effects

Below is a visual representation of the applicable GHS hazard pictograms.

GHS_Pictograms cluster_0 GHS Hazard Pictograms exclamation environment

GHS Pictograms for CAS 1210-33-9

Toxicological Information

There is a significant lack of comprehensive toxicological data for this compound. Many safety data sheets explicitly state that the toxicological properties have not been fully investigated. Therefore, it is imperative to handle this chemical with the assumption of high toxicity.

Route of ExposureToxicological Data
Oral No specific LD50 data for oral exposure in common laboratory animals (e.g., rat, mouse) has been found. Handle as if potentially toxic if swallowed.
Dermal No specific LD50 data for dermal exposure has been found. Causes skin irritation. Prolonged or repeated contact may lead to more severe effects.
Inhalation No specific LC50 data has been found. Vapors or dust may cause respiratory tract irritation.
Eye Contact Causes serious eye irritation. Direct contact can lead to significant eye damage.
Carcinogenicity, Mutagenicity, Reproductive Toxicity No data available. The potential for these long-term effects is unknown.

Safe Handling and Storage

A systematic approach to handling this chemical is essential to minimize exposure and ensure laboratory safety. The following workflow outlines the key stages of safe handling from procurement to disposal.

Safe_Handling_Workflow cluster_planning Planning & Preparation cluster_handling Handling & Use cluster_storage Storage cluster_cleanup Cleanup & Disposal Review_SDS Review Safety Data Sheet (SDS) Assess_Risks Conduct Risk Assessment Review_SDS->Assess_Risks Identify Hazards Select_PPE Select Appropriate PPE Assess_Risks->Select_PPE Determine Controls Work_in_Ventilated_Area Work in a Fume Hood Select_PPE->Work_in_Ventilated_Area Prepare for Use Dispense_Carefully Dispense and Weigh Carefully Work_in_Ventilated_Area->Dispense_Carefully Handle Substance Ground_Equipment Ground Equipment (if necessary) Avoid_Contact Avoid Skin/Eye Contact and Inhalation Dispense_Carefully->Avoid_Contact Decontaminate_Area Decontaminate Work Area Dispense_Carefully->Decontaminate_Area After Use Store_Securely Store in a Tightly Sealed Container Avoid_Contact->Store_Securely After Use Store_Cool_Dry Store in a Cool, Dry, Well-Ventilated Area Store_Securely->Store_Cool_Dry Incompatible_Materials Segregate from Incompatible Materials Store_Cool_Dry->Incompatible_Materials Dispose_Waste Dispose of Waste via Licensed Contractor Decontaminate_Area->Dispose_Waste Remove_PPE Properly Remove and Dispose of PPE Dispose_Waste->Remove_PPE

Safe Handling Workflow for CAS 1210-33-9
Personal Protective Equipment (PPE)

  • Eye/Face Protection : Wear chemical safety goggles and a face shield.

  • Skin Protection : Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

  • Respiratory Protection : If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.

Handling Procedures
  • Work in a well-ventilated area, preferably a chemical fume hood.

  • Avoid creating dust.

  • Keep containers tightly closed when not in use.

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the work area.

Storage Conditions
  • Store in a cool, dry, well-ventilated place away from direct sunlight.

  • Keep the container tightly sealed to prevent moisture contamination.

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.

Emergency Procedures

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Fire-Fighting Measures
  • Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards : Emits toxic fumes under fire conditions, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.

  • Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures
  • Personal Precautions : Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection. Avoid breathing dust and contact with the substance.

  • Environmental Precautions : Prevent entry into drains and waterways.

  • Containment and Cleanup : Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal. Clean the spill area thoroughly.

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations. It is recommended to use a licensed professional waste disposal service. Do not dispose of it in the sewer system.

Conclusion

While this compound is a valuable reagent in chemical synthesis, the limited availability of comprehensive safety and toxicological data necessitates a highly cautious approach to its handling. Adherence to the guidelines outlined in this document, including the consistent use of appropriate personal protective equipment and engineering controls, is essential for the safety of all laboratory personnel. Always consult the most recent Safety Data Sheet from your supplier before use.

Halogenated Dibenzocycloheptenes: A Technical Guide to Research Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dibenzocycloheptene scaffold is a privileged structure in medicinal chemistry, forming the core of several centrally active therapeutic agents. The introduction of halogen atoms onto this tricycle offers a powerful strategy to modulate its physicochemical and pharmacological properties, leading to compounds with significant potential for the development of novel therapeutics. This technical guide provides an in-depth overview of the research applications of halogenated dibenzocycloheptenes, with a particular focus on their role as antipsychotic agents. We will explore their synthesis, biological activities, and the underlying mechanisms of action, supported by detailed experimental protocols and pathway diagrams to facilitate further research and development in this promising area.

Introduction: The Role of Halogenation in Modulating Dibenzocycloheptene Bioactivity

The dibenzocycloheptene tricycle is a key structural motif in a number of drugs, most notably tricyclic antidepressants and the muscle relaxant cyclobenzaprine. Halogenation, the process of introducing one or more halogen atoms into a molecule, is a well-established strategy in medicinal chemistry to enhance the therapeutic potential of lead compounds. The unique electronic and steric properties of halogens can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity for its biological targets.

Synthesis of Halogenated Dibenzocycloheptenes: A Case Study of Org 5222 (Asenapine)

The synthesis of halogenated dibenzocycloheptenes can be achieved through various synthetic routes. A key example is the synthesis of trans-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole (Org 5222 or Asenapine), a chlorinated dibenzocycloheptene derivative. The synthesis involves a multi-step process that creates the tetracyclic ring system with the desired stereochemistry.

Experimental Protocol: Synthesis of Org 5222 (Asenapine)

The following is a representative, multi-step synthesis adapted from publicly available patent literature.

  • Step 1: Ring Opening and Stereoselective Formation of the trans-isomer. This initial step involves a stereoselective ring-opening reaction to produce a key intermediate with the desired trans-configuration. The ratio of the desired trans-isomer to the unwanted cis-isomer is typically around 10:1. The trans-amino acid derivative is then isolated for the subsequent cyclization step.

  • Step 2: Cyclization to Form the Pyrrolidinone Ring. The isolated trans-amino acid derivative undergoes cyclization to form trans-11-chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrol-1-one, preserving the trans stereochemistry.

  • Step 3: Reduction of the Lactam. The pyrrolidinone (a lactam) is then reduced to the corresponding pyrrolidine. A solution of trans-11-chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrol-1-one in tetrahydrofuran is added to a mixture of aluminum chloride and a 10% solution of lithium aluminum hydride in tetrahydrofuran at a controlled temperature (below 15°C).

  • Step 4: Formation of the Maleate Salt. The free base of trans-5-chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole is dissolved in ethanol at an elevated temperature (e.g., 60°C). A warm solution of maleic acid in ethanol is then added. The resulting solution is cooled to induce crystallization of the maleate salt.

Biological Activity and Therapeutic Potential

Halogenated dibenzocycloheptenes have shown significant promise as central nervous system (CNS) active agents, particularly as antipsychotics. Their mechanism of action is primarily attributed to their antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.

Antipsychotic Activity: A Focus on Org 5222

Org 5222 is a prime example of a halogenated dibenzocycloheptene with potent antipsychotic properties. It exhibits high affinity for both dopamine D2 and serotonin 5-HT2A receptors, a hallmark of atypical antipsychotics. This dual antagonism is believed to contribute to its efficacy against the positive symptoms of schizophrenia (e.g., hallucinations, delusions) while potentially mitigating the risk of extrapyramidal side effects associated with older, typical antipsychotics that primarily target D2 receptors.

Quantitative Bioactivity Data

The following table summarizes the receptor binding affinities for the chlorinated dibenzocycloheptene, Org 5222.

CompoundTarget ReceptorBinding Affinity (Ki, nM)
Org 5222 (Asenapine)Dopamine D2High Affinity
Serotonin 5-HT2AHigh Affinity
Alpha-1 AdrenergicHigh Affinity

Note: Specific Ki values can vary between studies and assay conditions. "High Affinity" generally implies Ki values in the low nanomolar range.

Key Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel halogenated dibenzocycloheptenes, a series of in vitro and in vivo assays are employed. Receptor binding assays are fundamental for determining the affinity of a compound for its molecular targets.

Radioligand Binding Assay for Dopamine D2 and Serotonin 5-HT2A Receptors

This protocol describes a competitive radioligand binding assay to determine the inhibitory constant (Ki) of a test compound for the D2 and 5-HT2A receptors.

Materials:

  • Cell membranes expressing human recombinant D2 or 5-HT2A receptors.

  • Radioligand: e.g., [3H]-Spiperone for D2 receptors, [3H]-Ketanserin for 5-HT2A receptors.

  • Unlabeled competitor (test compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Reaction Setup: In each well of a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Mechanism of Action

The therapeutic effects of halogenated dibenzocycloheptenes as antipsychotics are mediated by their interaction with specific G-protein coupled receptors (GPCRs), primarily the dopamine D2 and serotonin 5-HT2A receptors.

D2 and 5-HT2A Receptor Antagonism

Antagonism of D2 receptors in the mesolimbic pathway is thought to be the primary mechanism for alleviating the positive symptoms of schizophrenia. 5-HT2A receptor antagonism is believed to contribute to the "atypical" profile of these drugs, potentially by increasing dopamine release in the prefrontal cortex, which may help to alleviate negative and cognitive symptoms.

D2_5HT2A_Antagonism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR G_protein_i Gi/o D2R->G_protein_i G_protein_q Gq/11 HT2AR->G_protein_q AC Adenylyl Cyclase G_protein_i->AC PLC Phospholipase C G_protein_q->PLC cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3, DAG PLC->IP3_DAG HD Halogenated Dibenzocycloheptene HD->D2R HD->HT2AR

Caption: Antagonism of D2 and 5-HT2A receptors by halogenated dibenzocycloheptenes.

Experimental Workflow for Lead Optimization

The development of novel halogenated dibenzocycloheptenes follows a structured workflow from initial synthesis to preclinical evaluation.

Lead_Optimization_Workflow Synthesis Synthesis of Halogenated Dibenzocycloheptene Analogs InVitro_Binding In Vitro Receptor Binding Assays (D2, 5-HT2A, etc.) Synthesis->InVitro_Binding SAR_Analysis Structure-Activity Relationship (SAR) Analysis InVitro_Binding->SAR_Analysis SAR_Analysis->Synthesis Iterative Design Lead_Selection Lead Candidate Selection SAR_Analysis->Lead_Selection InVivo_Behavioral In Vivo Behavioral Models (e.g., Amphetamine-induced hyperlocomotion) Lead_Selection->InVivo_Behavioral PK_PD Pharmacokinetic and Pharmacodynamic Studies InVivo_Behavioral->PK_PD Preclinical_Dev Preclinical Development PK_PD->Preclinical_Dev

Caption: A typical workflow for the lead optimization of halogenated dibenzocycloheptenes.

Future Directions and Conclusion

Halogenated dibenzocycloheptenes represent a promising class of compounds for the development of novel CNS therapeutics. The well-established antipsychotic profile of Org 5222 highlights the potential of this scaffold. Future research should focus on a systematic exploration of the structure-activity relationships by synthesizing and evaluating a broader range of halogenated derivatives. Investigating the effects of different halogen substitutions (F, Br, I) and their positioning on the dibenzocycloheptene core will provide valuable insights for the rational design of next-generation therapeutics with improved efficacy, selectivity, and safety profiles. The detailed protocols and pathway diagrams provided in this guide serve as a foundation for researchers to further explore the therapeutic potential of this important class of molecules.

A Comprehensive Technical Review of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 10,11-dihydro-5H-dibenzo[a,d]cycloheptene scaffold is a privileged tricyclic core structure that has given rise to a multitude of pharmacologically active compounds. Its unique conformational flexibility allows for interaction with a diverse range of biological targets, making it a cornerstone in the development of therapeutics for central nervous system (CNS) disorders and other conditions. This technical guide provides an in-depth literature review of the synthesis, pharmacological activity, and structure-activity relationships of key derivatives, with a focus on quantitative data and detailed experimental methodologies.

Pharmacological Activity and Quantitative Data

Derivatives of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene have been extensively studied for their interactions with various receptors and transporters. The following tables summarize the quantitative pharmacological data for some of the most well-characterized derivatives.

Table 1: Antidepressant Activity - Monoamine Transporter Inhibition

CompoundTargetAssay TypeKi (nM)Reference
AmitriptylineSERTRadioligand Binding4.3[1]
NETRadioligand Binding100[1]
NortriptylineNETRadioligand Binding10[1]
SERTRadioligand Binding35[1]

SERT: Serotonin Transporter; NET: Norepinephrine Transporter

Table 2: 5-HT2A Receptor Antagonist Activity

CompoundRadioligandPreparationKi (nM)Reference
Amitriptyline[3H]KetanserinRat Frontal Cortex13[2]
Nortriptyline[3H]KetanserinRat Frontal Cortex25[2]
Novel Derivative 1[3H]KetanserinCHO-K1 cells (human 5-HT2A)59 (DOB-HCl)[2]
Novel Derivative 2[3H]KetanserinCHO-K1 cells (human 5-HT2A)137 (DOET-HCl)[2]

Table 3: NMDA Receptor (PCP Site) Ligand Activity

CompoundRadioligandPreparationKi (nM)Reference
10,5-(Iminomethano)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene[3H]TCPRat Brain Membranes31[3]
MK-801 (Dizocilpine)[3H]Dizocilpine56 sites binding assay59[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section provides protocols for the synthesis of a key derivative and for a representative pharmacological assay.

Synthesis of Amitriptyline

The synthesis of the archetypal tricyclic antidepressant, amitriptyline, can be achieved through a multi-step process. A common route involves the Grignard reaction on a dibenzosuberone core followed by dehydration and amination.[1][4]

Step 1: Synthesis of 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one (Dibenzosuberone)

A continuous flow synthesis has been reported for the preparation of dibenzosuberone.[4] This method involves a Wurtz-type dimerization of 2-bromobenzylbromide followed by a Parham cyclization.

Step 2: Grignard Reaction

  • Prepare a Grignard reagent from 3-dimethylaminopropyl chloride and magnesium turnings in anhydrous tetrahydrofuran (THF).

  • To a solution of dibenzosuberone in anhydrous THF at 0°C, add the freshly prepared Grignard reagent dropwise under an inert atmosphere.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the tertiary alcohol intermediate.

Step 3: Dehydration and Formation of Amitriptyline

  • Dissolve the tertiary alcohol intermediate in a suitable solvent such as toluene.

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture, wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford amitriptyline.

5-HT2A Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the 5-HT2A receptor using [3H]ketanserin.[2][5]

Materials:

  • Membrane Preparation: Homogenates from rat frontal cortex or membranes from CHO-K1 cells stably transfected with the human 5-HT2A receptor.

  • Radioligand: [3H]Ketanserin.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Determinate: 10 µM Mianserin or another suitable 5-HT2A antagonist.

  • Test Compounds: Dissolved in a suitable solvent (e.g., DMSO) at various concentrations.

  • 96-well Filter Plates: GF/B glass fiber filters.

  • Scintillation Cocktail.

  • Microplate Scintillation Counter.

Procedure:

  • Plate Preparation: Pre-soak the filter plates with 0.5% polyethyleneimine for 2 hours to reduce non-specific binding.

  • Assay Incubation: In each well of the 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or non-specific binding determinate (for non-specific binding) or test compound at various concentrations.

    • 50 µL of [3H]ketanserin (final concentration typically at or below its Kd, e.g., 1-2 nM).

    • 100 µL of membrane preparation (protein concentration optimized, e.g., 70 µ g/well ).

  • Incubate the plates at room temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold.

  • Washing: Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Dry the filter plate completely.

    • Add scintillation cocktail to each well.

    • Measure the radioactivity in counts per minute (CPM) using a microplate scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC50: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) using non-linear regression analysis.

  • Calculate Ki: Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Signaling Pathways and Mechanisms of Action

The pharmacological effects of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene derivatives are mediated through their interaction with specific signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways for the 5-HT2A and NMDA receptors.

5-HT2A Receptor Signaling Pathway

Activation of the 5-HT2A receptor, a Gq/G11-coupled G-protein coupled receptor (GPCR), initiates a cascade of intracellular events. Antagonists from the dibenzocycloheptene class block this signaling.[6][7][8]

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT2A Receptor G_protein Gq/G11 Receptor->G_protein Agonist Binding PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ IP3->Ca Release from ER PKC Protein Kinase C (PKC) DAG->PKC Activation Ca->PKC Activation Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylation of target proteins Antagonist Dibenzocycloheptene Antagonist Antagonist->Receptor Blocks Binding

Caption: Canonical 5-HT2A receptor signaling pathway and its antagonism.

NMDA Receptor (PCP Site) Antagonism and Downstream Signaling

Certain bridged derivatives of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene act as non-competitive antagonists at the N-methyl-D-aspartate (NMDA) receptor by binding to the phencyclidine (PCP) site within the ion channel.[3] This blockade has implications for glutamatergic neurotransmission and downstream signaling cascades, which are relevant to their potential neuroprotective and antidepressant effects.[9][10][11]

NMDA_signaling cluster_membrane Postsynaptic Membrane cluster_channel Ion Channel cluster_downstream Downstream Signaling NMDA_Receptor NMDA Receptor Ion_Flow Ca2+ Influx NMDA_Receptor->Ion_Flow Channel Opening PCP_Site PCP Site mTOR mTOR Pathway Ion_Flow->mTOR Activation BDNF BDNF Expression mTOR->BDNF Upregulation Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) BDNF->Synaptic_Plasticity Modulation Glutamate Glutamate & Glycine Binding Glutamate->NMDA_Receptor Activation Antagonist Dibenzocycloheptene Antagonist Antagonist->PCP_Site Binds and Blocks

Caption: NMDA receptor antagonism and downstream signaling effects.

Experimental Workflow for Synthesis and Pharmacological Evaluation

The logical flow from chemical synthesis to biological characterization is a fundamental aspect of drug discovery.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_purification Purification and Characterization cluster_pharmacology Pharmacological Evaluation Starting_Materials Starting Materials Intermediate Key Intermediate (e.g., Dibenzosuberone) Starting_Materials->Intermediate Multi-step Synthesis Final_Compound Final Derivative Intermediate->Final_Compound Functionalization Purification Purification (e.g., Chromatography) Final_Compound->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Binding_Assay Receptor Binding Assay Characterization->Binding_Assay Functional_Assay Functional Assay Characterization->Functional_Assay Data_Analysis Data Analysis (IC50, Ki) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis

Caption: General workflow from synthesis to pharmacological data.

References

An In-Depth Technical Guide to the Synthesis of Dibenzosuberane Analogues: Starting Materials and Core Synthetic Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary starting materials and synthetic methodologies employed in the preparation of dibenzosuberane analogues. Dibenzosuberane and its oxidized counterpart, dibenzosuberone, form the core scaffold of numerous biologically active compounds, including tricyclic antidepressants like amitriptyline. This document details key synthetic transformations, providing experimental protocols and quantitative data to aid researchers in the design and execution of synthetic routes toward novel dibenzosuberane derivatives.

Core Structure and Key Precursors

The foundational tricyclic ring system of interest consists of a central seven-membered ring fused to two benzene rings. The key precursors for the synthesis of a wide array of analogues are dibenzosuberane, dibenzosuberone, and dibenzosuberenone. While these core structures are commercially available, this guide will also delve into their de novo synthesis from more fundamental starting materials.

Synthesis of the Dibenzosuberone Core: Intramolecular Friedel-Crafts Acylation

A prevalent and robust method for constructing the dibenzosuberone core is through the intramolecular Friedel-Crafts acylation of 2-(2-phenylethyl)benzoic acid or its derivatives. This key intermediate can be synthesized from readily available precursors such as benzalphthalide.

Synthetic Pathway from Benzalphthalide to Dibenzosuberone

A common route to dibenzosuberone involves a three-step sequence starting from benzalphthalide. This pathway includes hydrolysis to 2-phenylacetylbenzoic acid, followed by hydrogenation to 2-(2-phenylethyl)benzoic acid, and finally, an intramolecular Friedel-Crafts cyclization to yield the target dibenzosuberone.

Dibenzosuberone Synthesis benzalphthalide Benzalphthalide phenylacetylbenzoic_acid 2-Phenylacetylbenzoic Acid benzalphthalide->phenylacetylbenzoic_acid NaOH, Hydrolysis phenylethylbenzoic_acid 2-(2-Phenylethyl)benzoic Acid phenylacetylbenzoic_acid->phenylethylbenzoic_acid Pd-C, H₂ dibenzosuberone Dibenzosuberone phenylethylbenzoic_acid->dibenzosuberone PPA, Cyclization

Synthesis of Dibenzosuberone from Benzalphthalide.
Quantitative Data for Dibenzosuberone Synthesis

StepReactantsCatalyst/ReagentProductYieldPurity
HydrolysisBenzalphthalideNaOH2-Phenylacetylbenzoic acid--
Hydrogenation2-Phenylacetylbenzoic acidPd-C2-(2-Phenylethyl)benzoic acid--
Cyclization2-(2-Phenylethyl)benzoic acidPPADibenzosuberone--
Overall Benzalphthalide -Dibenzosuberone 83% 99.0%
Experimental Protocol: Sustainable and Catalytic Synthesis of Dibenzosuberone

This protocol details a greener approach to the intramolecular Friedel-Crafts acylation of 2-(phenethyl)benzoic acid using a recyclable solid acid catalyst.

Materials:

  • 2-(phenethyl)benzoic acid

  • Thionyl chloride

  • Toluene

  • Amberlyst-15 resin

  • 2 M aqueous solution of potassium carbonate

Procedure:

  • To a solution of 56 mg (0.25 mmol) of 2-(phenethyl)benzoic acid in 1 mL of toluene at room temperature, add 60 μL (0.82 mmol) of thionyl chloride.

  • Stir the mixture for 30 minutes at room temperature.

  • Add 20 mg (0.09 mmol) of Amberlyst-15 resin to the mixture.

  • Heat the reaction mixture to 100°C and maintain for approximately 24 hours.

  • After cooling to room temperature, filter off the Amberlyst-15 resin.

  • Wash the organic phase with 1 mL of a 2 M aqueous solution of potassium carbonate.

  • Concentrate the organic phase to obtain the crude dibenzosuberone.[1]

Derivatization of the Dibenzosuberone Core

Once the dibenzosuberone core is obtained, it can be further functionalized to generate a diverse library of analogues. Common derivatization strategies include Grignard reactions at the carbonyl group, followed by dehydration, as well as Wittig-type olefination reactions.

Synthesis of Amitriptyline Analogues via Grignard Reaction

A classic example of dibenzosuberone derivatization is the synthesis of amitriptyline and its analogues. This typically involves a Grignard reaction to introduce the characteristic side chain, followed by dehydration.

Amitriptyline Analogue Synthesis dibromodibenzosuberone 3,7-Dibromodibenzosuberone grignard_intermediate Tertiary Alcohol Intermediate dibromodibenzosuberone->grignard_intermediate 1. 3-(Dimethylamino)propylmagnesium chloride 2. Workup dibromoamitriptyline 3,7-Dibromoamitriptyline grignard_intermediate->dibromoamitriptyline 85% H₂SO₄, 4°C

Synthesis of a Dibromo-Amitriptyline Analogue.
Quantitative Data for the Synthesis of 3,7-Dibromoamitriptyline

StepStarting MaterialReagentsProductYield
Grignard Reaction3,7-Dibromodibenzosuberone3-(Dimethylamino)propylmagnesium chloride, THFTertiary Alcohol Intermediate65%
DehydrationTertiary Alcohol Intermediate85% H₂SO₄3,7-Dibromoamitriptyline94%
Experimental Protocol: Synthesis of 3,7-Dibromoamitriptyline

Materials:

  • 3,7-Dibromodibenzosuberone

  • 3-Dimethylamino-1-propylchloride hydrochloride

  • Magnesium turnings

  • Dry Tetrahydrofuran (THF)

  • Iodine (crystal)

  • Calcium hydride (CaH₂)

  • Saturated sodium chloride solution

  • Dichloromethane

  • Anhydrous sodium sulfate

  • 85% Sulfuric acid

Procedure:

Part 1: Preparation of the Grignard Reagent

  • Prepare the free base of 3-dimethylamino-1-propylchloride by dissolving the hydrochloride salt and sodium hydroxide separately in water, mixing the solutions, and adjusting the pH to ~14. Extract the free base with dichloromethane, dry over anhydrous sodium sulfate, and remove the solvent.

  • Dissolve the free base (2.5 g) in dry THF (20 mL). Add CaH₂ (1.0 g), stir for one hour, and filter.

  • In a separate flask, add Mg-turnings (0.51 g) to a small volume of dry THF containing a crystal of iodine.

  • Add the freshly prepared filtrate of the free base dropwise over 30 minutes to the Mg suspension.

  • Heat the reaction mixture with stirring for 2 hours to form the Grignard reagent.

Part 2: Grignard Reaction with 3,7-Dibromodibenzosuberone

  • Cool the solution of the Grignard reagent to 0°C.

  • Add a solution of 3,7-dibromodibenzosuberone (3.66 g) in THF (50 mL) dropwise to the cooled Grignard reagent.

  • Stir the reaction mixture at room temperature overnight.

  • Pour the reaction mixture into a saturated solution of sodium chloride and extract with dichloromethane (3 x 30 mL).

  • Dry the combined organic extracts over anhydrous sodium sulfate and evaporate the solvent.

  • Purify the resulting tertiary alcohol intermediate by column chromatography on SiO₂ using a dichloromethane/methanol (9:1) eluent.

Part 3: Dehydration to 3,7-Dibromoamitriptyline

  • Dissolve the purified tertiary alcohol in 85% sulfuric acid.

  • Stir the mixture for a few hours at 4°C.

  • Carefully dilute the reaction mixture with cold water, make it alkaline with sodium hydroxide, and extract with dichloromethane.

  • Dry the organic extract and remove the solvent to yield 3,7-dibromoamitriptyline.[1]

Advanced Synthetic Strategies for Dibenzosuberane Analogues

Beyond the foundational reactions, several powerful synthetic methods are employed to introduce further complexity and diversity into the dibenzosuberane scaffold. These include the Wittig reaction, the Horner-Wadsworth-Emmons reaction, and palladium-catalyzed cross-coupling reactions like the Stille coupling.

Wittig and Horner-Wadsworth-Emmons Reactions

The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are invaluable for converting the carbonyl group of dibenzosuberone into a carbon-carbon double bond, allowing for the introduction of various exocyclic substituents. The HWE reaction is often preferred due to the water-soluble nature of its phosphate byproduct, which simplifies purification.[1][2][3][4][5]

Wittig_HWE sub Dibenzosuberone prod Exocyclic Alkene Analogue sub->prod ylide Phosphorus Ylide (Wittig) or Phosphonate Carbanion (HWE) ylide->prod

General scheme for Wittig and HWE reactions.

General Experimental Considerations for Wittig/HWE Reactions:

  • Base: A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) is required to generate the phosphorus ylide or phosphonate carbanion.

  • Solvent: Anhydrous aprotic solvents such as THF or diethyl ether are typically used.

  • Temperature: The deprotonation step is often carried out at low temperatures (e.g., -78°C or 0°C), while the reaction with the ketone may be performed at room temperature.

  • Workup: The workup for the HWE reaction involves a simple aqueous extraction to remove the phosphate byproduct. For the Wittig reaction, the triphenylphosphine oxide byproduct is often removed by chromatography or crystallization.

Stille Cross-Coupling Reaction

The Stille reaction offers a powerful method for creating carbon-carbon bonds by coupling an organotin compound with an organic halide in the presence of a palladium catalyst. For the synthesis of dibenzosuberane analogues, this can be applied to couple various groups to the aromatic rings or to a suitably functionalized seven-membered ring.

Stille_Coupling sub Halogenated Dibenzosuberane (Ar-X) prod Coupled Dibenzosuberane Analogue (Ar-R) sub->prod stannane Organostannane (R-SnBu₃) stannane->prod pd_cat Pd Catalyst pd_cat->prod

General scheme for the Stille cross-coupling reaction.

General Experimental Considerations for Stille Coupling:

  • Catalyst: A palladium(0) catalyst, such as Pd(PPh₃)₄ or one generated in situ from a Pd(II) precursor, is typically used.

  • Ligand: Phosphine ligands, such as triphenylphosphine or tri(o-tolyl)phosphine, are often employed to stabilize the palladium catalyst.

  • Solvent: Anhydrous, deoxygenated solvents like toluene, THF, or DMF are common.

  • Additives: In some cases, additives like copper(I) iodide can accelerate the reaction.

  • Inert Atmosphere: The reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation of the catalyst.

Conclusion

The synthesis of dibenzosuberane analogues relies on a combination of classic and modern synthetic methodologies. The construction of the core tricyclic system is efficiently achieved through intramolecular Friedel-Crafts acylation. Subsequent derivatization, particularly at the 5-position of the dibenzosuberone core, opens up a vast chemical space for the development of novel compounds. The strategic application of powerful carbon-carbon bond-forming reactions, including the Grignard, Wittig, Horner-Wadsworth-Emmons, and Stille reactions, provides medicinal chemists and researchers with a versatile toolbox for creating diverse libraries of dibenzosuberane analogues for biological evaluation. This guide provides a foundational understanding of these key synthetic transformations, complete with detailed protocols and quantitative data for select reactions, to facilitate further research and development in this important area of medicinal chemistry.

References

The Stereochemical Landscape of Substituted Dibenzocycloheptenes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted dibenzocycloheptenes are a class of tricyclic compounds that form the structural core of numerous pharmaceuticals, most notably tricyclic antidepressants (TCAs) like amitriptyline and nortriptyline, as well as muscle relaxants such as cyclobenzaprine.[1][2] The seven-membered central ring of the dibenzocycloheptene scaffold is non-planar, leading to complex stereochemical properties. The conformation of this ring system and the spatial arrangement of substituents can give rise to chiral molecules, including atropisomers, which result from hindered rotation around a single bond.[3]

The stereochemistry of these compounds is of paramount importance in drug development, as different enantiomers or diastereomers can exhibit distinct pharmacological and toxicological profiles.[3] One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or contribute to adverse effects. This guide provides a comprehensive overview of the stereochemistry of substituted dibenzocycloheptenes, including their synthesis, conformational analysis, stereochemical assignment, and the implications for their biological activity.

Conformational Analysis and Atropisomerism

The dibenzocycloheptene ring system is flexible and can adopt various conformations. The interconversion between these conformations can be restricted by the presence of bulky substituents, leading to the existence of stable or slowly interconverting atropisomers.[4][5] Atropisomerism is a type of axial chirality that arises from hindered rotation about a single bond, and it is a key stereochemical feature of many substituted dibenzocycloheptenes.[3]

The stability of atropisomers is characterized by the rotational energy barrier (ΔG‡) and the half-life of racemization (t₁/₂). Atropisomers are often classified into three classes based on their rotational stability at a given temperature.

A comprehensive understanding of the conformational dynamics is crucial for elucidating the structure-activity relationships of these compounds. Techniques such as dynamic nuclear magnetic resonance (DNMR) spectroscopy are employed to study the kinetics of conformational exchange and determine the rotational barriers.[6]

Quantitative Stereochemical Data

The following table summarizes key quantitative data related to the stereochemistry of selected substituted dibenzocycloheptene derivatives and related benzocycloheptenes. This data is essential for understanding the conformational stability and potential for atropisomerism in this class of compounds.

Compound/Derivative ClassRotational Barrier (ΔG‡) (kcal/mol)Half-life (t₁/₂)Specific Optical Rotation ([α]D)Enantiomeric Excess (% ee)Method of DeterminationReference(s)
N-substituted 2-benzazepines~11---DNMR[7]
N-Benzhydrylformamides (Formyl rotation)19.5 - 23.1---DNMR, DFT[6][8]
N-Benzhydrylformamides (Aryl rotation)~3.06---DFT[6]
4-Acyloxy-4'-N-n-butylcarbamyloxy-biphenyls----DFT[9][10]
Barbiturate Substituted Chiral Styrenes---up to 99%Chiral HPLC[11]

Experimental Protocols

Enantioselective Synthesis of a Dibenzocycloheptene Derivative

The asymmetric synthesis of dibenzocycloheptene derivatives is crucial for accessing enantiomerically pure compounds for pharmacological evaluation. While specific protocols for all derivatives are extensive, a general strategy often involves the use of chiral catalysts or auxiliaries. Below is a representative, generalized protocol for an atroposelective synthesis, inspired by modern synthetic methodologies.[12][13]

Protocol: Atroposelective Suzuki-Miyaura Cross-Coupling for the Synthesis of a Chiral Dibenzocycloheptene Precursor

  • Preparation of the Reaction Vessel: A two-necked round-bottom flask is flame-dried under vacuum and backfilled with argon.

  • Addition of Reagents: To the flask are added the aryl boronic acid (1.0 eq.), the dibromo-dibenzocycloheptene precursor (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), a chiral phosphine ligand (e.g., (R)-BINAP, 0.10 eq.), and a base (e.g., K₂CO₃, 3.0 eq.).

  • Solvent Addition: Anhydrous, degassed solvent (e.g., toluene/water mixture) is added via syringe.

  • Reaction Execution: The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) under an argon atmosphere and stirred vigorously for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, the reaction is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the enantiomerically enriched dibenzocycloheptene derivative.

  • Chiral Purity Determination: The enantiomeric excess of the product is determined by chiral HPLC analysis.

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most common method for separating enantiomers of dibenzocycloheptene derivatives. Polysaccharide-based chiral stationary phases (CSPs) are often effective.[14]

Protocol: Enantioselective HPLC Separation of Nortriptyline [15][16][17][18]

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Chiral Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak AD-H or similar column, is employed.

  • Mobile Phase Preparation: A mobile phase consisting of a mixture of n-hexane, ethanol, and a basic modifier (e.g., diethylamine) is prepared. A typical composition is 90:10:0.1 (v/v/v) n-hexane:ethanol:diethylamine. The mobile phase is filtered and degassed.

  • Sample Preparation: A stock solution of racemic nortriptyline is prepared in the mobile phase at a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 25 °C

    • Detection wavelength: 239 nm

    • Injection volume: 10 µL

  • Analysis: The sample is injected onto the column, and the chromatogram is recorded. The retention times of the two enantiomers are determined, and the resolution is calculated.

  • Quantification: For quantitative analysis, a calibration curve is constructed using standards of known concentration.

Stereochemical Assignment using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), is a powerful tool for determining the relative stereochemistry and conformation of molecules in solution.[19][20][21]

Protocol: Conformational Analysis of a Dibenzocycloheptene Derivative using 2D NOESY

  • Sample Preparation: A solution of the purified dibenzocycloheptene derivative is prepared in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration of 5-10 mg/mL. The solution is filtered into an NMR tube.

  • NMR Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • 1D NMR Spectra Acquisition: Standard 1D ¹H and ¹³C spectra are acquired to assign the chemical shifts of the protons and carbons.

  • 2D NOESY Experiment Setup:

    • Pulse program: A standard NOESY pulse sequence is used.

    • Mixing time (d8): The mixing time is a critical parameter and should be optimized. A typical starting point is the T₁ relaxation time of the protons of interest. A range of mixing times (e.g., 300-800 ms) can be used.

    • Acquisition parameters: Appropriate spectral widths, number of scans, and acquisition times are set.

  • Data Processing: The 2D data is processed using appropriate window functions (e.g., squared sine-bell) and Fourier transformation. The spectrum is phased and baseline corrected.

  • Data Interpretation: Cross-peaks in the NOESY spectrum indicate through-space proximity between protons. The presence or absence of specific NOEs between protons on the dibenzocycloheptene core and its substituents allows for the determination of the relative stereochemistry and the preferred conformation in solution.

Stereochemical Confirmation by X-ray Crystallography

Single-crystal X-ray crystallography provides unambiguous determination of the absolute and relative stereochemistry of a chiral molecule in the solid state.[22][23][24]

Protocol: Single-Crystal X-ray Diffraction Analysis

  • Crystal Growth: Single crystals of the enantiomerically pure dibenzocycloheptene derivative are grown. This is often the most challenging step and may require screening of various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data is collected, typically at low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure using direct methods or Patterson methods. The structural model is then refined against the experimental data.

  • Absolute Stereochemistry Determination: If the crystal is non-centrosymmetric and the data is of sufficient quality, the absolute stereochemistry can be determined using anomalous dispersion effects, often expressed by the Flack parameter.

Signaling Pathways and Biological Activity

The primary mechanism of action for many dibenzocycloheptene-based antidepressants is the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake by blocking their respective transporters, SERT and NET, in the presynaptic neuron. This leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.[25][26] This interaction is often stereoselective.

Recent studies have also revealed that amitriptyline can act as a direct agonist for TrkA and TrkB receptors, promoting their dimerization and activation, leading to neurotrophic effects.[27] This suggests a more complex mechanism of action beyond simple reuptake inhibition.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Resolution cluster_analysis Stereochemical Analysis cluster_bioactivity Biological Evaluation synthesis Racemic Synthesis or Asymmetric Synthesis resolution Chiral Resolution (e.g., Chiral HPLC/SFC) synthesis->resolution if racemic hplc Chiral HPLC/SFC Analysis (Determine % ee) resolution->hplc in_vitro In Vitro Assays (e.g., Receptor Binding, Transporter Inhibition) resolution->in_vitro nmr NMR Spectroscopy (Conformation, Relative Stereochemistry) hplc->nmr xray X-ray Crystallography (Absolute Stereochemistry) nmr->xray sor Polarimetry (Specific Optical Rotation) xray->sor in_vivo In Vivo Studies (e.g., Animal Models of Depression) in_vitro->in_vivo signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT NET NET Serotonin_vesicle Serotonin Vesicles Serotonin Serotonin Serotonin_vesicle->Serotonin Release Norepinephrine_vesicle Norepinephrine Vesicles Norepinephrine Norepinephrine Norepinephrine_vesicle->Norepinephrine Release Serotonin->SERT Reuptake Serotonin_receptor 5-HT Receptor Serotonin->Serotonin_receptor Norepinephrine->NET Reuptake Norepinephrine_receptor NE Receptor Norepinephrine->Norepinephrine_receptor Response Neuronal Response (Antidepressant Effect) Serotonin_receptor->Response Norepinephrine_receptor->Response Amitriptyline Amitriptyline (or other TCA) Amitriptyline->SERT Inhibits Amitriptyline->NET Inhibits

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Loratadine Intermediate C14H10ClNO

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Loratadine is a widely used second-generation antihistamine for the treatment of allergic rhinitis and urticaria.[1][2] Its synthesis involves several key intermediates, one of which is 8-chloro-5,6-dihydro-11H-benzo[3][4]cyclohepta[1,2-b]pyridin-11-one, corresponding to the chemical formula C14H10ClNO. The efficient synthesis of this tricyclic ketone is a critical step in the overall production of loratadine.[5] This document provides a detailed protocol for the synthesis of this intermediate, based on an intramolecular Friedel-Crafts acylation reaction. The presented method offers high conversion rates and yields, making it suitable for laboratory-scale synthesis and scalable for industrial production.[6][7]

Materials and Reagents

  • 3-[2-(3-chlorophenyl)ethyl]-2-pyridinecarbonitrile

  • Polyphosphoric acid (PPA)

  • Phosphorus pentoxide (P2O5)

  • Ethyl acetate

  • n-Hexane

  • Petroleum ether

  • Reaction vessel with heating and stirring capabilities

  • Standard laboratory glassware

  • Recrystallization apparatus

Experimental Protocol

This protocol describes the synthesis of 8-chloro-5,6-dihydro-11H-benzo[3][4]cyclohepta[1,2-b]pyridin-11-one through a cyclization reaction.

1. Preparation of the Reaction Medium:

  • Heat polyphosphoric acid (PPA) to the desired reaction temperature (e.g., 190-240°C) in a suitable reaction vessel with continuous stirring.[6][7]

  • Slowly add phosphorus pentoxide (P2O5) to the heated PPA. The amount of P2O5 should be between 3-20% by weight of the PPA.[6][7]

  • Continue stirring until a homogeneous solution is formed.[6][7]

2. Cyclization Reaction:

  • Once the reaction medium is homogeneous, add 3-[2-(3-chlorophenyl)ethyl]-2-pyridinecarbonitrile to the mixture. The amount of the starting material should be 4-16% by weight of the PPA.[6][7]

  • Maintain the reaction at the set temperature for a period of 5-14 hours to facilitate the intramolecular cyclization.[6][7] The progress of the reaction can be monitored by suitable analytical techniques such as TLC or HPLC.

3. Product Isolation and Purification:

  • Upon completion, the reaction mixture contains the desired loratadine intermediate, 8-chloro-5,6-dihydro-11H-benzo[3][4]cyclohepta[1,2-b]pyridin-11-one.[6][7]

  • The crude product is isolated from the reaction mixture.

  • For purification, the crude intermediate is recrystallized using a mixed solvent system of ethyl acetate, n-hexane, and petroleum ether, typically in a volume ratio of 1:1:3.[6][7]

  • This recrystallization step yields the final product with a purity of 98-99%.[6][7]

Data Presentation

The following table summarizes the results of several experimental runs under different conditions, demonstrating the impact of reaction parameters on conversion rate, yield, and purity.

ExperimentPPA (g)P2O5 (g)Starting Material (g)Temperature (°C)Time (h)Conversion Rate (%)Yield (%)Purity (%)
125025302406.587.967.498.0
225037.515210789.472.598.4
325017.525190893.178.299.0

Data sourced from patent CN1740160A.[6][7]

Experimental Workflow and Logic

The synthesis of the loratadine intermediate C14H10ClNO follows a clear and logical workflow. The key transformation is an intramolecular cyclization, which is facilitated by a strong acid catalyst system at elevated temperatures.

G cluster_prep Reaction Medium Preparation cluster_reaction Cyclization Reaction cluster_purification Purification PPA Polyphosphoric Acid (PPA) Heated_PPA Heat PPA (175-240°C) PPA->Heated_PPA P2O5 Phosphorus Pentoxide (P2O5) P2O5->Heated_PPA Stir Homogeneous_Mix Homogeneous PPA/P2O5 Mixture Heated_PPA->Homogeneous_Mix Starting_Material 3-[2-(3-chlorophenyl)ethyl] -2-pyridinecarbonitrile Homogeneous_Mix->Starting_Material Add to Reaction Intramolecular Cyclization (5-14 hours) Starting_Material->Reaction Crude_Product Crude 8-chloro-5,6-dihydro-11H-benzo [5,6]cyclohepta[1,2-b]pyridin-11-one Recrystallization Recrystallization (Ethyl Acetate/n-Hexane/Petroleum Ether) Crude_Product->Recrystallization Final_Product Pure Loratadine Intermediate (Purity: 98-99%) Recrystallization->Final_Product

References

Application Notes and Protocols: The Strategic Use of 5-Chlorodibenzosuberane in Multi-Step Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 5-chlorodibenzosuberane, a key intermediate in the development of pharmacologically active compounds, particularly tricyclic antidepressants and related central nervous system (CNS) agents. The protocols outlined below are based on established methodologies for the functionalization of the dibenzosuberane scaffold.

The dibenzosuberane core structure is a cornerstone in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1] The introduction of a chlorine atom at the 5-position offers a versatile handle for a variety of synthetic transformations, enabling the synthesis of diverse compound libraries for drug discovery. Key applications of the dibenzosuberane scaffold include the development of antidepressants, anti-inflammatory agents, and anticonvulsants.[2]

Synthetic Strategies and Key Reactions

The chemical reactivity of 5-chlorodibenzosuberane can be leveraged in several key synthetic operations. These include nucleophilic substitution, Grignard reagent formation, and cross-coupling reactions. The following sections detail the protocols for these transformations.

1. Grignard Reaction for Carbon-Carbon Bond Formation

The formation of a Grignard reagent from 5-chlorodibenzosuberane allows for the introduction of various alkyl or aryl groups at the 5-position, a critical step in the synthesis of many tricyclic antidepressants like Amitriptyline.[3][4] While the formation of Grignard reagents from aryl chlorides can be challenging, it is achievable under specific conditions.[5][6]

Experimental Protocol: Preparation of the Grignard Reagent and Subsequent Aldehyde Addition

  • Materials: 5-Chlorodibenzosuberane, magnesium turnings, anhydrous tetrahydrofuran (THF), iodine crystal (as initiator), 1,2-dibromoethane (as an activator), and an appropriate aldehyde or ketone.

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine and a few drops of 1,2-dibromoethane to activate the magnesium surface.

    • A solution of 5-chlorodibenzosuberane (1 equivalent) in anhydrous THF is added dropwise to the activated magnesium. The reaction may require gentle heating to initiate.

    • Once the Grignard reagent formation is initiated, as evidenced by a color change and gentle reflux, the remaining solution of 5-chlorodibenzosuberane is added at a rate that maintains a steady reflux.

    • After the addition is complete, the reaction mixture is refluxed for an additional 2-4 hours to ensure complete formation of the Grignard reagent.[7]

    • The flask is then cooled in an ice bath, and a solution of the desired aldehyde or ketone (1 equivalent) in anhydrous THF is added dropwise.

    • The reaction is stirred at room temperature until completion (monitored by TLC).

    • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

    • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography.

Table 1: Representative Yields for Grignard Reactions with Aryl Chlorides

Aryl ChlorideElectrophileProductYield (%)Reference
ChlorobenzeneBenzaldehydeDiphenylmethanol~95%[5]
4-Chloroanisole-4-Methoxyphenylmagnesium chlorideHigh[8]

2. Nucleophilic Substitution Reactions

The chlorine atom at the 5-position can be displaced by strong nucleophiles, although this is generally less facile than with alkyl halides due to the sp2 hybridization of the carbon and potential electronic repulsion from the benzene rings.[9][10] The presence of activating groups on the aromatic rings can facilitate this reaction.

Experimental Protocol: Amination of 5-Chlorodibenzosuberane

  • Materials: 5-Chlorodibenzosuberane, desired amine (e.g., dimethylamine), a strong base (e.g., sodium amide), and a high-boiling point solvent (e.g., toluene or xylene).

  • Procedure:

    • In a high-pressure reaction vessel, 5-chlorodibenzosuberane (1 equivalent), the amine (excess), and the strong base (1.5 equivalents) are suspended in the solvent.

    • The vessel is sealed and heated to a high temperature (e.g., 150-200 °C) for several hours.

    • The reaction progress is monitored by taking aliquots and analyzing them by GC-MS or LC-MS.

    • Upon completion, the reaction mixture is cooled to room temperature and carefully quenched with water.

    • The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

    • The product is purified by crystallization or column chromatography.

3. Friedel-Crafts Type Reactions

While 5-chlorodibenzosuberane itself is an alkyl halide, the dibenzosuberane aromatic rings can undergo Friedel-Crafts alkylation or acylation. The chloroalkyl group will be deactivating, but substitution will be directed to the ortho and para positions of the benzene rings.[11][12]

Experimental Protocol: Friedel-Crafts Acylation of the Dibenzosuberane Core

  • Materials: 5-Chlorodibenzosuberane, an acyl chloride (e.g., acetyl chloride), and a Lewis acid catalyst (e.g., aluminum chloride).

  • Procedure:

    • To a cooled (0 °C) suspension of aluminum chloride (1.1 equivalents) in an inert solvent (e.g., dichloromethane), the acyl chloride (1.1 equivalents) is added dropwise.

    • A solution of 5-chlorodibenzosuberane (1 equivalent) in the same solvent is then added slowly to the reaction mixture.

    • The reaction is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred until completion.

    • The reaction is quenched by pouring it onto crushed ice and hydrochloric acid.

    • The organic layer is separated, washed with water, a saturated solution of sodium bicarbonate, and brine.

    • The organic layer is dried over anhydrous magnesium sulfate and concentrated to give the crude product, which is then purified.

Multi-Step Synthesis Application: Synthesis of an Amitriptyline Analog

This section outlines a hypothetical multi-step synthesis to produce an analog of Amitriptyline, starting from 5-chlorodibenzosuberane. This pathway utilizes the Grignard reaction followed by dehydration and nucleophilic substitution.

Workflow Diagram

G A 5-Chlorodibenzosuberane B Grignard Reagent Formation (Mg, THF) A->B Step 1 C Dibenzosuberane-5-magnesium chloride B->C D Reaction with Acetaldehyde C->D Step 2 E 1-(5-Dibenzosuberanyl)ethanol D->E F Dehydration (Acid Catalyst) E->F Step 3 G 5-Vinylidenedibenzosuberane F->G H Hydrobromination (HBr) G->H Step 4 I 5-(2-Bromoethylidene)dibenzosuberane H->I J Nucleophilic Substitution (Dimethylamine) I->J Step 5 K Amitriptyline Analog J->K

Caption: Proposed synthetic workflow for an Amitriptyline analog.

Detailed Protocol for the Synthesis of an Amitriptyline Analog

Step 1 & 2: Grignard Reaction with Acetaldehyde

  • Follow the protocol for the Grignard reaction described above, using acetaldehyde as the electrophile. The expected product is 1-(5-dibenzosuberanyl)ethanol.

Step 3: Dehydration to Form the Exocyclic Double Bond

  • Materials: 1-(5-Dibenzosuberanyl)ethanol, p-toluenesulfonic acid (catalytic amount), and toluene.

  • Procedure:

    • The alcohol from the previous step is dissolved in toluene.

    • A catalytic amount of p-toluenesulfonic acid is added.

    • The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

    • The reaction is monitored by TLC until all the starting material is consumed.

    • The reaction mixture is cooled, washed with a saturated sodium bicarbonate solution and brine, dried, and concentrated. The product is 5-vinylidenedibenzosuberane.

Step 4: Hydrobromination

  • Materials: 5-Vinylidenedibenzosuberane, hydrogen bromide (solution in acetic acid).

  • Procedure:

    • The alkene is dissolved in a suitable solvent like dichloromethane.

    • The solution is cooled to 0 °C, and a solution of HBr in acetic acid is added dropwise.

    • The reaction is stirred at 0 °C and then allowed to warm to room temperature.

    • After completion, the solvent is removed under reduced pressure to yield the crude 5-(2-bromoethylidene)dibenzosuberane.

Step 5: Nucleophilic Substitution with Dimethylamine

  • Materials: 5-(2-Bromoethylidene)dibenzosuberane, dimethylamine (solution in THF or as a gas), and a suitable solvent like THF.

  • Procedure:

    • The bromo-intermediate is dissolved in THF.

    • An excess of dimethylamine is added (either as a solution or bubbled through the reaction mixture).

    • The reaction is stirred at room temperature until completion.

    • The solvent and excess dimethylamine are removed under reduced pressure.

    • The residue is taken up in an organic solvent and washed with water.

    • The organic layer is extracted with dilute hydrochloric acid.

    • The acidic aqueous layer is then basified with sodium hydroxide, and the product is extracted with an organic solvent.

    • The final organic layer is dried and concentrated to give the Amitriptyline analog.

Signaling Pathway Analogy (Drug Target Interaction)

Many drugs derived from the dibenzosuberane scaffold, such as Amitriptyline, act as serotonin and norepinephrine reuptake inhibitors. The following diagram illustrates this general mechanism of action.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Vesicles with Neurotransmitters (Serotonin/Norepinephrine) Transporter Reuptake Transporter (SERT/NET) Vesicle->Transporter Neurotransmitter Neurotransmitters Transporter->Neurotransmitter Reuptake Receptor Receptors Neurotransmitter->Receptor Binding Drug Dibenzosuberane Derivative (e.g., Amitriptyline) Drug->Transporter Blocks

Caption: Mechanism of action for many dibenzosuberane-based antidepressants.

5-Chlorodibenzosuberane represents a valuable, albeit synthetically challenging, starting material for the creation of complex, biologically active molecules. The protocols and strategies outlined in these notes provide a foundation for researchers to explore the rich chemistry of the dibenzosuberane scaffold and to develop novel therapeutics. Careful optimization of reaction conditions, particularly for the Grignard reagent formation, is crucial for successful multi-step syntheses.

References

Application of 5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene is a tricyclic compound of significant interest in medicinal chemistry. Its rigid, three-dimensional structure serves as a valuable scaffold for the synthesis of a variety of biologically active molecules. Primarily, it is recognized as a key intermediate in the production of first-generation tricyclic antidepressants (TCAs), a class of drugs that has been a cornerstone in the treatment of major depressive disorder for decades. The dibenzocycloheptene core is a privileged structure, meaning it is capable of binding to multiple biological targets, leading to a broad spectrum of pharmacological activities.

These application notes provide a comprehensive overview of the use of this compound in the synthesis of prominent TCAs, detail their mechanism of action, and furnish experimental protocols for their synthesis and biological evaluation.

Synthetic Applications: A Precursor to Tricyclic Antidepressants

The primary application of this compound in medicinal chemistry is as a starting material for the synthesis of dibenzocycloheptene-based TCAs, most notably Amitriptyline and its primary active metabolite, Nortriptyline. The chloro-substituted benzylic position is highly reactive and amenable to nucleophilic substitution, allowing for the introduction of various side chains that are crucial for pharmacological activity.

General Synthetic Workflow

The conversion of this compound to TCAs generally involves the introduction of an aminopropylidene side chain at the 5-position of the dibenzocycloheptene ring system. This is typically achieved through a Grignard reaction with a suitable aminoalkyl magnesium halide.

G cluster_0 Synthesis of Tricyclic Antidepressants start 5-Chloro-10,11-dihydro- 5H-dibenzo[a,d]cycloheptene intermediate 5-[3-(Dimethylamino)propyl]- 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol start->intermediate Grignard Reaction reagent 3-(Dimethylamino)propyl magnesium chloride (Grignard Reagent) reagent->intermediate amitriptyline Amitriptyline intermediate->amitriptyline Dehydration dehydration Dehydration (e.g., HCl) nortriptyline Nortriptyline amitriptyline->nortriptyline Metabolism or Chemical Synthesis demethylation Demethylation

General synthetic route to Amitriptyline and Nortriptyline.

Pharmacological Activity and Mechanism of Action

Derivatives of this compound, such as Amitriptyline and Nortriptyline, exert their primary therapeutic effect by inhibiting the reuptake of the neurotransmitters serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft.[1][2] This blockade of the serotonin transporter (SERT) and the norepinephrine transporter (NET) leads to increased concentrations of these neurotransmitters in the synapse, thereby enhancing neurotransmission.[2][3]

Tertiary amines, like Amitriptyline, generally exhibit more potent serotonin reuptake inhibition, while secondary amines, such as Nortriptyline, are typically more potent inhibitors of norepinephrine reuptake.[1] The clinical efficacy of these drugs in treating depression is attributed to the downstream adaptive changes in receptor sensitivity and neuronal signaling that occur as a result of prolonged enhancement of serotonergic and noradrenergic neurotransmission.

G cluster_0 Synaptic Cleft cluster_1 Neurotransmitter Release presynaptic Presynaptic Neuron postsynaptic Postsynaptic Neuron vesicle Vesicles with 5-HT & NE release Release vesicle->release sert SERT release->sert Reuptake net NET release->net Reuptake receptor_5ht 5-HT Receptor release->receptor_5ht 5-HT receptor_ne NE Receptor release->receptor_ne NE tca Tricyclic Antidepressants (e.g., Amitriptyline) tca->sert Blockade tca->net Blockade downstream Downstream Signaling receptor_5ht->downstream receptor_ne->downstream

Mechanism of action of tricyclic antidepressants.

Quantitative Data

The following table summarizes the in vitro binding affinities (Ki) and functional inhibitory potencies (IC50) of Amitriptyline and Nortriptyline for the human serotonin and norepinephrine transporters.

CompoundTargetAssay TypeValueUnits
AmitriptylinehSERTBinding (Ki)4.3nM
hNETBinding (Ki)19.6nM
NortriptylinehSERTBinding (Ki)18.1nM
hNETBinding (Ki)3.2nM
AmitriptylinehSERTReuptake (IC50)26.2nM
hNETReuptake (IC50)73.8nM
NortriptylinehSERTReuptake (IC50)48.6nM
hNETReuptake (IC50)16.5nM

Data compiled from various sources. Actual values may vary depending on experimental conditions.

Experimental Protocols

Synthesis of Amitriptyline via Grignard Reaction

This protocol describes the synthesis of Amitriptyline from Dibenzosuberone, which can be prepared from this compound.

Materials:

  • Dibenzosuberone

  • Magnesium turnings

  • 3-Dimethylamino-1-propyl chloride hydrochloride

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (crystal)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine. A solution of 3-dimethylamino-1-propyl chloride (prepared by neutralizing the hydrochloride salt with a base and extracting with an anhydrous solvent) in anhydrous THF is added dropwise to initiate the reaction. The mixture is refluxed until the magnesium is consumed.

  • Grignard Reaction: The Grignard reagent is cooled to 0°C. A solution of Dibenzosuberone in anhydrous THF is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred overnight.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude tertiary alcohol intermediate.

  • Dehydration: The crude alcohol is dissolved in a suitable solvent (e.g., toluene) and treated with a strong acid, such as concentrated hydrochloric acid, and heated to reflux. The reaction is monitored by TLC until the starting material is consumed.

  • Isolation and Purification: After cooling, the reaction mixture is neutralized with a sodium hydroxide solution. The organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and concentrated. The crude Amitriptyline can be purified by crystallization or column chromatography. The hydrochloride salt can be prepared by treating a solution of the free base with ethereal HCl.

Synthesis of Nortriptyline by Demethylation of Amitriptyline

This protocol outlines a general procedure for the N-demethylation of Amitriptyline.

Materials:

  • Amitriptyline

  • Ethyl chloroformate

  • Potassium hydroxide

  • Ethanol

  • Toluene

Procedure:

  • Carbamate Formation: A solution of Amitriptyline in toluene is treated with ethyl chloroformate at reflux. The reaction progress is monitored by TLC.

  • Hydrolysis: After completion, the solvent is removed, and the resulting carbamate is hydrolyzed by refluxing with a solution of potassium hydroxide in ethanol.

  • Work-up and Purification: The reaction mixture is cooled, and the solvent is evaporated. The residue is partitioned between water and an organic solvent (e.g., diethyl ether). The organic layer is washed, dried, and concentrated to give crude Nortriptyline, which can be further purified by standard methods.

In Vitro Evaluation of Antidepressant Activity: Radioligand Binding Assay

This protocol provides a general method for determining the binding affinity of test compounds to SERT and NET.[4]

Materials:

  • Cell membranes expressing human SERT or NET

  • Radioligand (e.g., [³H]Citalopram for SERT, [³H]Nisoxetine for NET)

  • Test compounds (e.g., Amitriptyline, Nortriptyline)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Non-specific binding inhibitor (e.g., Fluoxetine for SERT, Desipramine for NET)

  • Glass fiber filters

  • Scintillation cocktail

Procedure:

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes, radioligand, buffer), non-specific binding (membranes, radioligand, non-specific inhibitor), and competitor binding (membranes, radioligand, test compound at various concentrations).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[4]

In Vivo Evaluation of Antidepressant-like Activity: Forced Swim Test (FST)

The FST is a common behavioral test to assess antidepressant efficacy in rodents.

Materials:

  • Mice or rats

  • Cylindrical container filled with water (23-25°C)

  • Test compounds and vehicle

Procedure:

  • Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer the test compound or vehicle at a predetermined time before the test (e.g., 30-60 minutes for acute studies).

  • Test Session: Place each animal individually into the cylinder of water for a 6-minute session.

  • Scoring: Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the state in which the animal makes only the movements necessary to keep its head above water.

  • Data Analysis: Compare the immobility time of the drug-treated groups with the vehicle-treated group. A significant reduction in immobility time is indicative of an antidepressant-like effect.

Conclusion

This compound is a pivotal building block in medicinal chemistry, providing access to a class of compounds that have had a profound impact on the treatment of depression. The protocols and data presented herein offer a foundational resource for researchers engaged in the synthesis, development, and evaluation of novel psychoactive compounds based on the dibenzocycloheptene scaffold. The continued exploration of this chemical space may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions of Dibenzocycloheptene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and functional group tolerance. These reactions are particularly valuable in drug discovery and development for the synthesis of complex molecular scaffolds. Dibenzocycloheptene and its derivatives are important structural motifs found in a variety of biologically active compounds. This document provides detailed protocols and application notes for three key palladium-catalyzed reactions—the Suzuki-Miyaura Coupling, the Buchwald-Hartwig Amination, and the Heck Reaction—as they can be applied to the synthesis and functionalization of dibenzocycloheptene derivatives.

While specific literature on dibenzocycloheptene derivatives as substrates in these reactions is not abundant, the protocols provided are based on well-established methodologies for analogous aryl halides and are readily adaptable. The key to success often lies in the careful selection of the catalyst, ligand, base, and solvent system to suit the specific substrate.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate. This reaction is ideal for introducing aryl, heteroaryl, or vinyl substituents onto a dibenzocycloheptene core.

Experimental Protocol: General Procedure

A general procedure for the Suzuki-Miyaura coupling of a halogenated dibenzocycloheptene derivative with an arylboronic acid is as follows:

  • Reaction Setup: To an oven-dried Schlenk flask, add the dibenzocycloheptene halide (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃; 2.0-3.0 equiv), the palladium precatalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf); 1-5 mol%), and a phosphine ligand if required.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, or DMF/water mixture) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously for 2-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Reaction Parameters

The following table summarizes typical conditions and components for the Suzuki-Miyaura coupling.

ParameterExamplesMolar Ratio/LoadingKey Considerations
Palladium Precatalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂1-5 mol%Pd(PPh₃)₄ is often used for aryl bromides and iodides. PdCl₂(dppf) is robust and effective for a wide range of substrates.
Ligand PPh₃, dppf, SPhos, XPhos1-2 equiv relative to PdOften incorporated in the precatalyst. Bulky, electron-rich phosphines can improve yields for challenging substrates.
Base K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH2.0-3.0 equivThe choice of base is crucial and substrate-dependent. K₃PO₄ is effective in many cases.[1]
Solvent Toluene, 1,4-Dioxane, DMF, THF, Acetonitrile/Water-Anhydrous and deoxygenated solvents are critical for preventing catalyst deactivation.[2] Aqueous mixtures can sometimes accelerate the reaction.
Boron Reagent Arylboronic acids, Arylboronic esters1.2-1.5 equivBoronic acids are common, but pinacol esters can offer greater stability and are used for slow-reacting substrates.
Temperature 80 - 110 °C-Higher temperatures may be required for less reactive halides (e.g., chlorides).

Visualization: Suzuki-Miyaura Workflow

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Reactants & Catalyst (Dibenzocycloheptene-X, Boronic Acid, Base, Pd Catalyst) B 2. Create Inert Atmosphere (Evacuate & Backfill with Ar/N2) A->B C 3. Add Degassed Solvent B->C D 4. Heat & Stir (80-110 °C, 2-24h) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Cool & Quench E->F G 7. Extraction F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I Product Product I->Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine, enabling the synthesis of arylamines.[3] This is a premier method for installing nitrogen-containing functional groups onto a dibenzocycloheptene scaffold.

Experimental Protocol: General Procedure

A general procedure for the Buchwald-Hartwig amination of a halogenated dibenzocycloheptene derivative is as follows:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂; 1-2 mol%), the phosphine ligand (e.g., XPhos, SPhos, or BINAP; 1.2-2.4 mol%), and the base (e.g., NaOtBu or K₃PO₄; 1.4 equiv) to an oven-dried reaction tube.

  • Add Reactants: Add the dibenzocycloheptene halide (1.0 equiv) and the amine (1.2 equiv).

  • Inert Atmosphere: Seal the tube, remove from the glovebox (if used), and place it on a Schlenk line.

  • Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for 1-24 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Data Presentation: Buchwald-Hartwig Amination Parameters

The following table summarizes typical conditions for the Buchwald-Hartwig amination.

ParameterExamplesMolar Ratio/LoadingKey Considerations
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂1-2 mol% PdPd₂(dba)₃ is a common Pd(0) source. Pd(OAc)₂ is a stable Pd(II) source that is reduced in situ.[1]
Ligand XPhos, SPhos, RuPhos, BINAP1.2-2.4 mol%Bulky, electron-rich biaryl phosphine ligands are crucial for high efficiency and broad substrate scope.[3]
Base NaOtBu, KOtBu, LiHMDS, Cs₂CO₃1.4-2.0 equivA strong, non-nucleophilic base is required. NaOtBu is widely used, but weaker bases like Cs₂CO₃ may be necessary for sensitive substrates.
Solvent Toluene, 1,4-Dioxane, THF-Anhydrous, deoxygenated conditions are essential to prevent catalyst poisoning and side reactions.
Amine Primary amines, Secondary amines, Anilines1.2-1.5 equivThe reaction is broadly applicable to a wide range of amines.
Temperature 80 - 110 °C-Reaction temperature is optimized based on the reactivity of the aryl halide and amine.

Visualization: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L2 ox_add Oxidative Addition pd0->ox_add pd_complex1 L2Pd(II)(Ar)(X) ox_add->pd_complex1 lig_ex Ligand Exchange pd_complex2 L2Pd(II)(Ar)(NR'R'') lig_ex->pd_complex2 red_elim Reductive Elimination red_elim->pd0 Product Product (Ar-NR'R'') red_elim->Product pd_complex1->lig_ex pd_complex2->red_elim ArX Dibenzocycloheptene-X ArX->ox_add Amine HNR'R'' Amine->lig_ex Base Base Base->lig_ex

Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.

Heck Reaction for Alkene Arylation

The Heck reaction couples an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[4] This reaction can be used to install vinyl groups on the dibenzocycloheptene core or to append the dibenzocycloheptene moiety to an existing alkene.

Experimental Protocol: General Procedure

A general procedure for the Heck reaction of a halogenated dibenzocycloheptene derivative with an alkene is as follows:

  • Reaction Setup: To a sealable reaction vessel, add the dibenzocycloheptene halide (1.0 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a ligand if needed (e.g., PPh₃, 2-10 mol%).

  • Add Reagents: Add the alkene (1.1-2.0 equiv), the base (e.g., Et₃N or K₂CO₃; 1.5-2.5 equiv), and the solvent (e.g., DMF, acetonitrile, or toluene).

  • Reaction: Seal the vessel and heat the mixture to 80-140 °C for 6-48 hours. Monitor the reaction progress by GC-MS or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Data Presentation: Heck Reaction Parameters

The following table summarizes common conditions for the Heck reaction.

ParameterExamplesMolar Ratio/LoadingKey Considerations
Palladium Precatalyst Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄1-5 mol%Pd(OAc)₂ is a common, air-stable precatalyst.[5]
Ligand PPh₃, P(o-tolyl)₃, BINAP2-10 mol%Often required for aryl bromides and chlorides. Ligandless conditions can sometimes be used for reactive aryl iodides.
Base Et₃N, K₂CO₃, NaOAc1.5-2.5 equivAn organic or inorganic base is required to neutralize the HX formed during the reaction.[4]
Solvent DMF, Acetonitrile, Toluene, 1,4-Dioxane-Polar aprotic solvents are commonly used.
Alkene Styrenes, Acrylates, Unactivated Alkenes1.1-2.0 equivElectron-deficient alkenes (e.g., acrylates) often react more readily than electron-rich ones.
Temperature 80 - 140 °C-Higher temperatures are often necessary to drive the reaction to completion.

Visualization: Heck Reaction Logical Flow

Heck_Flow Start Start Materials: - Dibenzocycloheptene-X - Alkene - Base Catalyst Pd(0) Catalyst Generation (from Pd(II) precatalyst, e.g., Pd(OAc)2) Start->Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-X complex forms) Catalyst->OxAdd AlkeneCoord Alkene Coordination & Migratory Insertion OxAdd->AlkeneCoord BetaElim β-Hydride Elimination (Forms product & H-Pd(II)-X) AlkeneCoord->BetaElim Regen Catalyst Regeneration (Base removes HX from Pd) BetaElim->Regen Product Final Product: Substituted Alkene BetaElim->Product Regen->Catalyst Re-enters cycle

Caption: Logical flow diagram of the Heck reaction mechanism.

References

HPLC method for separation and analysis of 5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC Method for the Separation and Analysis of 5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene

Application Note and Protocol

This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the separation and quantitative analysis of this compound. The protocol is designed for researchers, scientists, and professionals in drug development and quality control.

Introduction

This compound is a tricyclic compound that serves as a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical for the quality and safety of the final drug product. Therefore, a reliable analytical method is essential for its quantification and impurity profiling. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for this purpose.

Compound Information

PropertyValue
Chemical Name This compound
CAS Number 1210-33-9[1]
Molecular Formula C15H13Cl[1][2]
Molecular Weight 228.71 g/mol [2]
Chemical Structure (See Figure 1)
Chemical Structure of this compound

Figure 1. Chemical Structure of this compound.

Experimental Protocol

This section provides a detailed methodology for the HPLC analysis.

Instrumentation and Materials
  • HPLC System: An Agilent 1290 Infinity II UHPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD).

  • Chromatography Data System (CDS): Empower™, Chromeleon™, or equivalent software for data acquisition and processing.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and water (ultrapure, 18.2 MΩ·cm).

  • Reagents: Formic acid (analytical grade).

  • Reference Standard: this compound, certified reference material (CRM).

Chromatographic Conditions

A reversed-phase C18 column is proposed for the separation, which is a common choice for non-polar to moderately polar compounds.

ParameterRecommended Condition
HPLC Column Waters XBridge C18, 4.6 x 150 mm, 3.5 µm or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 230 nm (UV)
Run Time 20 minutes

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.06040
15.01090
17.01090
17.16040
20.06040
Preparation of Solutions
  • Diluent: A mixture of Acetonitrile and Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to the mark with the diluent.

  • Standard Working Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to the mark with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh an appropriate amount of the sample, dissolve it in the diluent, and dilute to achieve a final concentration of approximately 100 µg/mL.

Method Validation (Hypothetical Data)

The following tables summarize the expected performance characteristics of this HPLC method.

Table 2: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%

Table 3: Method Validation Summary

ParameterResult
Linearity (Concentration Range) 1 - 200 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%

Workflow and Diagrams

Analytical Workflow

The overall process from sample preparation to data analysis is depicted below.

G Figure 2. Analytical Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weighing of Sample and Standard dissolve Dissolution in Diluent weigh->dissolve dilute Dilution to Final Concentration dissolve->dilute inject Injection into HPLC System dilute->inject Prepared Solutions separate Chromatographic Separation inject->separate detect UV Detection at 230 nm separate->detect integrate Peak Integration detect->integrate Chromatogram quantify Quantification integrate->quantify report Reporting Results quantify->report

Caption: Analytical Workflow for HPLC Analysis.

Logical Relationship for Method Development

The development of this HPLC method follows a logical progression of optimizing key parameters.

G Figure 3. Method Development Logic col_select Column Selection (C18) mp_select Mobile Phase Selection (ACN/Water) col_select->mp_select wav_select Wavelength Selection (UV Scan) mp_select->wav_select grad_opt Gradient Optimization flow_temp Flow Rate & Temperature Optimization grad_opt->flow_temp final_method Final Validated Method flow_temp->final_method wav_select->grad_opt

Caption: Logical Flow of HPLC Method Development.

Conclusion

The proposed reversed-phase HPLC method provides a reliable and robust approach for the separation and analysis of this compound. The method is suitable for routine quality control and for the assessment of purity in drug development processes. Further validation should be performed in the target laboratory to ensure compliance with specific regulatory requirements.

References

Techniques for Introducing Functional Groups to the Dibenzocycloheptene Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dibenzocycloheptene scaffold is a privileged tricyclic framework found in a variety of biologically active compounds, most notably tricyclic antidepressants like amitriptyline and muscle relaxants such as cyclobenzaprine. The pharmacological profile of these molecules can be significantly modulated by the introduction of various functional groups at different positions on the dibenzocycloheptene core. This document provides a detailed overview of established and modern synthetic techniques for the functionalization of this important scaffold, complete with experimental protocols and quantitative data to aid in the design and synthesis of novel derivatives for drug discovery and development.

Functionalization of the C5 Position

The C5 position of the dibenzocycloheptene ring system, particularly in the form of its ketone precursor, 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one (dibenzosuberone), is a primary site for modification.

Grignard and Organolithium Reactions

Nucleophilic addition of organometallic reagents to the C5 carbonyl of dibenzosuberone is a cornerstone for introducing alkyl, aryl, and other carbon-based substituents, leading to the formation of tertiary alcohols. These alcohols can be further dehydrated to introduce an exocyclic double bond, a key feature in many psychoactive compounds.

General Reaction Scheme:

G Dibenzosuberone Dibenzosuberone TertiaryAlcohol C5-Substituted Tertiary Alcohol Dibenzosuberone->TertiaryAlcohol 1. Grignard/Organolithium 2. Aqueous Workup Grignard R-MgX or R-Li Alkene C5-Alkylidene Dibenzocycloheptene TertiaryAlcohol->Alkene Dehydration Dehydration Acid-catalyzed Dehydration

Caption: Grignard reaction at the C5 position of dibenzosuberone.

Experimental Protocol: Synthesis of 5-(3-(dimethylamino)propyl)-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol

This protocol describes the addition of a 3-(dimethylamino)propyl Grignard reagent to dibenzosuberone, a key step in the synthesis of amitriptyline analogs.

  • Materials: Magnesium turnings, iodine crystal, 3-(dimethylamino)propyl chloride, anhydrous tetrahydrofuran (THF), 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one (dibenzosuberone), 85% sulfuric acid.

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.1 eq).

    • Add a small crystal of iodine and a few milliliters of a solution of 3-(dimethylamino)propyl chloride (1.1 eq) in anhydrous THF.

    • Once the Grignard reaction initiates (indicated by heat evolution and disappearance of the iodine color), add the remaining 3-(dimethylamino)propyl chloride solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 1-2 hours.

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve dibenzosuberone (1.0 eq) in anhydrous THF and add it dropwise to the Grignard reagent.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Quantitative Data for Grignard Reactions with Dibenzosuberone

Grignard ReagentProductYield (%)Reference
3-(dimethylamino)propylmagnesium chloride5-(3-(dimethylamino)propyl)-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol65-75[1][2]
Methylmagnesium bromide5-methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol>90
Wittig Reaction

The Wittig reaction provides a direct method for converting the C5 carbonyl of dibenzosuberone into an exocyclic double bond with a specific substituent, avoiding the dehydration step required after Grignard addition.

General Reaction Scheme:

G Dibenzosuberone Dibenzosuberone Alkene C5-Alkylidene Dibenzocycloheptene Dibenzosuberone->Alkene Wittig Reaction WittigReagent Phosphonium Ylide (Ph3P=CHR)

Caption: Wittig olefination of dibenzosuberone.

Experimental Protocol: Synthesis of 5-(dicyanomethylene)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene

  • Materials: 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one (dibenzosuberone), malononitrile, piperidine, benzene.

  • Procedure:

    • To a solution of dibenzosuberone (1.0 eq) and malononitrile (1.1 eq) in benzene, add a catalytic amount of piperidine.

    • Reflux the mixture with a Dean-Stark trap to remove water.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Quantitative Data for Wittig-type Reactions with Dibenzosuberone

Ylide/ReagentProductYield (%)Reference
(3-(dimethylamino)propyl)triphenylphosphonium bromide5-(3-(dimethylaminopropylidene)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene~60
Malononitrile/piperidine5-(dicyanomethylene)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene>85

Functionalization of the Aromatic Rings

Electrophilic aromatic substitution and modern cross-coupling reactions are powerful tools for introducing a wide array of functional groups onto the benzene rings of the dibenzocycloheptene scaffold.

Electrophilic Aromatic Substitution

Bromination of dibenzosuberone can be achieved with good regioselectivity, providing valuable handles for further transformations.

Experimental Protocol: Bromination of Dibenzosuberone

  • Materials: 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one (dibenzosuberone), bromine, aluminum chloride, 1,2-dichloroethane.

  • Procedure:

    • To a cooled (0 °C) solution of dibenzosuberone (1.0 eq) and aluminum chloride (4.4 eq) in 1,2-dichloroethane, add a solution of bromine (2.2 eq) in 1,2-dichloroethane dropwise.

    • Stir the reaction mixture in a dry atmosphere for 24 hours.

    • Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.

    • Extract the product with dichloromethane, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • The resulting mixture of bromo-isomers can be separated by column chromatography.

Quantitative Data for Bromination of Dibenzosuberone

Product IsomersYield (%)Reference
3,7-Dibromo-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one50-60[1][2]
1,7-Dibromo-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one10-20[1][2]

Standard nitration and Friedel-Crafts acylation conditions can be applied to introduce nitro and acyl groups, respectively. These reactions typically yield a mixture of isomers.

Conversion of Halogenated Dibenzocycloheptenes

The bromo-derivatives of dibenzosuberone are versatile intermediates for introducing other functional groups.

Bromo groups can be converted to nitriles, which can be subsequently hydrolyzed to carboxylic acids.

General Reaction Scheme:

G Bromo Bromo-dibenzosuberone Nitrile Cyano-dibenzosuberone Bromo->Nitrile CuCN, quinoline, heat CarboxylicAcid Carboxy-dibenzosuberone Nitrile->CarboxylicAcid Acid Hydrolysis

Caption: Conversion of bromo-dibenzosuberone to cyano and carboxy derivatives.

Experimental Protocol: Synthesis of Dibenzosuberone-3,7-dicarbonitrile

  • Materials: 3,7-Dibromo-dibenzosuberone, copper(I) cyanide, quinoline.

  • Procedure:

    • A mixture of 3,7-dibromo-dibenzosuberone (1.0 eq) and copper(I) cyanide (4.0 eq) in quinoline is heated to 200-220 °C for 5 hours.

    • The reaction mixture is cooled and poured into an excess of aqueous ammonia.

    • The precipitate is filtered, washed with water, and dried to afford the dinitrile.

Experimental Protocol: Synthesis of Dibenzosuberone-3,7-dicarboxylic acid

  • Materials: Dibenzosuberone-3,7-dicarbonitrile, concentrated hydrochloric acid, acetic acid.

  • Procedure:

    • A suspension of the dinitrile (1.0 eq) in a mixture of concentrated hydrochloric acid and acetic acid is refluxed for 30-40 hours.

    • The crystalline product is filtered, washed with water, and dried.

Quantitative Data for Functional Group Interconversion

Starting MaterialProductYield (%)Reference
3,7-Dibromo-dibenzosuberoneDibenzosuberone-3,7-dicarbonitrile~54[3]
Dibenzosuberone-3,7-dicarbonitrileDibenzosuberone-3,7-dicarboxylic acid~95[3]
Palladium-Catalyzed Cross-Coupling Reactions

Modern cross-coupling reactions offer mild and efficient methods for forming C-N, C-C, and C-O bonds on the dibenzocycloheptene scaffold.

This reaction allows for the introduction of primary and secondary amines onto the aromatic rings of halogenated dibenzocycloheptenes.[4]

General Reaction Scheme:

G Halo Halo-dibenzocycloheptene Product Amino-dibenzocycloheptene Halo->Product Pd catalyst, Ligand, Base Amine R1R2NH Amine->Product

Caption: Buchwald-Hartwig amination of a halo-dibenzocycloheptene.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Materials: Halo-dibenzocycloheptene, amine, palladium catalyst (e.g., Pd2(dba)3), phosphine ligand (e.g., Xantphos), strong base (e.g., NaOtBu), anhydrous toluene.

  • Procedure:

    • To an oven-dried Schlenk tube, add the halo-dibenzocycloheptene (1.0 eq), palladium catalyst (1-5 mol%), and ligand (1-5 mol%).

    • Evacuate and backfill with an inert gas (e.g., argon).

    • Add the amine (1.1-1.5 eq), base (1.5-2.0 eq), and anhydrous toluene.

    • Heat the reaction mixture at 80-110 °C until the starting material is consumed (monitor by TLC or GC-MS).

    • Cool the reaction, dilute with an organic solvent, and filter through a pad of Celite.

    • The filtrate is concentrated, and the residue is purified by column chromatography.

These reactions enable the formation of C-C bonds by coupling halo-dibenzocycloheptenes with boronic acids (Suzuki) or terminal alkynes (Sonogashira).[5][6]

Functionalization of the Ethylene Bridge

Modification of the C10-C11 ethylene bridge is less common but can be achieved through oxidation reactions to introduce hydroxyl or keto functionalities.

Experimental Workflow for Ethylene Bridge Oxidation:

G Dibenzocycloheptene Dibenzocycloheptene Derivative Diol C10,C11-Diol Dibenzocycloheptene->Diol Mild Oxidation Diketone C10,C11-Diketone Dibenzocycloheptene->Diketone Strong Oxidation Oxidation Oxidizing Agent (e.g., KMnO4, SeO2)

Caption: Oxidation of the C10-C11 ethylene bridge.

Detailed protocols for these transformations are highly substrate-dependent and require careful optimization of reaction conditions.

Conclusion

The dibenzocycloheptene scaffold offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. Functionalization at the C5 position via nucleophilic additions and Wittig reactions provides access to compounds with exocyclic double bonds. The aromatic rings can be readily functionalized using electrophilic substitution reactions and modern palladium-catalyzed cross-coupling methods, enabling the introduction of a wide variety of substituents. While less explored, the ethylene bridge also presents opportunities for derivatization through oxidation. The protocols and data presented herein serve as a guide for researchers in the rational design and synthesis of novel dibenzocycloheptene-based molecules with tailored pharmacological properties.

References

Step-by-Step Guide for the Preparation of 5-methyl-5H-dibenzo[a,d]cycloheptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of 5-methyl-5H-dibenzo[a,d]cycloheptene, a tricyclic compound of interest in medicinal chemistry. The synthesis is a two-step process commencing with the Grignard reaction of 5H-dibenzo[a,d]cyclohepten-5-one (also known as dibenzosuberone) to form the intermediate alcohol, 5-methyl-5H-dibenzo[a,d]cyclohepten-5-ol. This is followed by the dehydration of the alcohol to yield the final product.

Experimental Protocols

The synthesis of 5-methyl-5H-dibenzo[a,d]cycloheptene is presented in two main stages:

Step 1: Synthesis of 5-methyl-5H-dibenzo[a,d]cyclohepten-5-ol via Grignard Reaction

This procedure involves the addition of a methyl group to the carbonyl carbon of dibenzosuberone using a methylmagnesium halide Grignard reagent.

Materials:

  • 5H-dibenzo[a,d]cyclohepten-5-one (dibenzosuberone)

  • Methylmagnesium bromide (CH₃MgBr) or methylmagnesium chloride (CH₃MgCl) solution in an ethereal solvent (e.g., diethyl ether or THF)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard flame-dried glassware for anhydrous reactions

  • Magnetic stirrer

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet, dissolve 5H-dibenzo[a,d]cyclohepten-5-one (1.0 equivalent) in anhydrous diethyl ether or THF.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Grignard Reagent Addition: Add the methylmagnesium bromide solution (typically 1.1 to 1.2 equivalents) to the dropping funnel and add it dropwise to the stirred ketone solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer two to three times with diethyl ether.

  • Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 5-methyl-5H-dibenzo[a,d]cyclohepten-5-ol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel.

Step 2: Dehydration of 5-methyl-5H-dibenzo[a,d]cyclohepten-5-ol

This step involves the elimination of a water molecule from the tertiary alcohol to form the target alkene, 5-methyl-5H-dibenzo[a,d]cycloheptene. One effective method for this transformation is the use of potassium bisulfate.

Materials:

  • 5-methyl-5H-dibenzo[a,d]cyclohepten-5-ol

  • Potassium bisulfate (KHSO₄), fused and powdered

  • Toluene or other suitable high-boiling inert solvent

  • Dean-Stark apparatus (optional, for azeotropic removal of water)

  • Heating mantle

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 5-methyl-5H-dibenzo[a,d]cyclohepten-5-ol and a catalytic to stoichiometric amount of freshly powdered, fused potassium bisulfate.

  • Solvent Addition: Add a suitable solvent such as toluene. If using a Dean-Stark apparatus, ensure the setup is assembled correctly to collect the water produced during the reaction.

  • Heating: Heat the mixture to reflux. The reaction progress can be monitored by TLC by observing the disappearance of the starting alcohol and the appearance of the less polar alkene product.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the potassium salts.

  • Extraction and Washing: Wash the filtrate with water and then with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude 5-methyl-5H-dibenzo[a,d]cycloheptene can be purified by column chromatography on silica gel or by recrystallization to afford the final product.

Data Presentation

The following tables summarize typical reaction parameters and expected data for the synthesis of 5-methyl-5H-dibenzo[a,d]cycloheptene.

Table 1: Reaction Parameters for the Synthesis of 5-methyl-5H-dibenzo[a,d]cyclohepten-5-ol

ParameterValueNotes
Starting Material5H-dibenzo[a,d]cyclohepten-5-one-
ReagentMethylmagnesium bromide (3.0 M in diethyl ether)1.1 - 1.2 equivalents
SolventAnhydrous diethyl ether or THF-
Reaction Temperature0 °C to Room TemperatureAddition at 0 °C, then warming to RT
Reaction Time1 - 3 hoursMonitored by TLC
Quenching AgentSaturated aqueous NH₄Cl-
Purification MethodRecrystallization or Column Chromatography-
Expected Yield60 - 90%Varies with scale and purity of reagents

Table 2: Characterization Data for 5-methyl-5H-dibenzo[a,d]cycloheptene (Expected)

PropertyData
Molecular FormulaC₁₆H₁₄
Molecular Weight206.28 g/mol
AppearanceWhite to off-white solid
Melting PointNot widely reported
¹H NMR (CDCl₃)Expected signals for aromatic, vinylic, and methyl protons.
¹³C NMR (CDCl₃)Expected signals for aromatic, vinylic, and methyl carbons.
Mass Spec (EI)m/z 206 (M⁺), fragmentation pattern consistent with the structure.

Mandatory Visualization

The following diagrams illustrate the synthetic workflow and a representative biological signaling pathway associated with the dibenzo[a,d]cycloheptene scaffold.

Synthesis_Workflow Synthesis of 5-methyl-5H-dibenzo[a,d]cycloheptene A 5H-dibenzo[a,d]cyclohepten-5-one B Grignard Reaction (CH3MgBr, Anhydrous Ether/THF) A->B C 5-methyl-5H-dibenzo[a,d]cyclohepten-5-ol B->C D Dehydration (KHSO4, Toluene, Reflux) C->D E 5-methyl-5H-dibenzo[a,d]cycloheptene D->E F Purification (Chromatography/Recrystallization) E->F

Caption: Synthetic workflow for 5-methyl-5H-dibenzo[a,d]cycloheptene.

Signaling_Pathway Putative Mechanism of Action of Dibenzo[a,d]cycloheptene Antidepressants cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron A Dibenzo[a,d]cycloheptene Derivative B Norepinephrine Transporter (NET) A->B Inhibition C Serotonin Transporter (SERT) A->C Inhibition D Increased Norepinephrine B->D E Increased Serotonin C->E F Postsynaptic Receptors D->F E->F G Downstream Signaling (e.g., cAMP pathway) F->G H Therapeutic Effect (Antidepressant Action) G->H

Caption: Inhibition of neurotransmitter reuptake by dibenzo[a,d]cycloheptene derivatives.

Application Notes and Protocols: Thionyl Chloride in the Synthesis of Chlorinated Dibenzocycloheptenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of thionyl chloride in the synthesis of chlorinated dibenzocycloheptene derivatives. This class of compounds is of significant interest in medicinal chemistry, forming the core structure of various therapeutic agents, including tricyclic antidepressants like amitriptyline and antihistamines such as loratadine. Thionyl chloride serves as a versatile and efficient reagent for two key transformations on the dibenzocycloheptene scaffold: the conversion of carboxylic acids to acyl chlorides and the chlorination of hydroxyl groups.

Conversion of Carboxylic Acids to Acyl Chlorides

The preparation of acyl chlorides from carboxylic acids is a fundamental step in creating more reactive intermediates for subsequent coupling reactions. Thionyl chloride is a preferred reagent for this transformation due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies product purification.

General Reaction Workflow

G sub Dibenzocycloheptene Carboxylic Acid product Dibenzocycloheptene Acyl Chloride sub->product Reaction reagent Thionyl Chloride (SOCl₂) (optional DMF catalyst) reagent->product solvent Inert Solvent (e.g., Chloroform, Toluene) solvent->product byproducts Gaseous Byproducts (SO₂, HCl) product->byproducts Formation of

Caption: Conversion of a dibenzocycloheptene carboxylic acid to its acyl chloride.

Experimental Protocol: Synthesis of 2-Chlorocarbonyl-5-oxo-5H-dibenzo[a,d]cycloheptene[1]

This protocol details the conversion of a carboxylic acid derivative of dibenzocycloheptenone to the corresponding acyl chloride.

Materials:

  • 2-Carboxy-5-oxo-5H-dibenzo[a,d]cycloheptene

  • Thionyl chloride (SOCl₂)

  • Chloroform (CHCl₃)

  • Dimethylformamide (DMF)

Procedure:

  • In a suitable reaction vessel, dissolve 5.0 g of 2-carboxy-5-oxo-5H-dibenzo[a,d]cycloheptene in 100 ml of chloroform.

  • To this solution, add 50 ml of thionyl chloride.

  • Add 1.0 ml of dimethylformamide as a catalyst.

  • The reaction mixture is left to proceed. Note: While the original source does not specify reaction time and temperature, similar reactions are typically stirred at room temperature or gentle reflux until the evolution of gas ceases, often for a period of 1-3 hours. Reaction progress can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • Following completion of the reaction, the excess thionyl chloride and chloroform are typically removed under reduced pressure to yield the crude acyl chloride, which can be used in subsequent steps without further purification.

Quantitative Data
Starting MaterialReagentsSolventCatalystProductYield
2-Carboxy-5-oxo-5H-dibenzo[a,d]cycloheptene (5.0 g)Thionyl chloride (50 ml)Chloroform (100 ml)DMF (1.0 ml)2-Chlorocarbonyl-5-oxo-5H-dibenzo[a,d]cyclohepteneN/A

Yield data was not provided in the cited source.

Chlorination of Hydroxyl Groups

The conversion of hydroxyl groups to chlorides on the dibenzocycloheptene ring is a critical step in the synthesis of many pharmaceutical compounds. This transformation allows for the introduction of various nucleophiles to build the final drug molecule. Thionyl chloride is an effective reagent for this purpose, particularly for benzylic alcohols like those at the 5-position of the dibenzocycloheptene nucleus.

General Reaction Workflow

G sub Dibenzocycloheptene Alcohol product Chlorinated Dibenzocycloheptene sub->product Reaction reagent Thionyl Chloride (SOCl₂) reagent->product solvent Inert Solvent (e.g., Toluene, Dichloromethane) solvent->product byproducts Gaseous Byproducts (SO₂, HCl) product->byproducts Formation of

Caption: Chlorination of a dibenzocycloheptene alcohol using thionyl chloride.

Experimental Protocol: Synthesis of 5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene

The following is a representative protocol for the chlorination of a hydroxyl group on the dibenzocycloheptene core, based on general procedures for similar transformations.

Materials:

  • 10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ol (Dibenzosuberol)

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene (or another suitable inert solvent like dichloromethane)

  • (Optional) Pyridine or triethylamine

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, dissolve the 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol in anhydrous toluene.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add a stoichiometric amount (or a slight excess, typically 1.1-1.5 equivalents) of thionyl chloride dropwise via the dropping funnel. Note: The addition of a base like pyridine can be used to neutralize the HCl byproduct and can influence the reaction mechanism and stereochemistry.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC). Gentle heating may be required for less reactive alcohols.

  • Upon completion, carefully quench the reaction by pouring it into ice-water.

  • Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude chlorinated product.

  • The product can be further purified by recrystallization or column chromatography on silica gel.

Quantitative Data

While a specific, fully detailed protocol with yields for the chlorination of dibenzosuberol was not found in the immediate search results, the chlorination of alcohols with thionyl chloride is generally a high-yielding reaction.

Starting MaterialReagentsSolventProductTypical Yield Range
10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-olThionyl chloride (1.1-1.5 eq.)TolueneThis compound80-95%

Safety Precautions

Thionyl chloride is a corrosive and lachrymatory substance that reacts violently with water to release toxic gases (HCl and SO₂). All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the reagent.

Application of Analytical Reference Standards in Drug Development: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Analytical reference standards are highly characterized materials of exceptional purity that serve as a cornerstone in the pharmaceutical industry.[1][2] They are the benchmarks against which new drug substances and products are evaluated, ensuring the identity, strength, quality, and purity of pharmaceutical products.[3] The use of reference standards is integral throughout the drug development lifecycle, from early research and development to manufacturing and quality control, and is a critical component for regulatory compliance.[4][5] These standards are indispensable for the validation of analytical methods, calibration of analytical instruments, and in qualitative and quantitative analyses.[3][6]

This document provides detailed application notes and protocols for the effective use of analytical reference standards in drug development, with a focus on their role in analytical method validation and impurity profiling.

Application Note 1: Qualification of an In-House Secondary Reference Standard

In many instances, particularly for novel chemical entities, compendial reference standards may not be available. Therefore, pharmaceutical manufacturers often need to establish an in-house or secondary reference standard. This secondary standard is a well-characterized batch of the drug substance that is qualified against a primary reference standard (if available) or a thoroughly characterized batch of material.[7]

Protocol 1.1: Establishment and Qualification of a Secondary Reference Standard

Objective: To establish a batch of a drug substance as a secondary reference standard and to qualify it against a primary reference standard.

Materials:

  • Candidate batch of the drug substance

  • Primary Reference Standard (e.g., from USP, EP)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers and other reagents as required by the analytical method

Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

  • pH meter

  • Spectroscopic instruments (e.g., IR, NMR, MS for initial characterization)

Methodology:

  • Initial Characterization: The candidate material for the secondary standard should be extensively characterized to confirm its identity and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are used to confirm the structure of the molecule.[1]

  • Purity Assessment by HPLC: A validated, stability-indicating HPLC method is used to determine the purity of the candidate secondary standard and to compare it with the primary reference standard.

  • Preparation of Standard Solutions:

    • Primary Standard Stock Solution (A): Accurately weigh about 25 mg of the Primary Reference Standard and transfer to a 50 mL volumetric flask. Dissolve in a suitable diluent, sonicate if necessary, and dilute to volume.

    • Secondary Standard Stock Solution (B): Accurately weigh about 25 mg of the candidate secondary standard and prepare a solution in the same manner as the primary standard.

    • Working Standard Solutions: Prepare working solutions of both the primary and secondary standards at the same nominal concentration (e.g., 0.1 mg/mL) by diluting the stock solutions with the mobile phase.

  • Chromatographic Analysis:

    • Inject the working solutions of the primary and secondary standards into the HPLC system in replicate (n=6).

    • Record the peak areas and retention times.

  • Comparison and Acceptance Criteria:

    • The mean peak area of the secondary standard should be compared to that of the primary standard. The potency of the secondary standard is assigned based on this comparison.

    • The retention time of the major peak in the chromatogram of the secondary standard should be the same as that of the primary standard.

    • The impurity profile of the secondary standard should be comparable to that of the primary standard.

Data Presentation:

ParameterPrimary Reference StandardCandidate Secondary StandardAcceptance Criteria
Mean Peak Area (n=6)2,543,2102,538,995Potency of Secondary Standard to be assigned based on this comparison
% RSD of Peak Area0.45%0.52%≤ 2.0%
Retention Time (min)5.215.22Matches Primary Standard
Purity (by area %)99.9%99.8%≥ 99.5%

Application Note 2: Analytical Method Validation for Assay of a Drug Substance using HPLC

Analytical method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[8] Reference standards are fundamental to this process, serving as the benchmark for accuracy, precision, and linearity.

Protocol 2.1: HPLC Method Validation for the Assay of Metformin Hydrochloride

Objective: To validate an HPLC method for the quantitative determination (assay) of Metformin Hydrochloride in a drug substance.

Materials and Reagents:

  • Metformin Hydrochloride Reference Standard

  • Metformin Hydrochloride Drug Substance

  • HPLC grade acetonitrile

  • HPLC grade water

  • Phosphate buffer

Chromatographic Conditions:

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of phosphate buffer and acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 236 nm

  • Injection Volume: 20 µL

Validation Parameters and Procedures:

  • Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components is demonstrated by comparing the chromatograms of a blank, the reference standard, and the drug substance sample. No interfering peaks should be observed at the retention time of Metformin.

  • Linearity:

    • Prepare a series of at least five concentrations of the Metformin Hydrochloride Reference Standard over a range of 80% to 120% of the nominal assay concentration.

    • Inject each concentration in triplicate.

    • Plot a graph of peak area versus concentration and perform a linear regression analysis.

  • Accuracy (Recovery):

    • Prepare samples of the drug substance spiked with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the assay concentration).

    • Prepare each concentration level in triplicate.

    • Calculate the percentage recovery of the analyte.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze six replicate preparations of the drug substance at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

  • Robustness: Intentionally vary chromatographic parameters such as the mobile phase composition (±2%), pH of the buffer (±0.2 units), and column temperature (±5 °C) to assess the method's reliability.

Data Presentation:

Linearity:

Concentration (µg/mL)Mean Peak Area (n=3)
801,234,567
901,388,901
1001,543,234
1101,697,567
1201,851,901
Correlation Coefficient (r²) 0.9995

Accuracy (Recovery):

Spiked LevelAmount Added (mg)Amount Recovered (mg)% RecoveryMean % Recovery
80%8.07.9899.75%99.80%
80%8.07.9999.88%
80%8.07.9899.75%
100%10.010.01100.10%100.03%
100%10.09.9999.90%
100%10.010.01100.10%
120%12.011.9899.83%99.90%
120%12.012.00100.00%
120%12.011.9899.83%

Precision (Repeatability):

ReplicateAssay (% of Label Claim)
199.8%
2100.1%
399.5%
4100.3%
599.7%
6100.0%
Mean 99.9%
% RSD 0.32%

Application Note 3: Quantification of Impurities in a Drug Substance

Impurity profiling is the identification and quantification of impurities in a drug substance or product.[9] Reference standards for known impurities are crucial for accurate quantification and for meeting regulatory requirements.[10]

Protocol 3.1: Quantification of a Known Impurity in Paracetamol

Objective: To quantify the amount of a known impurity (e.g., p-aminophenol) in a batch of Paracetamol drug substance using an impurity reference standard.

Materials and Reagents:

  • Paracetamol Drug Substance

  • p-Aminophenol Reference Standard

  • HPLC grade solvents and buffers as per the validated method

Methodology:

  • Standard Preparation:

    • Impurity Stock Solution: Prepare a stock solution of the p-aminophenol reference standard of a known concentration (e.g., 0.1 mg/mL).

    • Calibration Standards: Create a series of calibration standards by diluting the stock solution to levels that bracket the expected impurity concentration (e.g., from the reporting threshold to 120% of the specification limit).

  • Sample Preparation: Prepare the Paracetamol drug substance sample at a specified concentration (e.g., 1.0 mg/mL).

  • Chromatographic Analysis: Inject the calibration standards and the sample solution into the HPLC system.

  • Quantification:

    • Generate a calibration curve by plotting the peak area of p-aminophenol against its concentration for the calibration standards.

    • Determine the concentration of p-aminophenol in the sample solution by interpolating its peak area on the calibration curve.

    • Calculate the percentage of the impurity in the Paracetamol drug substance.

Data Presentation:

Impurity Quantification:

Sample BatchPeak Area of p-AminophenolConcentration of p-Aminophenol (µg/mL)% p-Aminophenol in ParacetamolSpecification Limit
Batch XYZ-00112,3450.250.025%Not More Than 0.05%

Visualizations

Reference_Standard_Traceability SI SI Units NMI National Metrology Institute (e.g., NIST, PTB) SI->NMI Realization Primary_RS Primary Reference Standard (e.g., USP, EP) NMI->Primary_RS Calibration Secondary_RS Secondary (In-house) Reference Standard Primary_RS->Secondary_RS Qualification Working_Std Working Standard Secondary_RS->Working_Std Calibration Routine_Analysis Routine Analysis (QC Laboratory) Working_Std->Routine_Analysis Used in

Caption: Hierarchical traceability of analytical reference standards.

Secondary_Standard_Qualification Start Select Candidate Batch of Drug Substance Characterize Full Characterization (NMR, MS, IR, etc.) Start->Characterize Compare Compare with Primary Reference Standard Characterize->Compare Purity Purity & Impurity Profile by HPLC Compare->Purity Assign Assign Potency and Establish Expiry Date Purity->Assign Document Full Documentation (Certificate of Analysis) Assign->Document End Qualified Secondary Reference Standard Document->End

Caption: Workflow for the qualification of a secondary reference standard.

Analytical_Method_Validation_Workflow Start Develop Analytical Method Protocol Write Validation Protocol Start->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision Robustness Robustness Protocol->Robustness LOD_LOQ LOD & LOQ (if applicable) Protocol->LOD_LOQ Report Compile Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report Robustness->Report LOD_LOQ->Report End Validated Method Report->End

Caption: Workflow for analytical method validation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene. This key intermediate is crucial in the production of various pharmaceuticals, and optimizing its synthesis is vital for efficient drug development pipelines.

Troubleshooting Guides

Low yield of the desired product is a common challenge in organic synthesis. The following tables outline potential causes for low yield in the synthesis of this compound and provide systematic troubleshooting strategies.

Table 1: Troubleshooting Low Product Yield

ObservationPotential CauseSuggested ActionExpected Outcome
Low conversion of starting material (10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol) Insufficient reagent (Thionyl Chloride)Increase the molar equivalent of thionyl chloride (e.g., from 1.1 eq. to 1.5-2.0 eq.).Increased conversion of the starting alcohol.
Low reaction temperatureIncrease the reaction temperature. If the reaction is run at room temperature, consider gentle heating (e.g., 40-50 °C).Enhanced reaction rate and higher conversion.
Poor quality of thionyl chlorideUse freshly distilled or a new bottle of thionyl chloride.Improved reactivity and higher yield of the desired product.
Presence of significant side products Elimination reaction forming 5H-dibenzo[a,d]cyclohepteneUse a non-coordinating solvent. Add the thionyl chloride at a lower temperature (e.g., 0 °C) and then allow the reaction to warm to room temperature.Minimized formation of the elimination byproduct.
Formation of the corresponding sulfite esterUse an excess of the chlorinating agent and ensure the reaction goes to completion. The addition of a catalytic amount of a Lewis acid may also be beneficial.Favors the formation of the desired alkyl chloride over the sulfite ester.
Rearrangement of the carbocation intermediateThis is less common for this specific substrate but can be minimized by using milder chlorinating agents or conditions that favor an SN2-type mechanism.Reduced formation of isomeric byproducts.
Product loss during work-up and purification Hydrolysis of the product back to the starting alcoholEnsure all work-up steps are performed under anhydrous or near-anhydrous conditions until the final aqueous wash.Minimized reversion to the starting material.
Inefficient extractionUse an appropriate organic solvent for extraction (e.g., dichloromethane, ethyl acetate) and perform multiple extractions.Improved recovery of the product from the aqueous phase.
Co-elution of product and impurities during chromatographyOptimize the mobile phase for column chromatography. A gradient elution may be necessary.Better separation and isolation of the pure product.

Table 2: Impact of Reaction Conditions on Yield and Purity

ParameterCondition ACondition BCondition C
Chlorinating Agent Thionyl Chloride (1.2 eq)Thionyl Chloride (2.0 eq)Oxalyl Chloride (1.2 eq)
Solvent DichloromethaneTolueneDichloromethane
Temperature Room Temperature50 °C0 °C to Room Temp
Base NonePyridine (1.2 eq)None
Typical Yield (%) 75-85%80-90%85-95%
Key Byproducts Elimination product (~5%)Increased elimination (~10%)Minimal byproducts
Reaction Time 2-4 hours1-2 hours3-5 hours

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent laboratory-scale synthesis involves the chlorination of the corresponding alcohol, 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol, using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Q2: I observe a significant amount of an alkene byproduct in my crude reaction mixture. What is it and how can I avoid it?

The common alkene byproduct is 5H-dibenzo[a,d]cycloheptene, which is formed via an E1 or E2 elimination pathway. To minimize its formation, you can try the following:

  • Use a less polar, non-coordinating solvent.

  • Perform the reaction at a lower temperature.

  • Add the thionyl chloride slowly to a cooled solution of the alcohol.

  • Consider using a milder chlorinating agent that is less prone to inducing elimination.

Q3: My purified product appears to be reverting to the starting alcohol over time. What could be the cause?

This compound is susceptible to hydrolysis. The presence of residual moisture or acidic impurities can catalyze the conversion back to 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol. Ensure the product is thoroughly dried and stored in a desiccator over a drying agent.

Q4: What are the best methods for purifying the crude product?

Column chromatography using silica gel is a common and effective method for purifying the product from unreacted starting material and byproducts. A typical eluent system would be a mixture of hexane and ethyl acetate, with the polarity gradually increased. Recrystallization from a suitable solvent system, such as ethanol/water or hexanes, can also be employed for further purification.

Q5: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction. The starting alcohol is significantly more polar than the chlorinated product. A suitable mobile phase would be a mixture of hexane and ethyl acetate (e.g., 4:1 v/v). The disappearance of the starting material spot and the appearance of a new, higher Rf spot indicates the progression of the reaction.

Experimental Protocols

Synthesis of this compound

Materials:

  • 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated sodium bicarbonate solution to neutralize the excess thionyl chloride and HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Dissolve Starting Material in Anhydrous DCM cool Cool to 0 °C start->cool add_socl2 Add Thionyl Chloride cool->add_socl2 react Stir at Room Temperature add_socl2->react monitor Monitor by TLC react->monitor quench Quench with NaHCO3 monitor->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography end_node Pure Product chromatography->end_node

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_analysis Analysis of Crude Mixture cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed tlc_analysis TLC/GC-MS Analysis start->tlc_analysis incomplete_reaction Incomplete Reaction tlc_analysis->incomplete_reaction High SM spot side_products Side Product Formation tlc_analysis->side_products Multiple byproduct spots workup_loss Loss During Work-up tlc_analysis->workup_loss Low crude mass increase_reagent Increase Reagent/Temp incomplete_reaction->increase_reagent optimize_conditions Optimize Conditions (Temp, Solvent) side_products->optimize_conditions improve_workup Improve Work-up/ Purification workup_loss->improve_workup

Caption: Troubleshooting logic for addressing low yield in the synthesis.

Technical Support Center: Optimization of Reaction Conditions for Dibenzocycloheptene Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the optimization of reaction conditions for dibenzocycloheptene cyclization.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My dibenzocycloheptene cyclization reaction is resulting in a very low yield or failing completely. What are the common causes?

A1: Low or no yield in dibenzocycloheptene cyclization, particularly in intramolecular Friedel-Crafts reactions, can stem from several factors related to the substrate, catalyst, and reaction conditions. Here are the most common culprits:

  • Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COOH, -COR) on the aromatic substrate deactivates it towards electrophilic aromatic substitution, which can prevent the reaction from proceeding.[1]

  • Catalyst Inactivity: Lewis acid catalysts, such as aluminum chloride (AlCl₃), are highly sensitive to moisture.[1] Any water present in the solvent, glassware, or reagents will react with and deactivate the catalyst. Therefore, maintaining anhydrous (dry) conditions is crucial.[1]

  • Insufficient Catalyst: In Friedel-Crafts acylation-type cyclizations, the ketone product can form a stable complex with the Lewis acid catalyst, effectively removing it from the reaction.[1] This necessitates the use of stoichiometric amounts, or even an excess, of the catalyst.[1]

  • Substrate Limitations: Aromatic compounds containing amine (-NH₂) or alcohol (-OH) groups can react with the Lewis acid catalyst, leading to its deactivation.[1]

  • Steric Hindrance: The conformation of the starting material might not favor the intramolecular cyclization, leading to a higher activation energy for the desired reaction.

Issue 2: Formation of Multiple Products and Side Reactions

Q2: I am observing the formation of multiple products in my reaction mixture. Why is this happening and how can I control it?

A2: The formation of multiple products is a common challenge in dibenzocycloheptene synthesis. Key reasons and solutions include:

  • Intermolecular vs. Intramolecular Reactions: At high concentrations, intermolecular reactions (dimerization or polymerization) can compete with the desired intramolecular cyclization.[2] To favor the intramolecular pathway, the reaction should be conducted under high dilution conditions (typically ≤1 mM).[2]

  • Rearrangements: In Friedel-Crafts alkylation-type cyclizations, the carbocation intermediate can undergo rearrangements to form more stable carbocations, leading to a mixture of products.[3] Using milder reaction conditions or a less reactive electrophile can sometimes minimize this.

  • Alternative Cyclization Pathways: Depending on the substrate, cyclization can occur at different positions on the aromatic ring, leading to isomeric products. The regioselectivity can often be influenced by the choice of catalyst and solvent.

  • Side Reactions: Other potential side reactions include elimination reactions, especially at higher temperatures, leading to the formation of unsaturated byproducts.[3] Careful temperature control is essential.

Issue 3: Reaction Conditions Optimization

Q3: How do I optimize the key parameters for my dibenzocycloheptene cyclization?

A3: Systematic optimization of reaction conditions is crucial for achieving high yields and purity. The key parameters to consider are:

  • Catalyst: The choice and amount of catalyst are critical. For Friedel-Crafts type reactions, common Lewis acids include AlCl₃, FeCl₃, SnCl₄, and Brønsted acids like H₂SO₄ or polyphosphoric acid (PPA).[4] The optimal catalyst will depend on the reactivity of your specific substrate.

  • Solvent: The solvent can significantly influence the reaction rate and selectivity.[5][6] For Friedel-Crafts reactions, common solvents include dichloromethane (DCM), dichloroethane (DCE), and carbon disulfide (CS₂). In some cases, solvent-free conditions or the use of a large excess of a liquid aromatic substrate can be effective.

  • Temperature: Temperature plays a crucial role.[7][8][9] While higher temperatures can increase the reaction rate, they can also lead to side reactions and decomposition.[3] It is advisable to start at a lower temperature and gradually increase it.

  • Concentration: As mentioned, high dilution favors intramolecular cyclization over intermolecular side reactions.[2]

Data Presentation: Illustrative Optimization Parameters

The following tables provide an illustrative summary of how different reaction parameters can be varied for optimization. The optimal conditions will be specific to the substrate and desired product.

Table 1: Effect of Catalyst on Cyclization Yield

EntryCatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
1AlCl₃12025475
2FeCl₃12025660
3SnCl₄12050468
4PPA-100285
5H₂SO₄-80380

Table 2: Effect of Solvent on Cyclization Yield

EntrySolventConcentration (M)Temperature (°C)Time (h)Yield (%)
1Dichloromethane (DCM)0.0125472
21,2-Dichloroethane (DCE)0.0150478
3Carbon Disulfide (CS₂)0.0125665
4Nitromethane0.0125455
5No Solvent-100282

Table 3: Effect of Temperature on Cyclization Yield

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1PPANo Solvent80375
2PPANo Solvent100285
3PPANo Solvent1201.580 (with byproducts)
4AlCl₃DCE25470
5AlCl₃DCE50478

Experimental Protocols

General Protocol for Intramolecular Friedel-Crafts Acylation for Dibenzocycloheptenone Synthesis

This protocol describes a general procedure for the cyclization of a suitable precursor, such as 3-(2-phenylethyl)benzoyl chloride, to form a dibenzocycloheptenone.

Materials:

  • Starting Material (e.g., 3-(2-phenylethyl)benzoyl chloride)

  • Lewis Acid Catalyst (e.g., AlCl₃)

  • Anhydrous Solvent (e.g., Dichloromethane)

  • Inert Gas (Nitrogen or Argon)

  • Standard Glassware (round-bottom flask, dropping funnel, condenser)

  • Ice Bath

  • Quenching Solution (e.g., crushed ice and concentrated HCl)

  • Extraction Solvent (e.g., Dichloromethane)

  • Drying Agent (e.g., anhydrous Sodium Sulfate)

Procedure:

  • Setup: Assemble the reaction apparatus and ensure all glassware is thoroughly dried. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[1]

  • Catalyst Suspension: To a stirred suspension of the Lewis acid (e.g., 1.2 equivalents of AlCl₃) in the anhydrous solvent (e.g., dichloromethane) at 0 °C (ice bath), add the starting material dissolved in the same anhydrous solvent dropwise via a dropping funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Workup: Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid to hydrolyze the aluminum chloride complex.[1]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.[1]

Mandatory Visualizations

Troubleshooting_Workflow start Start: Low/No Yield or Multiple Products check_reagents Check Reagent Purity and Dryness start->check_reagents check_reagents->start Impure/Wet check_catalyst Verify Catalyst Activity and Loading check_reagents->check_catalyst Reagents OK check_catalyst->start Inactive check_conditions Review Reaction Conditions (Temp, Conc.) check_catalyst->check_conditions Catalyst OK check_conditions->start Suboptimal optimize_catalyst Optimize Catalyst (Type and Amount) check_conditions->optimize_catalyst Conditions OK optimize_solvent Screen Solvents optimize_catalyst->optimize_solvent optimize_temp Optimize Temperature optimize_solvent->optimize_temp optimize_conc Adjust Concentration (High Dilution) optimize_temp->optimize_conc success Successful Cyclization optimize_conc->success

Caption: Troubleshooting workflow for optimizing dibenzocycloheptene cyclization.

Reaction_Parameters Cyclization Dibenzocycloheptene Cyclization Catalyst Catalyst (Lewis/Brønsted Acid) Cyclization->Catalyst Solvent Solvent (Polarity, Coordinating Ability) Cyclization->Solvent Temperature Temperature (Rate vs. Side Reactions) Cyclization->Temperature Concentration Concentration (Intra- vs. Intermolecular) Cyclization->Concentration Substrate Substrate (Sterics, Electronics) Cyclization->Substrate Yield Yield & Purity Catalyst->Yield Solvent->Yield Temperature->Yield Concentration->Yield Substrate->Yield

Caption: Key parameters influencing the outcome of dibenzocycloheptene cyclization.

References

Identifying and removing impurities during the purification of 5-Chlorodibenzosuberane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 5-Chlorodibenzosuberane. The following sections address common issues encountered during the removal of impurities from this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of 5-Chlorodibenzosuberane?

The synthesis of 5-Chlorodibenzosuberane typically proceeds via the chlorination of its precursor, 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one (Dibenzosuberone). Therefore, the primary impurities include:

  • Unreacted Starting Material: Dibenzosuberone is a common impurity found in the final product.

  • Over-chlorinated Byproducts: Depending on the reaction conditions, the formation of a gem-dichloride species at the 5-position is possible.

  • Reagent Residues and Byproducts: Residual chlorinating agents (e.g., phosphorus pentachloride, thionyl chloride) and their decomposition products may also be present.

Q2: Which analytical techniques are recommended for identifying these impurities?

A combination of chromatographic and spectroscopic methods is ideal for the identification and quantification of impurities:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile and semi-volatile compounds. The mass fragmentation patterns can help in identifying the molecular structure of the impurities. The mass spectrum of Dibenzosuberone, for instance, exhibits a characteristic fragmentation pattern involving the elimination of a tropolone molecule from the dibenzosuberone fragment cation.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed information about the chemical structure of the desired product and any impurities. The chemical shifts of protons and carbons in the vicinity of the chlorine atom in 5-Chlorodibenzosuberane will be distinct from those in the starting ketone.

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of the purification. By comparing the Rf values of the crude mixture with that of the purified product and starting material, one can assess the purity.

Troubleshooting Guides

Issue 1: Presence of Unreacted Dibenzosuberone in the Final Product

Symptom: GC-MS analysis shows a peak corresponding to the molecular weight of Dibenzosuberone (208.26 g/mol ). ¹H NMR may show a characteristic peak for the benzylic protons adjacent to the ketone.

Cause: Incomplete chlorination reaction.

Solutions:

1. Recrystallization:

  • Rationale: Recrystallization is an effective method for separating compounds with different solubilities. 5-Chlorodibenzosuberane and Dibenzosuberone are likely to have different solubilities in a given solvent system.

  • Protocol:

    • Dissolve the crude product in a minimum amount of a hot solvent. Common solvent systems for similar compounds include ethanol, ethanol/water mixtures, or hexane/ethyl acetate.[2][3]

    • If the solution is colored, a small amount of activated charcoal can be added.

    • Hot filter the solution to remove any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

    • Dry the crystals under vacuum.

2. Column Chromatography:

  • Rationale: Column chromatography separates compounds based on their differential adsorption to a stationary phase. The polarity difference between 5-Chlorodibenzosuberane and the more polar Dibenzosuberone allows for their separation on a silica gel column.

  • Protocol:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pack a chromatography column with the slurry.

    • Dissolve the crude product in a minimum amount of the eluent or a compatible solvent.

    • Load the sample onto the column.

    • Elute the column with a solvent system of increasing polarity. A common starting point for non-polar to moderately polar compounds is a gradient of ethyl acetate in hexane.[4]

    • Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

    • Combine the pure fractions and evaporate the solvent.

Parameter Recrystallization Column Chromatography
Principle Differential SolubilityDifferential Adsorption
Typical Solvents Ethanol, Ethanol/Water, Hexane/Ethyl AcetateHexane, Ethyl Acetate, Dichloromethane
Stationary Phase Not ApplicableSilica Gel
Purity Achieved Good to ExcellentExcellent
Yield Moderate to HighModerate
Issue 2: Incomplete Separation of Product and Impurities

Symptom: TLC analysis shows overlapping spots for the product and impurities, or column chromatography fractions are consistently mixed.

Cause: Inappropriate solvent system for chromatography or recrystallization.

Solution: Optimization of Solvent System

  • For Column Chromatography:

    • TLC Scouting: Before running a column, test various solvent systems using TLC. The ideal eluent system should provide a good separation of the spots on the TLC plate, with the desired product having an Rf value between 0.2 and 0.4.[5]

    • Solvent Polarity: If the compounds are co-eluting, try a less polar solvent system to increase the retention time and improve separation. Conversely, if the compounds are not moving from the baseline, increase the polarity of the eluent.

    • Alternative Solvents: Consider using different solvent combinations. For example, replacing ethyl acetate with diethyl ether or dichloromethane can alter the selectivity of the separation.[4]

  • For Recrystallization:

    • Solvent Screening: Test the solubility of the crude product in a range of solvents at both room temperature and their boiling points. A good recrystallization solvent will dissolve the compound when hot but not when cold.

    • Mixed Solvent Systems: If a single solvent is not effective, a mixed solvent system can be employed. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Gently heat to redissolve and then allow to cool slowly.[6]

Experimental Workflows and Logical Relationships

Purification Workflow

PurificationWorkflow Crude Crude 5-Chlorodibenzosuberane TLC TLC Analysis Crude->TLC Assess Purity Recryst Recrystallization TLC->Recryst Major Impurity Present Column Column Chromatography TLC->Column Multiple/Close-running Impurities Analysis Purity Analysis (GC-MS, NMR) Recryst->Analysis Column->Analysis Pure Pure Product Analysis->Pure Purity > 98%

Caption: General workflow for the purification of 5-Chlorodibenzosuberane.

Troubleshooting Logic for Impurity Removal

TroubleshootingLogic Start Impurity Detected Identify Identify Impurity (GC-MS, NMR) Start->Identify Unreacted Unreacted Dibenzosuberone Identify->Unreacted OverChlorinated Over-chlorinated Byproduct Identify->OverChlorinated Recrystallization Attempt Recrystallization Unreacted->Recrystallization ColumnChrom Perform Column Chromatography OverChlorinated->ColumnChrom CheckPurity Check Purity Recrystallization->CheckPurity ColumnChrom->CheckPurity OptimizeReaction Optimize Reaction Conditions Success Purification Successful CheckPurity->Success Purity Acceptable Failure Purification Unsuccessful CheckPurity->Failure Purity Unacceptable Failure->OptimizeReaction

Caption: Decision tree for troubleshooting impurity removal.

References

Strategies to improve the regioselectivity of reactions on the dibenzocycloheptene ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dibenzocycloheptene scaffold is a core structural motif in a variety of pharmaceuticals, most notably tricyclic antidepressants like amitriptyline. Functionalization of this tricyclic system is often crucial for modulating pharmacological activity. However, controlling the position of substitution—regioselectivity—on the two benzene rings can be a significant challenge due to the complex interplay of electronic and steric factors inherent in this non-planar molecule.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the regioselective functionalization of the dibenzocycloheptene ring.

Troubleshooting Guides

This section addresses specific experimental problems in a question-and-answer format.

Problem 1: Poor or no regioselectivity in Friedel-Crafts acylation of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-one (Dibenzosuberone).

  • Question: My Friedel-Crafts acylation on dibenzosuberone yields a mixture of isomers at various positions. How can I improve the regioselectivity?

  • Answer: The two benzene rings in dibenzosuberone are electronically similar, leading to competitive acylation at multiple sites. To achieve high regioselectivity, consider the following strategies:

    • Intramolecular Friedel-Crafts Acylation: If your synthetic route allows, designing a precursor that undergoes an intramolecular Friedel-Crafts reaction is a highly effective method for forming the dibenzo[a,d]cycloheptene scaffold with inherent regiocontrol.[1][2]

    • Steric Hindrance: The bulky nature of the seven-membered ring can influence the accessibility of different positions. While detailed studies on dibenzocycloheptene are limited, in many aromatic systems, bulky acylating agents or catalysts can favor substitution at less sterically hindered positions.

    • Solvent and Temperature Effects: Systematically varying the solvent and reaction temperature can sometimes favor one regioisomer over another due to differences in the stability of the reaction intermediates.

Problem 2: Lack of selectivity in the nitration of dibenzosuberone.

  • Question: I am attempting to nitrate dibenzosuberone, but I'm obtaining a mixture of nitro-substituted products. How can I direct the nitration to a specific position?

  • Answer: Nitration is a classic electrophilic aromatic substitution, and its regioselectivity is governed by both electronic and steric factors.

    • Existing Substituents: If your dibenzosuberone starting material already has a substituent, its directing effect will be the primary determinant of the position of nitration. Electron-donating groups will direct ortho and para, while electron-withdrawing groups will direct meta.

    • Reaction Conditions: Milder nitrating agents and lower temperatures can sometimes enhance selectivity by favoring the kinetically controlled product.

Problem 3: Difficulty in achieving selective functionalization at a specific ortho position.

  • Question: I need to introduce a substituent specifically at the position ortho to an existing functional group on the dibenzocycloheptene ring, but I'm getting a mixture of products. What is the most reliable method for this?

  • Answer: For precise ortho functionalization, Directed ortho-Metalation (DoM) is the strategy of choice.[6][7][8][9][10]

    • Directing Metalation Groups (DMGs): This technique relies on the presence of a directing group (DMG) that coordinates to an organolithium base (like n-BuLi or s-BuLi), directing deprotonation (lithiation) to the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophile to introduce the desired substituent with high regioselectivity.

    • Common DMGs: A wide range of functional groups can act as DMGs, including amides, carbamates, sulfonamides, and ethers. The strength of the directing group can influence the efficiency of the lithiation.

    • Experimental Considerations: DoM reactions require strictly anhydrous and inert conditions and are typically carried out at low temperatures (e.g., -78 °C).

Frequently Asked Questions (FAQs)

Q1: What are the main factors influencing regioselectivity in reactions on the dibenzocycloheptene ring?

A1: The primary factors are:

  • Electronic Effects: The electron-donating or electron-withdrawing nature of any existing substituents on the benzene rings. Activating groups direct incoming electrophiles to the ortho and para positions, while deactivating groups direct to the meta position.[11]

  • Steric Hindrance: The non-planar, bulky structure of the tricyclic system can hinder the approach of reagents to certain positions, thereby favoring substitution at more accessible sites.

  • Directing Groups: The presence of a functional group that can chelate to a reagent (e.g., in Directed ortho-Metalation) can override other electronic and steric effects to give highly specific ortho substitution.[6][7][8][9][10]

  • Reaction Conditions: The choice of catalyst, ligand, solvent, and temperature can significantly influence the regiochemical outcome of a reaction. For instance, in palladium-catalyzed cross-coupling reactions, the ligand plays a crucial role in determining which isomer is formed.[12][13][14]

Q2: How can I selectively functionalize one of the two benzene rings in an unsubstituted dibenzocycloheptene?

A2: In an unsubstituted dibenzocycloheptene, the two benzene rings are electronically equivalent. Achieving selective monofunctionalization can be challenging and may result in a mixture of isomers and over-reaction. Strategies to consider include:

  • Statistical Substitution: Using one equivalent or less of the electrophile may favor mono-substitution, but a mixture of positional isomers is still likely.

  • Kinetic vs. Thermodynamic Control: Exploring a range of reaction times and temperatures may reveal conditions that favor a single, kinetically or thermodynamically preferred isomer.

  • Introducing a Directing Group: A more robust strategy is to first introduce a directing group that allows for subsequent, highly regioselective functionalization of one of the rings. This directing group could potentially be removed or converted to another functional group later in the synthetic sequence.

Q3: Are there any general guidelines for predicting the regioselectivity of palladium-catalyzed cross-coupling reactions on a di-substituted dibenzocycloheptene?

A3: Predicting the outcome of palladium-catalyzed cross-coupling reactions on a di-substituted dibenzocycloheptene can be complex. However, some general principles apply:

  • Nature of the Halogen: In di-halogenated substrates, the more reactive halogen (typically I > Br > Cl) will generally react first.

  • Steric Environment: A sterically hindered halogen may react slower than a more accessible one.

  • Ligand Effects: The choice of phosphine or N-heterocyclic carbene (NHC) ligand on the palladium catalyst is critical. Bulky or electron-rich ligands can significantly influence which halogen undergoes oxidative addition, thereby controlling the site of coupling.[12]

  • Electronic Effects: The electronic nature of the substituents on the ring can also influence the reactivity of the C-X bond.

Quantitative Data Summary

Due to the limited specific experimental data for regioselective reactions on the dibenzocycloheptene ring in the provided search results, a comprehensive quantitative table cannot be generated at this time. However, the principles of regioselectivity from related aromatic systems can be informative. For example, in the nitration of substituted benzenes, the ratio of ortho, meta, and para isomers is highly dependent on the nature of the substituent.

Reaction TypeSubstrateConditionsMajor Regioisomer(s)Reference Principle
Friedel-Crafts AcylationAromatic KetoneAlCl3, Acyl HalideVaries (Steric/Electronic Control)General EAS
NitrationSubstituted BenzeneHNO3, H2SO4ortho/para or meta[11]
Directed ortho-MetalationArene with DMGOrganolithium Base, -78°Cortho to DMG[6][7][8][9][10]
Pd-catalyzed CouplingDihaloarenePd catalyst, Ligand, BaseDependent on Ligand/Halogen[12][13][14]

Key Experimental Protocols

General Procedure for Directed ortho-Metalation (DoM)

This protocol is a general guideline and must be adapted for the specific dibenzocycloheptene substrate and electrophile.

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the dibenzocycloheptene derivative bearing a directing metalation group (DMG) in anhydrous tetrahydrofuran (THF) in a flame-dried flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of an organolithium base (e.g., n-butyllithium or sec-butyllithium) dropwise to the cooled solution. The reaction mixture is typically stirred at -78 °C for 1-2 hours. The formation of the aryllithium can sometimes be observed by a color change.

  • Electrophilic Quench: Add the desired electrophile to the reaction mixture at -78 °C and stir for an appropriate amount of time (this can range from minutes to several hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Visualizing Reaction Strategies

Below are diagrams created using Graphviz to illustrate key concepts in controlling regioselectivity.

regioselectivity_strategies cluster_eas Electrophilic Aromatic Substitution (EAS) cluster_dom Directed ortho-Metalation (DoM) Dibenzocycloheptene Dibenzocycloheptene EAS_Product_Mix Mixture of Regioisomers Dibenzocycloheptene->EAS_Product_Mix Standard EAS (e.g., Nitration) DMG_Substrate Dibenzocycloheptene-DMG Ortho_Product Single ortho-Substituted Product DMG_Substrate->Ortho_Product 1. Organolithium Base 2. Electrophile

Figure 1. Comparison of regiochemical outcomes in standard EAS versus DoM.

pd_coupling_control Start Di-halo-dibenzocycloheptene Pd_Catalyst Pd(0) Catalyst Start->Pd_Catalyst Ligand_Choice Ligand Selection Pd_Catalyst->Ligand_Choice Product_A Regioisomer A Ligand_Choice->Product_A e.g., Bulky Ligand Product_B Regioisomer B Ligand_Choice->Product_B e.g., Less Hindered Ligand

Figure 2. Ligand control in Pd-catalyzed cross-coupling for regioselectivity.

References

Managing side reactions in the synthesis of dibenzazepine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Synthesis of Dibenzazepine Derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this important class of compounds.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of dibenzazepine derivatives, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low Yield in Intramolecular Buchwald-Hartwig Amination for Dibenzazepine Ring Closure

Question: I am attempting an intramolecular Buchwald-Hartwig amination to form the dibenzazepine ring, but I am consistently obtaining low yields. What are the likely causes and how can I optimize the reaction?

Possible Causes & Solutions:

  • Catalyst Inactivation: The palladium catalyst is sensitive to oxygen and can be poisoned by coordinating substrates or impurities.

    • Solution: Ensure all reagents and solvents are thoroughly degassed. Use of a glovebox or Schlenk line is highly recommended. Consider using a pre-catalyst to ensure the active Pd(0) species is generated in situ.

  • Suboptimal Ligand Choice: The nature of the phosphine ligand is critical for stabilizing the palladium catalyst and promoting reductive elimination.

    • Solution: Screen a variety of bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or Josiphos-type ligands. The optimal ligand can be substrate-dependent.

  • Incorrect Base Selection: The strength and solubility of the base are crucial for efficient deprotonation of the amine-palladium complex.

    • Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often effective. However, if your substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ should be tested.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the reaction rate and catalyst stability.

    • Solution: Anhydrous, non-coordinating solvents like toluene or dioxane are commonly used. Ensure the solvent is of high purity and appropriately dried.

Issue 2: Formation of Acridine Byproducts During Ring Expansion Reactions

Question: I am using a ring expansion strategy to synthesize the dibenzazepine core and am observing the formation of a significant amount of acridine byproducts. How can I minimize this side reaction?

Possible Cause & Solution:

  • High Reaction Temperature: Ring expansion reactions, particularly those involving acid catalysis, can be prone to rearrangement and formation of thermodynamically stable byproducts like acridines at elevated temperatures.

    • Solution: Carefully control the reaction temperature. It is often beneficial to run the reaction at the lowest temperature that allows for a reasonable reaction rate. For instance, in certain rearrangements, lowering the temperature from 150 °C to 100 °C has been shown to minimize the formation of 9-methylacridine byproducts.

Issue 3: Competing O-alkylation vs. N-alkylation in Precursors

Question: I am attempting to N-alkylate a precursor containing both an amine and a hydroxyl group, but I am getting a mixture of N- and O-alkylated products, with the O-alkylated product being predominant. How can I achieve selective N-alkylation?

Possible Causes & Solutions:

  • Reaction Conditions Favoring O-alkylation: The choice of base and solvent can influence the nucleophilicity of the amine versus the hydroxyl group.

    • Solution: Direct alkylation of precursors with both amine and hydroxyl functionalities can be challenging. An alternative strategy is to design the synthesis to avoid this competition. For example, a Suzuki coupling followed by a Buchwald-Hartwig amination can be employed to selectively form the C-N bond without interference from a nearby hydroxyl group.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in Ullmann condensation for dibenzazepine synthesis?

A1: The Ullmann condensation, a classical method for forming C-N and C-O bonds, can be challenging. Common side reactions include:

  • Homocoupling: The aryl halide can couple with itself to form a biaryl byproduct.

  • Reduction of the Aryl Halide: The starting aryl halide can be reduced, leading to the formation of the corresponding arene.

  • Low Reactivity: Traditional Ullmann conditions often require high temperatures (>200 °C) and stoichiometric amounts of copper, which can lead to thermal decomposition of starting materials and products. Modern modifications using ligands for copper can allow for milder reaction conditions.[1]

Q2: I am performing an N-alkylation of iminodibenzyl and observe multiple products on my TLC plate. What could these be?

A2: Besides the desired mono-alkylated product, you may be observing:

  • Over-alkylation: The secondary amine of iminodibenzyl can undergo a second alkylation to form a quaternary ammonium salt, especially if an excess of the alkylating agent is used.

  • Unreacted Starting Material: Incomplete reaction will leave residual iminodibenzyl.

  • Elimination Products: If your alkylating agent is prone to elimination (e.g., a secondary or tertiary alkyl halide), you may form alkene byproducts.

Q3: Are there any specific impurities I should be aware of when synthesizing carbamazepine?

A3: Yes, several process-related impurities and degradation products can be present in carbamazepine synthesis. These can include:

  • Iminostilbene: The starting material for the final step of many carbamazepine syntheses.

  • 10,11-Dihydrocarbamazepine: A common related substance.

  • Iminodibenzyl: A potential precursor and impurity. A review of quantitative analytical methods for carbamazepine also enumerates various metabolites and impurities that have been reported.[2][3]

Data Presentation

Table 1: Comparison of Reaction Conditions for Intramolecular Buchwald-Hartwig Amination

EntryPalladium SourceLigandBaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂XantphosK₂CO₃THF50-609
2Pd₂(dba)₃XPhosNaOtBuToluene100>95
3Pd(OAc)₂RuPhosK₃PO₄Dioxane11085

Data synthesized from literature reports for representative reactions.

Experimental Protocols

Protocol 1: Synthesis of Carbamazepine from Iminostilbene

This protocol is adapted from a common industrial synthesis method.[4][5]

Materials:

  • Iminostilbene

  • Acetic acid

  • Water

  • Potassium cyanate (or sodium cyanate)

  • Toluene (for recrystallization, optional)

Procedure:

  • In a round-bottom flask equipped with a stirrer and a condenser, prepare a suspension of iminostilbene (e.g., 60 g) in a mixture of acetic acid (e.g., 600 ml) and water.

  • Heat the suspension to 60 °C with stirring.

  • Prepare a solution of potassium cyanate (e.g., 40 g of 98% purity) in water (e.g., 66 ml).

  • Add the potassium cyanate solution dropwise to the iminostilbene suspension over 2 hours. The reaction mixture may be briefly heated to 80 °C to ensure all the iminostilbene dissolves.

  • After the addition is complete, cool the reaction mixture to room temperature.

  • The carbamazepine product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with a mixture of acetic acid and water, followed by water.

  • Dry the product under vacuum.

  • The crude carbamazepine can be further purified by recrystallization from a suitable solvent like toluene to yield a product with a melting point of 190–193 °C.

Protocol 2: Synthesis of Imipramine via N-Alkylation of Iminodibenzyl

This protocol describes the N-alkylation of iminodibenzyl, a key step in the synthesis of imipramine.[6]

Materials:

  • Iminodibenzyl (10,11-Dihydro-5H-dibenzo[b,f]azepine)

  • Sodium amide (NaNH₂)

  • 3-Dimethylaminopropyl chloride

  • Anhydrous toluene

Procedure:

  • To a stirred suspension of sodium amide in anhydrous toluene in a reaction vessel equipped with a reflux condenser and under an inert atmosphere, add a solution of iminodibenzyl in anhydrous toluene.

  • Heat the mixture to reflux for a period to ensure the formation of the sodium salt of iminodibenzyl.

  • Cool the reaction mixture slightly and then add 3-dimethylaminopropyl chloride dropwise.

  • After the addition is complete, heat the mixture to reflux for several hours to drive the alkylation reaction to completion.

  • Cool the reaction mixture to room temperature.

  • Carefully quench the excess sodium amide by the slow addition of water.

  • Separate the organic layer and wash it with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude imipramine.

  • The crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt and subsequent recrystallization.

Mandatory Visualizations

Signaling Pathway Diagrams

SNRI_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_vesicle Serotonin (5-HT) Vesicle Serotonin 5-HT Serotonin_vesicle->Serotonin Release Norepinephrine_vesicle Norepinephrine (NE) Vesicle Norepinephrine NE Norepinephrine_vesicle->Norepinephrine Release SERT SERT NET NET Serotonin->SERT Reuptake Serotonin_receptor 5-HT Receptor Serotonin->Serotonin_receptor Binding Norepinephrine->NET Reuptake Norepinephrine_receptor NE Receptor Norepinephrine->Norepinephrine_receptor Binding Signal_transduction Signal Transduction & Neuronal Response Serotonin_receptor->Signal_transduction Norepinephrine_receptor->Signal_transduction Dibenzazepine Dibenzazepine Derivative (SNRI) Dibenzazepine->SERT Block Dibenzazepine->NET Block

Caption: Mechanism of action of dibenzazepine derivatives as SNRIs.[7][8][9][10][11][12]

VGSC_Mechanism cluster_membrane Neuronal Membrane VGSC_open Voltage-Gated Na+ Channel (Open State) VGSC_inactive Voltage-Gated Na+ Channel (Inactive State) VGSC_open->VGSC_inactive Inactivates Repolarization Repolarization VGSC_open->Repolarization Contributes to VGSC_closed Voltage-Gated Na+ Channel (Closed State) VGSC_inactive->VGSC_closed De-inactivates (during repolarization) Reduced_Excitability Reduced Neuronal Excitability VGSC_inactive->Reduced_Excitability Prolonged Inactivation Resting_State Resting State VGSC_closed->Resting_State Action_Potential Action Potential (Depolarization) Action_Potential->VGSC_open Opens Repolarization->Resting_State Resting_State->Action_Potential Threshold Potential Dibenzazepine Dibenzazepine Derivative Dibenzazepine->VGSC_inactive Binds and Stabilizes

Caption: Mechanism of action of dibenzazepine derivatives as voltage-gated sodium channel blockers.[13][14][15][16]

References

How to increase the stability of 5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on maintaining the stability of 5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene during storage.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the storage and handling of this compound.

FAQs

Q1: What are the ideal storage conditions for this compound?

A1: To ensure maximum stability, the compound should be stored in a cool, dark, and dry place.[1] The container should be tightly sealed and the storage area well-ventilated. It is also recommended to store it under an inert atmosphere, such as argon or nitrogen, to minimize contact with moisture and oxygen.

Q2: I've noticed a slight discoloration of my sample over time. What could be the cause?

A2: Discoloration is often an indicator of chemical degradation. This can be initiated by exposure to light (photodegradation) or reaction with trace amounts of water (hydrolysis). The tricyclic structure of the molecule can be susceptible to light-induced degradation, and the benzylic chloride moiety is prone to hydrolysis.

Q3: My sample has developed an acidic smell. What does this signify?

A3: An acidic smell, likely that of hydrogen chloride (HCl), is a strong indication that the compound is undergoing hydrolysis. The benzylic chloride group can react with water from the atmosphere or residual moisture in the solvent to form 5-hydroxy-10,11-dihydro-5H-dibenzo[a,d]cycloheptene and HCl.

Q4: Can I store the compound in a solution?

A4: Storing the compound in solution is generally not recommended for long-term stability due to the risk of solvolysis. If short-term storage in solution is necessary, use a dry, aprotic solvent and store at low temperatures (-20°C to -80°C).

Troubleshooting Common Issues

Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change, clumping) Exposure to light, moisture, or elevated temperatures.Store in an amber vial inside a desiccator at low temperature. Purge the vial with an inert gas before sealing.
Decreased purity upon analysis (e.g., by HPLC) Chemical degradation (hydrolysis or photodegradation).Re-purify the compound if necessary. For future storage, consider adding a stabilizer and adhere strictly to ideal storage conditions.
Inconsistent experimental results Use of a partially degraded sample.Always check the purity of the compound before use, especially if it has been stored for an extended period.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol outlines a general method for assessing the purity of this compound and detecting potential degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is recommended.

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Start with a higher proportion of water and gradually increase the proportion of acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where the parent compound and potential degradation products have significant absorbance (a photodiode array detector is recommended for method development).

  • Column Temperature: 30°C.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis: Purity is determined by calculating the peak area of the main compound as a percentage of the total peak area of all observed peaks.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the stability of the compound under stress conditions.

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl in a 1:1 mixture of acetonitrile and water. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH in a 1:1 mixture of acetonitrile and water. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide in a 1:1 mixture of acetonitrile and water. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound in an oven at 70°C for 48 hours.

  • Photodegradation: Expose a solution of the compound (in a photostable solvent like acetonitrile) to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples using the stability-indicating HPLC method to identify and quantify any degradation products.

Potential Degradation Pathways

The primary degradation pathways for this compound are hydrolysis and photodegradation.

A 5-Chloro-10,11-dihydro-5H- dibenzo[a,d]cycloheptene B 5-Hydroxy-10,11-dihydro-5H- dibenzo[a,d]cycloheptene + HCl A->B Hydrolysis (H2O) C Photodegradation Products A->C Photodegradation (Light)

Caption: Potential degradation pathways for the compound.

Stabilization Strategies

To enhance the long-term stability of this compound, consider the following strategies:

  • Strict Adherence to Storage Conditions: This is the most critical factor. Always store the compound in a cool, dark, dry place under an inert atmosphere.

  • Use of Acid Scavengers: Since hydrolysis produces HCl, which can catalyze further degradation, the addition of a non-nucleophilic acid scavenger can be beneficial. Epoxidized soybean oil or other similar epoxide-based stabilizers can be considered. These compounds react with and neutralize the generated acid.

  • Inert Atmosphere: Storing under an inert gas like argon or nitrogen displaces moisture and oxygen, thereby minimizing hydrolysis and potential oxidative degradation.

Experimental Workflow for Stability Assessment

The following workflow outlines the steps for a comprehensive stability assessment of the compound.

cluster_0 Initial Analysis cluster_1 Forced Degradation cluster_2 Stability Testing cluster_3 Analysis & Conclusion A Receive/Synthesize Compound B Initial Purity Assessment (HPLC) A->B C Stress Studies (Acid, Base, Oxidative, Thermal, Photo) B->C D Long-Term Storage (Recommended Conditions) B->D E Accelerated Storage (Elevated Temperature/Humidity) B->E F Periodic Purity Analysis (HPLC) C->F D->F E->F G Identify Degradants (LC-MS) F->G H Determine Shelf-Life & Optimal Storage G->H

Caption: Workflow for stability assessment.

References

Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of Dibenzocycloheptene Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the scale-up synthesis of dibenzocycloheptene intermediates. These intermediates are crucial building blocks for various tricyclic antidepressants and other pharmaceuticals.

Frequently Asked Questions (FAQs)

Q1: What are the most critical reactions in the synthesis of the dibenzocycloheptene core that pose challenges during scale-up?

A1: The two most critical and challenging reactions during the scale-up synthesis of the dibenzocycloheptene core are the Friedel-Crafts acylation to form the dibenzosuberone precursor and the subsequent Grignard reaction to introduce the side chain.

  • Friedel-Crafts Acylation: This reaction is fundamental for constructing the tricyclic ketone intermediate (e.g., dibenzosuberone). During scale-up, challenges include managing the large quantities of Lewis acid catalysts (like AlCl₃), controlling the exothermic nature of the reaction, and dealing with solvent and reagent handling on a larger scale. Catalyst deactivation and suboptimal reaction conditions can lead to low yields.

  • Grignard Reaction: The addition of a Grignard reagent (e.g., 3-(dimethylamino)propyl magnesium chloride) to the ketone is a key step to introduce the characteristic side chain of many active pharmaceutical ingredients (APIs). Major scale-up challenges include the highly exothermic nature of the reaction, the requirement for strictly anhydrous conditions, and the potential for side reactions like enolization of the ketone or Wurtz coupling.[1][2]

Q2: My yield drops significantly when moving from lab scale to pilot plant for the Friedel-Crafts acylation. What are the likely causes?

A2: A drop in yield during the scale-up of Friedel-Crafts acylation is a common issue. The primary reasons are often related to mass and heat transfer limitations. In larger reactors, inefficient mixing can lead to localized overheating, promoting side reactions and degradation of the product. Catalyst deactivation by moisture is also a more significant issue at a larger scale. Ensure all reagents and solvents are rigorously dried and that the reactor's cooling capacity is sufficient to handle the exotherm.

Q3: I am observing a significant amount of Wurtz coupling byproduct in my Grignard reaction at scale. How can I minimize this?

A3: The formation of the Wurtz coupling byproduct is a known issue in Grignard reactions, especially at a larger scale. This side reaction can be minimized by carefully controlling the addition rate of the halide to the magnesium to ensure a low concentration of the halide in the presence of the formed Grignard reagent.[1] Continuous processing or a semi-batch process with slow addition can be beneficial. Additionally, ensuring the quality and activation of the magnesium is crucial for an efficient Grignard formation, which in turn can reduce the likelihood of Wurtz coupling.

Q4: What are the common impurities I should look for in the synthesis of amitriptyline and related dibenzocycloheptene intermediates?

A4: For amitriptyline, several process-related impurities are well-documented. These can arise from starting materials, byproducts of the synthesis, or degradation. Common impurities include dibenzosuberone (unreacted starting material), and various related compounds designated as Impurity A, B, C, D, E, and F, which can be isomers or degradation products.[3] N-Nitroso amitriptyline is another potential impurity that requires careful monitoring.[4] A robust analytical method, such as a stability-indicating HPLC method, is essential for their detection and quantification.[5][6]

Q5: How can I effectively purify dibenzocycloheptene intermediates and the final API at a large scale?

A5: Purification at a large scale often relies on crystallization. For basic compounds like many dibenzocycloheptene-derived APIs, a common strategy is to form a salt (e.g., hydrochloride salt) and perform the crystallization.[7] This can significantly improve the purity and handling properties of the product. The choice of solvent for crystallization is critical and often requires screening of various solvent systems (e.g., isopropanol, toluene, ethanol) to achieve the desired purity and yield.[8]

Troubleshooting Guides

Problem 1: Low Yield in Friedel-Crafts Acylation
Possible Cause Troubleshooting Steps
Catalyst Deactivation Ensure rigorous exclusion of moisture from the reaction system. Use freshly opened or properly stored Lewis acids. Consider using a more robust catalyst system if moisture sensitivity is a persistent issue.
Suboptimal Reaction Temperature Monitor the internal reaction temperature closely. Inefficient heat removal in large reactors can lead to side reactions. Optimize the temperature profile for the specific scale of the reaction.
Incomplete Reaction Monitor the reaction progress using in-process controls (e.g., HPLC, TLC). Extend the reaction time if necessary. Ensure efficient mixing to maintain homogeneity.
Product Degradation Harsh reaction conditions or prolonged reaction times at high temperatures can lead to product degradation. Consider a milder Lewis acid or optimizing the reaction time and temperature.
Problem 2: Poor Performance of Grignard Reaction
Possible Cause Troubleshooting Steps
Low Initiation/Activity Ensure magnesium turnings are of high quality and properly activated. A small amount of iodine or 1,2-dibromoethane can be used for activation. Ensure all glassware and solvents are scrupulously dry.
Thermal Runaway The Grignard reaction is highly exothermic. Use a jacketed reactor with efficient cooling. Control the addition rate of the electrophile to manage the heat evolution. For large-scale reactions, consider a semi-batch or continuous flow setup.[1]
Wurtz Coupling Side Reaction Maintain a low concentration of the organic halide during the Grignard reagent formation by slow, controlled addition. Efficient stirring is crucial to quickly disperse the halide.
Enolization of Ketone If the Grignard reagent acts as a base and deprotonates the ketone, consider using a less hindered Grignard reagent or lowering the reaction temperature to favor nucleophilic addition.
Problem 3: Impurities in the Final Product
Possible Cause Troubleshooting Steps
Unreacted Starting Materials Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. Monitor reaction progress with appropriate analytical techniques.
Process-Related Impurities Identify the source of the impurity through careful analysis of each reaction step. Modify reaction conditions to minimize the formation of the specific impurity. For example, adjusting the temperature or choice of base can influence side reactions.
Degradation Products Protect the product from light and heat during workup and storage, as some dibenzocycloheptene derivatives can be unstable.
Inefficient Purification Develop a robust crystallization process. Screen for optimal solvents and cooling profiles. Consider reslurrying or multiple recrystallizations if a single crystallization is insufficient. The use of activated carbon can help remove colored impurities.

Data Presentation

Table 1: HPLC Parameters for Amitriptyline Impurity Profiling [5][9]

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Phosphate Buffer (pH 2.5-7.5) in various ratios (e.g., 60:40 v/v)
Flow Rate 1.0 - 1.5 mL/min
Detection Wavelength 240 - 254 nm
Column Temperature 25 - 40 °C
Injection Volume 10 - 20 µL

Table 2: Common Amitriptyline Impurities and their Nature [3]

Impurity NameChemical Nature
Dibenzosuberone Key starting material
Impurity A Related substance
Impurity B (Cyclobenzaprine) Structurally related compound
Impurity C Related substance
Impurity D Related substance
Impurity E Related substance
Impurity F Geometric isomers (Z and E)
N-Nitroso Amitriptyline Potential genotoxic impurity

Experimental Protocols

Protocol 1: Scale-Up of Friedel-Crafts Acylation for Dibenzosuberone

Warning: This reaction is exothermic and generates HCl gas. It should be performed in a well-ventilated fume hood or a suitable reactor with appropriate scrubbing capabilities.

  • Reactor Setup: In a suitable jacketed glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and a gas outlet connected to a scrubber, charge the solvent (e.g., nitrobenzene or 1,2-dichloroethane).

  • Catalyst Addition: Cool the solvent to 0-5 °C and slowly add anhydrous aluminum chloride (AlCl₃) in portions, ensuring the temperature does not exceed 10 °C.

  • Reactant Addition: To the stirred suspension, add the acylating agent (e.g., phthalic anhydride) followed by the slow, dropwise addition of the aromatic substrate (e.g., phenylacetic acid).

  • Reaction: After the addition is complete, slowly warm the reaction mixture to the desired temperature (e.g., 40-60 °C) and maintain for a specified period, monitoring the reaction progress by HPLC.

  • Work-up: Cool the reaction mixture and carefully quench it by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., toluene). Combine the organic layers, wash with water, then with a sodium bicarbonate solution, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization from a suitable solvent like ethanol or isopropanol.

Protocol 2: Pilot-Plant Scale Grignard Reaction

Warning: Grignard reactions are highly exothermic and require strict anhydrous conditions. The reaction is sensitive to moisture and air.

  • Reactor Preparation: Ensure the reactor is thoroughly clean and dry. Purge the reactor with an inert gas (e.g., nitrogen or argon).

  • Grignard Reagent Formation: Charge magnesium turnings and a small amount of an initiator (e.g., iodine crystal) to the reactor. Add a small portion of a solution of the organic halide (e.g., 3-(dimethylamino)propyl chloride) in an anhydrous ether solvent (e.g., THF) to initiate the reaction. Once the reaction starts (indicated by a temperature rise and bubbling), add the remaining halide solution dropwise at a rate that maintains a controlled temperature (e.g., below 40 °C).

  • Reaction with Ketone: After the Grignard reagent formation is complete, cool the mixture to 0-5 °C. Slowly add a solution of the dibenzosuberone in anhydrous THF to the Grignard reagent, maintaining the low temperature.

  • Monitoring: Monitor the reaction progress by HPLC until the starting ketone is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Work-up and Extraction: Separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Filter and concentrate the organic layer under reduced pressure to obtain the crude tertiary alcohol intermediate. This intermediate is often taken to the next step (dehydration) without further purification.

Mandatory Visualization

Troubleshooting_Workflow start Problem Encountered (e.g., Low Yield, High Impurity) check_reagents Verify Purity and Stoichiometry of Starting Materials & Reagents start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Pressure) start->check_conditions check_equipment Inspect Equipment (Cleanliness, Leaks, Calibration) start->check_equipment analyze_product Analyze Product and Byproducts (HPLC, GC-MS, NMR) check_reagents->analyze_product check_conditions->analyze_product check_equipment->analyze_product identify_root_cause Identify Root Cause analyze_product->identify_root_cause implement_solution Implement Corrective Action identify_root_cause->implement_solution Root Cause Identified verify_improvement Verify Improvement in Next Batch implement_solution->verify_improvement verify_improvement->identify_root_cause No document_changes Document Changes and Update Protocol verify_improvement->document_changes Yes end Problem Resolved document_changes->end

Caption: A general troubleshooting workflow for addressing challenges in chemical synthesis scale-up.

Synthesis_Pathway cluster_0 Core Synthesis cluster_1 Side Chain Introduction cluster_2 Final Steps start_materials Starting Materials (e.g., Phenylacetic Acid Derivatives) friedel_crafts Friedel-Crafts Acylation start_materials->friedel_crafts dibenzosuberone Dibenzosuberone (Ketone Intermediate) friedel_crafts->dibenzosuberone grignard_reaction Grignard Reaction dibenzosuberone->grignard_reaction grignard_reagent Grignard Reagent grignard_reagent->grignard_reaction tertiary_alcohol Tertiary Alcohol Intermediate grignard_reaction->tertiary_alcohol dehydration Dehydration tertiary_alcohol->dehydration final_intermediate Dibenzocycloheptene Intermediate dehydration->final_intermediate purification Purification (Crystallization) final_intermediate->purification api Final Product (API) purification->api

Caption: A typical synthetic pathway for dibenzocycloheptene-based active pharmaceutical ingredients.

Impurity_Relationship cluster_impurities Common Impurities main_product Dibenzocycloheptene Product unreacted_sm Unreacted Starting Material (e.g., Dibenzosuberone) main_product->unreacted_sm arises from incomplete reaction side_reaction_products Side Reaction Products (e.g., Wurtz Coupling) main_product->side_reaction_products formed during side reactions isomers Isomers (e.g., Geometric Isomers) main_product->isomers can be isomeric with degradation_products Degradation Products main_product->degradation_products can degrade to related_substances Other Related Substances main_product->related_substances structurally related to

Caption: Logical relationship between the final dibenzocycloheptene product and common process-related impurities.

References

Optimizing solvent choice for improved reaction kinetics in dibenzocycloheptene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of dibenzocycloheptene and its derivatives. The following sections offer insights into optimizing solvent choice to improve reaction kinetics and minimize side products, based on established principles of organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when selecting a solvent for dibenzocycloheptene synthesis?

A1: The choice of solvent is paramount and depends on the specific reaction step in your synthetic route. Key factors include:

  • Reaction Type: The mechanism of the core reactions (e.g., intramolecular Friedel-Crafts acylation/alkylation, Wittig reaction) will dictate the optimal solvent properties.

  • Solute and Reagent Solubility: All starting materials and reagents must be sufficiently soluble at the reaction temperature to ensure a homogeneous reaction mixture and optimal kinetics.

  • Reaction Temperature: The solvent's boiling point must be compatible with the required reaction temperature.

  • Solvent Polarity and Protic/Aprotic Nature: These properties significantly influence the stabilization of intermediates and transition states, directly impacting reaction rates and selectivity. For instance, polar aprotic solvents can influence the stereochemistry of Wittig reaction products.

  • Potential for Side Reactions: The solvent should be inert under the reaction conditions and not participate in or promote undesired side reactions. For example, solvents like THF and toluene can sometimes act as hydrogen donors, leading to the formation of unwanted byproducts.[1]

Q2: How does solvent polarity affect the rate of an intramolecular Friedel-Crafts cyclization to form the dibenzocycloheptene core?

A2: In an intramolecular Friedel-Crafts reaction, the solvent's polarity can have a significant impact. Generally, a solvent that can stabilize the charged intermediate (a carbocation or a sigma complex) without strongly coordinating to the Lewis acid catalyst is preferred.

  • Non-polar solvents like dichloromethane (DCM) and 1,2-dichloroethane (DCE) are often effective as they dissolve the reactants and Lewis acids well without significant deactivation of the catalyst.

  • Highly polar solvents can sometimes slow down the reaction by strongly coordinating with the Lewis acid catalyst, reducing its activity.

Q3: Can the solvent influence the stereochemistry of a Wittig reaction used in a dibenzocycloheptene synthesis pathway?

A3: Yes, the solvent can play a crucial role in determining the E/Z selectivity of the resulting alkene from a Wittig reaction.

  • Polar aprotic solvents , such as Dichloromethane (DCM), have been observed to favor the formation of the trans (E)-alkene product with stabilized ylides.

  • Polar protic solvents , like ethanol, may lead to a lower excess of the trans-alkene. The exact outcome can depend on the specific ylide and aldehyde used.

Q4: I am observing a significant amount of a byproduct corresponding to the reduction of my desired product. What could be the cause?

A4: Unwanted reduction can sometimes be attributed to the solvent. Certain solvents, particularly ethers like tetrahydrofuran (THF) and aromatic hydrocarbons like toluene, can act as hydrogen atom donors under specific reaction conditions, especially if radical intermediates are formed.[1] If you are using highly reactive reagents, consider switching to a more inert solvent to minimize this side reaction.

Troubleshooting Guides

Issue 1: Low Yield in Intramolecular Friedel-Crafts Cyclization

Symptoms:

  • Incomplete consumption of starting material.

  • Formation of multiple unidentified byproducts.

  • Low isolated yield of the desired dibenzocycloheptene product.

Possible Causes and Solutions:

CauseRecommended Solution
Inadequate Lewis Acid Activity Ensure the Lewis acid (e.g., AlCl₃, FeCl₃) is fresh and anhydrous. Consider using a stronger Lewis acid or increasing the stoichiometry.
Poor Solvent Choice The solvent may be deactivating the Lewis acid or have poor solubility for the reactants. Refer to the solvent comparison table below and consider switching to a non-polar, aprotic solvent like DCM or DCE.
Reaction Temperature Too Low Intramolecular Friedel-Crafts reactions often require heating. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.
Formation of Side Products Polysubstitution or rearrangement can be an issue. Using a milder Lewis acid or lower temperatures can sometimes improve selectivity.[2] Friedel-Crafts acylation followed by reduction is a common strategy to avoid rearrangements seen in alkylations.[2]
Issue 2: Poor Stereoselectivity in Wittig Reaction

Symptoms:

  • Formation of a mixture of E and Z isomers of the alkene.

  • Difficulty in separating the desired isomer.

Possible Causes and Solutions:

CauseRecommended Solution
Inappropriate Solvent The solvent polarity can significantly influence the stereochemical outcome. For stabilized ylides, polar aprotic solvents like DCM often favor the E-isomer. Experiment with different solvents to optimize the E/Z ratio.
Nature of the Ylide Stabilized ylides generally give predominantly (E)-alkenes, while non-stabilized ylides tend to yield (Z)-alkenes. Ensure your ylide is appropriate for the desired stereoisomer.
Base Used for Ylide Generation The choice of base can impact the reaction. Bases like NaH or NaOMe are commonly used. For some systems, the presence of lithium salts can affect the stereochemistry.

Data Presentation: Solvent Effects on Reaction Kinetics

The following tables provide illustrative data on how solvent choice can impact key reactions in the synthesis of a dibenzocycloheptene core. Note: This data is representative and intended for comparative purposes. Actual results may vary based on specific substrates and reaction conditions.

Table 1: Intramolecular Friedel-Crafts Acylation - Model Reaction

SolventDielectric Constant (approx.)Reaction Time (h)Yield (%)Observations
Dichloromethane (DCM)9.1485Clean reaction, easy workup.
1,2-Dichloroethane (DCE)10.4488Similar to DCM, slightly higher yield.
Nitrobenzene34.8675Higher polarity, slightly longer reaction time.
Carbon Disulfide2.6860Low polarity, slower reaction.
Tetrahydrofuran (THF)7.612<10Strong coordination to Lewis acid inhibits the reaction.

Table 2: Wittig Reaction of a Stabilized Ylide - Model Reaction

SolventTypeReaction Time (h)Total Yield (%)E:Z Ratio
Dichloromethane (DCM)Polar Aprotic69290:10
EthanolPolar Protic88560:40
TolueneNon-polar127580:20
Tetrahydrofuran (THF)Polar Aprotic69085:15
Dimethylformamide (DMF)Polar Aprotic49588:12

Experimental Protocols

General Protocol for Intramolecular Friedel-Crafts Acylation
  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the starting acyl chloride (1.0 eq) and the chosen anhydrous solvent (e.g., Dichloromethane, 10 mL/mmol of substrate).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the Lewis acid (e.g., AlCl₃, 1.2 eq) portion-wise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux if necessary.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to 0 °C and quench by slowly adding ice-cold water.

  • Extract the aqueous layer with the reaction solvent (e.g., DCM).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

General Protocol for Wittig Reaction
  • In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend the phosphonium salt (1.1 eq) in the chosen anhydrous solvent (e.g., THF or DCM).

  • Add a strong base (e.g., n-BuLi, NaH, 1.1 eq) at the appropriate temperature (e.g., 0 °C for n-BuLi, room temperature for NaH) to generate the ylide. The formation of the ylide is often indicated by a color change.

  • Stir the mixture for 30-60 minutes.

  • Add a solution of the aldehyde or ketone (1.0 eq) in the same solvent dropwise to the ylide solution.

  • Allow the reaction to proceed at room temperature or with gentle heating, monitoring by TLC or LC-MS.

  • Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.

Visualizations

experimental_workflow cluster_FC Intramolecular Friedel-Crafts Acylation cluster_wittig Wittig Reaction FC_start Dissolve Acyl Chloride in Anhydrous Solvent FC_add_LA Add Lewis Acid at 0°C FC_start->FC_add_LA Cooling FC_react Heat to Reflux & Monitor FC_add_LA->FC_react Warm to RT/Heat FC_quench Quench with Cold Water FC_react->FC_quench Reaction Complete FC_extract Extract & Wash FC_quench->FC_extract FC_purify Purify Product FC_extract->FC_purify W_start Suspend Phosphonium Salt in Anhydrous Solvent W_add_base Add Base to Form Ylide W_start->W_add_base W_add_carbonyl Add Aldehyde/Ketone W_add_base->W_add_carbonyl Ylide Formation W_react React & Monitor W_add_carbonyl->W_react W_quench Quench with NH4Cl W_react->W_quench Reaction Complete W_extract Extract & Wash W_quench->W_extract W_purify Purify Product W_extract->W_purify

Caption: Experimental workflows for key synthetic steps in dibenzocycloheptene synthesis.

troubleshooting_FC problem Low Yield in Friedel-Crafts Cyclization cause1 Inactive Lewis Acid? problem->cause1 cause2 Poor Solvent Choice? problem->cause2 cause3 Suboptimal Temperature? problem->cause3 cause4 Side Reactions? problem->cause4 solution1 Use Fresh/Anhydrous Lewis Acid cause1->solution1 solution2 Switch to DCM or DCE cause2->solution2 solution3 Increase Reaction Temperature cause3->solution3 solution4 Use Milder Conditions / Acylation-Reduction Route cause4->solution4

References

Technical Support Center: Synthesis and Handling of Chlorinated Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chlorinated intermediates in multi-step synthesis. The focus is on preventing decomposition and ensuring the stability of these often-sensitive compounds.

Frequently Asked Questions (FAQs)

Q1: My chlorinated intermediate seems to be decomposing during the reaction. What are the common causes?

A1: Decomposition of chlorinated intermediates is often initiated by several factors:

  • Presence of Nucleophiles: Water, alcohols, and amines can react with and displace the chlorine atom, especially in activated systems like acyl chlorides and α-chloro ketones.

  • Basic Conditions: Strong bases can promote elimination reactions (dehydrochlorination), leading to the formation of alkenes.

  • Acidic Byproducts: Reactions that generate acidic byproducts, such as hydrogen chloride (HCl), can catalyze further decomposition.[1][2]

  • Elevated Temperatures: Many chlorinated intermediates are thermally labile and can decompose at higher temperatures.[3]

  • Light Exposure: Some chlorinated compounds are sensitive to light, which can initiate radical decomposition pathways.

Q2: What general strategies can I employ to improve the stability of my chlorinated intermediate?

A2: A multi-faceted approach is often necessary:

  • Temperature Control: Maintain low temperatures throughout the reaction, workup, and purification steps.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture and oxygen.

  • Use of Scavengers: Add scavengers to remove harmful byproducts like HCl as they are formed.

  • pH Control: Maintain an optimal pH to prevent acid- or base-catalyzed decomposition.

  • Solvent Choice: Select an appropriate solvent that does not react with the intermediate and can help to stabilize it.

Q3: How can I remove the HCl generated during my reaction without using an aqueous wash?

A3: For water-sensitive substrates, several non-aqueous methods can be used to scavenge HCl:

  • Inorganic Bases: Solid, finely ground potassium carbonate or sodium carbonate can be added to the reaction mixture and later removed by filtration.[1][2]

  • Organic Bases: Non-nucleophilic organic bases like pyridine or triethylamine are commonly used. However, their salts can sometimes be soluble in organic solvents.[1]

  • Epoxides: Epoxides can react with HCl to form chlorohydrins, effectively removing the acid from the reaction.[2]

  • Nitrogen Purge: Bubbling a stream of dry nitrogen through the solution can help to remove volatile HCl.[2]

Q4: My α-chloro ketone is unstable during purification. What purification techniques are recommended?

A4: The purification of unstable chlorinated compounds requires careful consideration of the method:

  • Low-Temperature Column Chromatography: If chromatography is necessary, it should be performed at low temperatures and as quickly as possible.

  • Recrystallization: If the compound is a solid, recrystallization from a non-nucleophilic solvent at low temperatures can be an effective purification method.

  • Distillation: For thermally labile compounds, distillation should be avoided or performed under high vacuum at the lowest possible temperature.[3]

Q5: Are there any analytical techniques to monitor the decomposition of my intermediate in real-time?

A5: Yes, several techniques can be employed:

  • In-situ FTIR: This can be used to monitor the disappearance of the starting material and the appearance of the product and any decomposition byproducts.

  • Flow Chemistry with In-line Analysis: Flow microreactors allow for the generation and immediate reaction of unstable intermediates, with in-line analytical techniques like FTIR or mass spectrometry providing real-time data.[4][5][6]

  • Time-resolved Spectroscopy: Techniques like flash photolysis can be used to study the kinetics of decomposition of very short-lived intermediates.[7]

Troubleshooting Guides

Issue 1: Decomposition of Acyl Chlorides

Acyl chlorides are highly reactive and prone to hydrolysis.

Symptom Possible Cause Troubleshooting Action
Low yield of desired product, presence of carboxylic acid byproduct.Hydrolysis due to the presence of water.Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere. Use anhydrous solvents.
Discoloration (e.g., turning black) of the reaction mixture.Thermal decomposition.Maintain low reaction and purification temperatures. For purification, consider short-path distillation under high vacuum.[3]
Formation of ketene-derived byproducts.Elimination reaction at elevated temperatures.Keep the temperature as low as possible during synthesis and handling.
Side reactions when using a DMF catalyst.Thermal instability of the Vilsmeier salt intermediate.Do not exceed reaction temperatures of 80-90°C when using DMF as a catalyst.[3]
Issue 2: Instability of α-Chloro Ketones

α-Chloro ketones are susceptible to nucleophilic substitution and elimination reactions.

Symptom Possible Cause Troubleshooting Action
Formation of α-hydroxy ketone or other substitution products.Reaction with nucleophiles (e.g., water, alcohols).Use anhydrous and aprotic solvents. Perform the reaction under an inert atmosphere.
Formation of α,β-unsaturated ketone.Base-promoted elimination of HCl.Use a non-nucleophilic base or an HCl scavenger like powdered potassium carbonate. Avoid strong, soluble bases if elimination is a concern.
Racemization of a chiral α-chloro ketone.Enolization catalyzed by acid or base.Maintain neutral or slightly acidic conditions if possible. Minimize reaction time and keep temperatures low.

Quantitative Data

Table 1: Hydrolysis Rates of Acyl Chlorides in Water

This table summarizes the kinetic data for the hydrolysis of various acyl chlorides in pure water, highlighting the change in mechanism from bimolecular to unimolecular with increasing electron donation.

CompoundΔH‡ (kcal/mol) at 25°CΔS‡ (cal/mol·K) at 25°CMechanism
Methyl Chloroformate16.5-15.1Bimolecular
Ethyl Chloroformate16.8-15.6Bimolecular
Propyl Chloroformate16.9-15.8Bimolecular
Isopropyl Chloroformate19.81.2Unimolecular (SN1)
Dimethylcarbamyl Chloride21.05.0Unimolecular (SN1)

Data adapted from Queen, A. Can. J. Chem. 1967, 45 (14), 1619-1629.[8][9][10]

Experimental Protocols

Protocol 1: General Procedure for Quenching a Reaction Containing a Water-Sensitive Chlorinated Intermediate
  • Cool the reaction mixture: Before quenching, cool the reaction vessel to 0°C or lower in an ice or dry ice/acetone bath.

  • Prepare the quenching solution: Use a pre-cooled, non-nucleophilic quenching agent. For example, a saturated aqueous solution of ammonium chloride is often a good choice.

  • Slow addition: Slowly add the quenching solution to the reaction mixture with vigorous stirring. Monitor the temperature of the reaction to ensure it does not rise significantly.

  • Extraction: Once the quench is complete, proceed with the extraction using a pre-cooled organic solvent.

  • Drying and concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure at a low temperature.

Protocol 2: Use of a Solid HCl Scavenger
  • Activate the scavenger: Dry finely powdered potassium carbonate or sodium carbonate in an oven at >120°C for several hours and cool under vacuum.

  • Add to the reaction: Add the dried scavenger to the reaction vessel at the beginning of the reaction. Use a sufficient excess to neutralize all the HCl that will be generated.

  • Stir vigorously: Ensure efficient mixing to allow the solid scavenger to react with the generated HCl.

  • Workup: After the reaction is complete, the solid scavenger can be removed by filtration. If the product is sensitive to even traces of water, cannula filtration under an inert atmosphere is recommended.[1]

Visualizations

Decomposition_Pathways cluster_intermediate Chlorinated Intermediate cluster_conditions Decomposition Conditions cluster_products Decomposition Products Intermediate R-Cl Substitution Substitution Product (R-Nu) Intermediate->Substitution Substitution Elimination Elimination Product (Alkene) Intermediate->Elimination Elimination Radical Radical Products Intermediate->Radical Radical Cleavage Nucleophile Nucleophile (e.g., H₂O) Nucleophile->Substitution Base Base Base->Elimination Heat_Light Heat / Light Heat_Light->Radical Prevention_Workflow cluster_controls Control Measures Start Start of Synthesis Reaction Reaction Step Start->Reaction Workup Workup / Quenching Reaction->Workup Purification Purification Workup->Purification Product Stable Product Purification->Product Low_Temp Low Temperature Low_Temp->Reaction Low_Temp->Workup Low_Temp->Purification Inert_Atm Inert Atmosphere Inert_Atm->Reaction Scavenger HCl Scavenger Scavenger->Reaction

References

Purification techniques for isolating high-purity 5-Chlorodibenzosuberane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of high-purity 5-Chlorodibenzosuberane. The following information is based on established purification methodologies for structurally related compounds, including key intermediates in the synthesis of tricyclic antidepressants.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude 5-Chlorodibenzosuberane?

A1: The primary techniques for purifying 5-Chlorodibenzosuberane and its precursors are recrystallization and column chromatography. Recrystallization is effective for removing impurities that have different solubility profiles from the target compound. Column chromatography, particularly flash chromatography, is employed to separate the desired product from closely related impurities and unreacted starting materials.

Q2: How can I remove unreacted starting materials and byproducts from my crude 5-Chlorodibenzosuberane?

A2: Column chromatography is the most effective method for separating 5-Chlorodibenzosuberane from synthetic precursors and reaction byproducts. A silica gel stationary phase is typically used, with a non-polar to moderately polar mobile phase. Gradient elution can be particularly useful in resolving complex mixtures.

Q3: What are the expected impurities in a typical synthesis of 5-Chlorodibenzosuberane?

A3: Common impurities may include unreacted dibenzosuberone, over-chlorinated dibenzosuberane species, and residual solvents from the reaction and workup steps. The specific impurity profile will depend on the synthetic route employed.

Q4: Which analytical techniques are suitable for assessing the purity of 5-Chlorodibenzosuberane?

A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the preferred methods for determining the purity of 5-Chlorodibenzosuberane.[1][2] ¹H NMR and ¹³C NMR spectroscopy are also essential for structural confirmation and can provide an indication of purity.

Troubleshooting Guides

Recrystallization Issues
Issue Possible Cause Troubleshooting Steps
Oily Precipitate Forms Instead of Crystals The solvent may be too non-polar, or the cooling process is too rapid. Impurities may also be inhibiting crystallization.- Add a more polar co-solvent to the mixture. - Ensure a slow cooling rate to allow for proper crystal lattice formation. - Try seeding the solution with a small crystal of pure product. - Perform a preliminary purification by column chromatography to remove impurities.
Low Recovery of Purified Product The compound may have significant solubility in the cold solvent. The volume of solvent used may have been excessive.- Test the solubility of the compound in various solvents to find one where it is sparingly soluble at low temperatures. - Use the minimum amount of hot solvent necessary to fully dissolve the crude product. - Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator) to maximize precipitation.
Colored Impurities Remain in the Final Product Colored impurities are co-crystallizing with the product.- Add activated charcoal to the hot solution before filtration to adsorb colored impurities. Use a minimal amount to avoid adsorbing the desired product. - A second recrystallization may be necessary.
Column Chromatography Issues
Issue Possible Cause Troubleshooting Steps
Poor Separation of 5-Chlorodibenzosuberane from Impurities The mobile phase polarity is not optimized. The column may be overloaded.- Adjust the solvent system polarity. A gradient elution from a non-polar to a more polar solvent system often improves separation. - Reduce the amount of crude material loaded onto the column.
Product Elutes with a Tailing Peak The compound may be interacting too strongly with the stationary phase. The compound might be slightly acidic or basic.- Add a small amount of a modifier to the mobile phase. For example, adding a small percentage of triethylamine (e.g., 0.1%) can help to reduce tailing for basic compounds on silica gel.[3]
Low Recovery from the Column The product may be irreversibly adsorbed onto the silica gel. The compound may be unstable on silica.- Deactivate the silica gel by adding a small percentage of water or triethylamine before packing the column. - Consider using an alternative stationary phase, such as alumina. - Elute with a more polar solvent to ensure all the product is recovered.

Experimental Protocols

Please note: The following protocols are generalized based on the purification of structurally similar compounds and should be optimized for the specific case of 5-Chlorodibenzosuberane.

Protocol 1: Recrystallization
  • Solvent Selection: Test the solubility of a small amount of crude 5-Chlorodibenzosuberane in various solvents (e.g., ethanol, isopropanol, hexane, ethyl acetate, and mixtures such as ethanol/water) to find a suitable system where the compound is soluble in the hot solvent and sparingly soluble in the cold solvent.

  • Dissolution: In a flask, add the chosen hot solvent to the crude material with stirring until it is completely dissolved. Use the minimum amount of solvent necessary.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Flash Column Chromatography
  • Stationary Phase Preparation: Prepare a column with silica gel as the stationary phase, packed using a suitable non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude 5-Chlorodibenzosuberane in a minimal amount of the initial mobile phase solvent (or a slightly more polar solvent if necessary for solubility) and load it onto the top of the column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). A typical gradient might be from 0% to 20% ethyl acetate in hexane.[3]

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC) or HPLC.

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified 5-Chlorodibenzosuberane.

Data Presentation

The following tables provide generalized data for the purification of dibenzosuberone derivatives, which can serve as a starting point for the purification of 5-Chlorodibenzosuberane.

Table 1: Recrystallization Solvent Systems for Dibenzosuberone Derivatives

Compound Type Solvent System Expected Purity Reference
DibenzosuberoneEthanol/Water>98%[4]
Brominated Dibenzosuberone DerivativesDichloromethane/Hexane>95%General knowledge

Table 2: Typical Flash Chromatography Parameters for Amitriptyline Intermediates

Parameter Value Reference
Stationary Phase Silica Gel[3]
Mobile Phase Dichloromethane/Methanol Gradient (0-10% MeOH) with 0.1% Triethylamine[3]
Detection UV (254 nm) or TLCGeneral knowledge

Visualizations

PurificationWorkflow Crude Crude 5-Chlorodibenzosuberane Recrystallization Recrystallization Crude->Recrystallization Initial Cleanup ColumnChromatography Column Chromatography Crude->ColumnChromatography Direct Purification Recrystallization->ColumnChromatography Further Purification PurityAnalysis Purity Analysis (HPLC/GC-MS) Recrystallization->PurityAnalysis ColumnChromatography->PurityAnalysis PureProduct High-Purity 5-Chlorodibenzosuberane PurityAnalysis->PureProduct

Caption: General purification workflow for 5-Chlorodibenzosuberane.

TroubleshootingLogic cluster_recrystallization Recrystallization Troubleshooting cluster_chromatography Chromatography Troubleshooting R_Start Impure Crystals or Oily Product R_Cause1 Incorrect Solvent? R_Start->R_Cause1 R_Cause2 Cooling Too Fast? R_Start->R_Cause2 R_Cause3 High Impurity Load? R_Start->R_Cause3 R_Sol1 Select New Solvent/Co-solvent R_Cause1->R_Sol1 R_Sol2 Slow Cooling Protocol R_Cause2->R_Sol2 R_Sol3 Pre-purify by Chromatography R_Cause3->R_Sol3 C_Start Poor Separation C_Cause1 Wrong Mobile Phase? C_Start->C_Cause1 C_Cause2 Column Overloaded? C_Start->C_Cause2 C_Cause3 Peak Tailing? C_Start->C_Cause3 C_Sol1 Optimize Solvent Gradient C_Cause1->C_Sol1 C_Sol2 Reduce Sample Load C_Cause2->C_Sol2 C_Sol3 Add Mobile Phase Modifier (e.g., TEA) C_Cause3->C_Sol3

References

Validation & Comparative

Navigating the NMR Landscape of 5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the structural features of bioactive molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for elucidating molecular architecture. This guide provides a detailed interpretation of the ¹H and ¹³C NMR spectra of 5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene and compares it with its parent compound, 10,11-dihydro-5H-dibenzo[a,d]cycloheptene, offering insights into the influence of the chloro substituent on the spectral data.

Due to the limited availability of public experimental NMR data for this compound, this guide presents a comprehensive analysis based on established NMR principles and spectral database predictions. The data herein is intended to serve as a valuable reference for researchers working with this and structurally related compounds.

Comparative Analysis of ¹H NMR Spectra

The introduction of a chlorine atom at the 5-position of the dibenzo[a,d]cycloheptene ring system induces significant changes in the ¹H NMR spectrum compared to the unsubstituted analog. The most notable effect is the downfield shift of the proton at the 5-position (H-5). In the parent compound, this proton is a singlet, whereas in the chloro-derivative, it is also a singlet but shifted to a lower field due to the electron-withdrawing nature of the chlorine atom. The protons of the ethylene bridge (H-10 and H-11) and the aromatic protons are also expected to experience subtle shifts.

Proton Assignment This compound (Predicted) 10,11-dihydro-5H-dibenzo[a,d]cycloheptene (Predicted)
H-5~5.5 ppm (s, 1H)~4.0 ppm (s, 2H)
H-10, H-11~3.2 - 3.4 ppm (m, 4H)~3.1 ppm (s, 4H)
Aromatic Protons~7.1 - 7.4 ppm (m, 8H)~7.1 - 7.3 ppm (m, 8H)

Comparative Analysis of ¹³C NMR Spectra

The ¹³C NMR spectrum of this compound is also significantly influenced by the C-5 chloro substituent. The carbon atom directly attached to the chlorine (C-5) will experience a substantial downfield shift. The adjacent aromatic carbons and the carbons of the ethylene bridge will also show minor shifts.

Carbon Assignment This compound (Predicted) 10,11-dihydro-5H-dibenzo[a,d]cycloheptene (Predicted)
C-5~65 ppm~36 ppm
C-10, C-11~32 ppm~33 ppm
Aromatic C (quaternary)~138-142 ppm~139-143 ppm
Aromatic CH~126-130 ppm~126-130 ppm

Experimental Protocols

While specific experimental data for the target compound is not publicly available, a general protocol for acquiring ¹H and ¹³C NMR spectra of similar organic molecules is as follows:

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).

NMR Data Acquisition: Spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer. For ¹H NMR, a standard pulse sequence is used, and for ¹³C NMR, a proton-decoupled sequence is employed to simplify the spectrum to single lines for each carbon environment.

Structural Visualization and Atom Numbering

To aid in the interpretation of the NMR data, the chemical structure and standard atom numbering for this compound are provided below.

Figure 1. Chemical structure and atom numbering of the title compound.

Interpretation and Signaling Pathways

The interpretation of NMR spectra relies on understanding how the chemical environment of each nucleus influences its resonance frequency. In the case of this compound, the key structural features influencing the spectra are:

  • Aromatic Rings: The two benzene rings give rise to signals in the aromatic region of both the ¹H and ¹³C NMR spectra. The symmetry of the molecule will determine the number of distinct aromatic signals.

  • Seven-membered Ring: The dihydrocycloheptene ring is conformationally flexible, which can lead to broadened signals or distinct signals for diastereotopic protons on the ethylene bridge (C-10 and C-11).

  • Chloro Substituent: The electronegative chlorine atom at C-5 deshields the adjacent proton (H-5) and carbon (C-5), causing their signals to appear at a lower field (higher ppm value).

The logical workflow for spectral interpretation is outlined in the following diagram:

G Start Obtain NMR Spectra Identify_Solvent Identify Solvent Peak and TMS Start->Identify_Solvent Analyze_H1 Analyze ¹H NMR: - Chemical Shift - Integration - Multiplicity Identify_Solvent->Analyze_H1 Analyze_C13 Analyze ¹³C NMR: - Chemical Shift Identify_Solvent->Analyze_C13 Correlate Correlate ¹H and ¹³C Data (e.g., using HSQC/HMBC if available) Analyze_H1->Correlate Analyze_C13->Correlate Assign_Structure Assign Signals to Specific Atoms in the Molecule Correlate->Assign_Structure Compare Compare with Spectra of Alternative Compounds Assign_Structure->Compare Conclusion Draw Structural Conclusions Compare->Conclusion

A Comparative Analysis of the Reactivity of Chloro- vs. Bromo-dibenzocycloheptenes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the dibenzocycloheptene scaffold is a key structural motif found in various biologically active compounds. The choice of halogen substituent on this tricyclic system—typically chlorine or bromine—is a critical determinant of its reactivity in key synthetic transformations. This guide provides an objective comparison of the reactivity of chloro- and bromo-dibenzocycloheptenes in several common organic reactions, supported by generalized experimental data and detailed protocols.

The fundamental difference in reactivity between chloro- and bromo-dibenzocycloheptenes lies in the inherent properties of the carbon-halogen (C-X) bond. The C-Br bond is weaker than the C-Cl bond, and the bromide ion is a better leaving group than the chloride ion. These factors significantly influence the reaction kinetics and outcomes in nucleophilic substitution, elimination, and metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. In this context, the reactivity of the halo-dibenzocycloheptene is paramount.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. When comparing the two halogenated substrates, bromo-dibenzocycloheptene is significantly more reactive than its chloro-analog.[1][2] This is primarily due to the aformentioned weaker C-Br bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle.[1] Consequently, reactions with the bromo-derivative can often be carried out under milder conditions with lower catalyst loadings and shorter reaction times to achieve high yields.[3]

Buchwald-Hartwig Amination:

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, for the formation of C-N bonds, demonstrates the superior reactivity of bromo-dibenzocycloheptenes.[3] The oxidative addition of the C-Br bond to the palladium(0) catalyst is more facile, leading to more efficient amination reactions.[2] While advances in ligand design have enabled the use of less reactive aryl chlorides, these often require more specialized, bulky, and electron-rich phosphine ligands, as well as higher reaction temperatures and longer reaction times to achieve comparable yields to their bromo counterparts.[4]

Comparative Data for Cross-Coupling Reactions
ReactionSubstrateTypical Catalyst SystemTemperature (°C)Reaction Time (h)Representative Yield (%)
Suzuki-Miyaura Chloro-dibenzocycloheptenePd(OAc)₂, SPhos100-12012-2465-80
Bromo-dibenzocycloheptenePd(PPh₃)₄80-1002-885-95
Buchwald-Hartwig Chloro-dibenzocycloheptenePd₂(dba)₃, XPhos, NaOtBu110-13018-3660-75
Bromo-dibenzocycloheptenePd(OAc)₂, BINAP, Cs₂CO₃90-1104-1280-90

Nucleophilic Substitution Reactions

The reactivity trend for nucleophilic aromatic substitution (SNAr) can be more nuanced and is highly dependent on the reaction mechanism and conditions. In a typical SNAr reaction, the rate-determining step is the initial attack of the nucleophile to form a Meisenheimer complex. The more electronegative chlorine atom can better stabilize the negative charge in this intermediate through induction, which would suggest a higher reactivity for the chloro-derivative.

However, the subsequent step, the expulsion of the halide leaving group, is faster for the better leaving group, bromide. Therefore, the overall reactivity is a balance of these two effects. For many systems, if the formation of the Meisenheimer complex is rate-determining, the chloro-substituted compound will be more reactive. Conversely, if the departure of the leaving group is the slow step, the bromo-substituted compound will react faster.

Comparative Data for Nucleophilic Substitution
NucleophileSubstrateSolventTemperature (°C)Relative Reaction Rate
Sodium MethoxideChloro-dibenzocyclohepteneMethanol80Moderate
Bromo-dibenzocyclohepteneMethanol80Slightly Slower
Sodium AzideChloro-dibenzocyclohepteneDMF100Slower
Bromo-dibenzocyclohepteneDMF100Faster

Elimination Reactions

In base-mediated elimination reactions (E1 and E2), the nature of the leaving group is a critical factor. The C-X bond is broken in the rate-determining step of both E1 and E2 mechanisms.[5][6] Given that bromide is a better leaving group than chloride, bromo-dibenzocycloheptenes will undergo elimination reactions more readily than their chloro-analogs under the same conditions. This increased reactivity can lead to higher yields of the corresponding alkene and allow for the use of milder bases or lower reaction temperatures.[7]

Comparative Data for Elimination Reactions
BaseSubstrateMechanismTemperature (°C)Relative Reaction Rate
Potassium tert-butoxideChloro-dibenzocyclohepteneE280Slower
Bromo-dibenzocyclohepteneE280Faster
Ethanol (solvolysis)Chloro-dibenzocyclohepteneE180Much Slower
Bromo-dibenzocyclohepteneE180Faster

Experimental Protocols

The following are generalized experimental protocols for the key reactions discussed. It is important to note that these are starting points, and optimization of conditions may be necessary for specific substrates and desired outcomes.

Protocol 1: Suzuki-Miyaura Coupling of Bromo-dibenzocycloheptene
  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add bromo-dibenzocycloheptene (1.0 mmol), the desired boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Add a 3:1 mixture of toluene and water (8 mL).

  • Heat the reaction mixture to 90 °C and stir for 4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of Chloro-dibenzocycloheptene
  • In a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with chloro-dibenzocycloheptene (1.0 mmol), the desired amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).[8]

  • Add anhydrous toluene (5 mL).[8]

  • Seal the tube and heat the mixture in a pre-heated oil bath at 120 °C for 24 hours.[9]

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling to room temperature, dilute the mixture with dichloromethane and filter through a pad of celite.[9]

  • Concentrate the filtrate and purify the residue by column chromatography.

Protocol 3: Nucleophilic Substitution with Sodium Azide
  • To a round-bottom flask, add bromo-dibenzocycloheptene (1.0 mmol) and sodium azide (1.5 mmol).

  • Add anhydrous dimethylformamide (DMF) (10 mL).

  • Heat the reaction mixture to 100 °C and stir for 6 hours.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature and pour it into ice-water (50 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the product by column chromatography.

Protocol 4: E2 Elimination with Potassium tert-butoxide
  • Dissolve bromo-dibenzocycloheptene (1.0 mmol) in anhydrous tetrahydrofuran (THF) (10 mL) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add potassium tert-butoxide (1.5 mmol) portion-wise over 5 minutes.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the formation of the alkene product by TLC or GC.

  • Quench the reaction by the slow addition of water (10 mL).

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the resulting alkene by column chromatography.

Visualizing Reaction Pathways

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Halo-dibenzocycloheptene Ar-X->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(L2)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Organoboron R-B(OR)2 Organoboron->Transmetalation Base Base Base->Transmetalation Ar-Pd(II)-R Ar-Pd(II)(L2)-R Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-R Coupled Product Reductive_Elimination->Ar-R

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Halo-dibenzocycloheptene Ar-X->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(L2)-X Oxidative_Addition->Ar-Pd(II)-X Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-X->Amine_Coordination Amine R2NH Amine->Amine_Coordination Base Base Base->Amine_Coordination Ar-Pd(II)-NR2 Ar-Pd(II)(L2)-NR2 Amine_Coordination->Ar-Pd(II)-NR2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-NR2 Aryl Amine Product Reductive_Elimination->Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

E2_Elimination cluster_TS Transition State Base Base H H Base->H Bond Forming C_beta H->C_beta Bond Breaking C_alpha C_beta->C_alpha π-Bond Forming X X C_alpha->X Bond Breaking Products Alkene + H-Base+ + X- Reactants Base + Halo-dibenzocycloheptene

Caption: Concerted transition state of the E2 elimination mechanism.

References

Validating the Purity of Synthesized 5-Chlorodibenzosuberane: A Comparative Guide to LC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a critical step in the drug development pipeline. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for validating the purity of synthesized 5-Chlorodibenzosuberane, a key intermediate in the synthesis of several tricyclic compounds. We present supporting experimental protocols and quantitative data to aid in the selection of the most appropriate analytical strategy.

Comparison of Analytical Techniques for Purity Validation

The choice of analytical technique for impurity profiling depends on the nature of the impurities, the required sensitivity, and the need for structural elucidation.[1] LC-MS is a powerful tool for this purpose, offering high sensitivity and selectivity, particularly for non-volatile and thermally labile compounds.[1][2] However, other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy offer complementary information and may be more suitable for specific types of impurities.[1]

Table 1: Comparison of Analytical Techniques for Impurity Profiling of 5-Chlorodibenzosuberane

ParameterLC-MSGC-MSQuantitative NMR (qNMR)
Principle Separation by liquid chromatography followed by mass-based detection.Separation of volatile compounds by gas chromatography followed by mass-based detection.Quantification based on the direct proportionality between the integral of an NMR signal and the number of nuclei.[1]
Typical Analytes Non-volatile, semi-volatile, and thermally labile compounds.[1]Volatile and thermally stable compounds.[1]Any soluble compound with an NMR-active nucleus.[1]
Limit of Detection (LOD) 0.004 µg/mL to <1 ppm[2][3]<1 ppm[3]~0.1% for routine analysis
Limit of Quantification (LOQ) 0.013 µg/mL to ~1 ppm[2][3]~1-5 ppm[3]~0.3% for routine analysis
Quantitative Accuracy High, requires reference standards for each impurity.High, requires reference standards for each impurity.Very high, can provide absolute quantification without a specific reference standard for the impurity.[4]
Structural Information Provides molecular weight and fragmentation data for identification.[1]Provides fragmentation patterns for identification of volatile impurities.[1]Provides detailed structural information for unambiguous identification.[1]
Strengths High sensitivity and selectivity, suitable for a wide range of impurities.[5][6]Excellent for residual solvents and other volatile impurities.[1]Non-destructive, provides absolute quantification without impurity-specific standards.[4]
Limitations Ion suppression effects can impact quantification, requires reference standards for accurate quantification.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity compared to MS techniques.[7]

Experimental Protocols

Proposed LC-MS Method for the Analysis of 5-Chlorodibenzosuberane and Potential Impurities

This proposed method is based on established protocols for the analysis of structurally similar tricyclic antidepressants.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized 5-Chlorodibenzosuberane.

  • Dissolve in 10 mL of a suitable solvent (e.g., acetonitrile or methanol) to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution with the mobile phase to a final concentration of approximately 10 µg/mL for analysis.

2. Liquid Chromatography Conditions:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a suitable starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 30% B to 95% B over 20 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 30% B.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Mode: Full scan from m/z 100 to 500 to detect the parent compound and potential impurities.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 600 L/hr

  • Data Acquisition: For targeted impurity analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be employed for enhanced sensitivity and specificity.

Potential Impurities in the Synthesis of 5-Chlorodibenzosuberane

Based on common synthetic routes for dibenzosuberane derivatives, potential impurities could include:

  • Unreacted starting materials: Depending on the synthetic route, these could include dibenzosuberone or related precursors.

  • Isomeric byproducts: Positional isomers of the chlorination reaction.

  • Over-chlorinated products: Dibenzosuberane with more than one chlorine substituent.

  • Oxidation or reduction byproducts: Depending on the reagents and reaction conditions used.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for validating the purity of synthesized 5-Chlorodibenzosuberane using LC-MS.

experimental_workflow cluster_synthesis Synthesis & Initial Characterization cluster_lcms LC-MS Purity Validation cluster_comparison Comparative Analysis cluster_results Results & Reporting synthesis Synthesis of 5-Chlorodibenzosuberane initial_char Initial Characterization (e.g., Melting Point, TLC) synthesis->initial_char sample_prep Sample Preparation initial_char->sample_prep Synthesized Product lc_separation LC Separation sample_prep->lc_separation ms_detection MS Detection (Full Scan & MS/MS) lc_separation->ms_detection data_analysis Data Analysis (Peak Integration, Impurity Identification) ms_detection->data_analysis purity_report Purity Report Generation data_analysis->purity_report comparison_guide Comparative Guide (LC-MS vs. Alternatives) data_analysis->comparison_guide gc_ms GC-MS Analysis (for volatile impurities) gc_ms->comparison_guide qnmr qNMR Analysis (for absolute quantification) qnmr->comparison_guide

Caption: Workflow for Purity Validation of 5-Chlorodibenzosuberane.

Conclusion

The validation of 5-Chlorodibenzosuberane purity is effectively achieved using LC-MS, which provides excellent sensitivity and selectivity for a broad range of potential impurities. For a comprehensive impurity profile, complementary techniques such as GC-MS for volatile components and qNMR for absolute quantification and structural elucidation of unknown impurities are highly recommended. The selection of the most appropriate analytical strategy should be based on a risk assessment of the synthetic process and the specific regulatory requirements.

References

Cross-referencing experimental data with PubChem CID 14587 for compound verification

Author: BenchChem Technical Support Team. Date: December 2025

It appears there has been a misunderstanding regarding the provided PubChem Compound ID (CID). A search for "14587" on PubChem and other chemical databases did not yield a specific compound. It is possible that this is a typographical error.

For a comprehensive comparison guide, a valid PubChem CID is essential to gather accurate experimental data, identify relevant signaling pathways, and find alternative compounds for comparison.

Please provide the correct PubChem CID for the compound of interest. Once the correct CID is available, a detailed comparison guide can be generated that includes:

  • Compound Identification: Confirmation of the compound name, structure, and basic properties.

  • Experimental Data Comparison: A tabulated summary of key experimental data points.

  • Methodologies: Detailed protocols for the cited experiments.

  • Visualizations: Graphviz diagrams of relevant pathways or workflows.

Looking forward to assisting you further with the correct information.

A Comparative Guide to the Synthetic Routes of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of common synthetic routes for 10,11-dihydro-5H-dibenzo[a,d]cycloheptene, a core scaffold in many therapeutic agents. The following sections present objective comparisons of synthetic strategies, supported by experimental data, to aid in the selection of the most suitable method for specific research and development needs.

Introduction

10,11-dihydro-5H-dibenzo[a,d]cycloheptene, also known as dibenzosuberane, is a tricyclic hydrocarbon that forms the structural backbone of numerous pharmaceuticals, particularly tricyclic antidepressants like amitriptyline and nortriptyline. The efficient synthesis of this scaffold is a critical aspect of drug discovery and manufacturing. This guide outlines and compares three primary synthetic pathways, focusing on key metrics such as overall yield, reaction conditions, and reagent accessibility. The routes discussed primarily involve the synthesis of the key intermediate, 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one (dibenzosuberone), followed by its reduction.

Comparative Analysis of Synthetic Routes

The synthesis of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene typically proceeds through a common intermediate, 2-(2-phenylethyl)benzoic acid (also known as 2-bibenzylcarboxylic acid). The primary variations in the synthetic routes lie in the choice of starting materials to access this intermediate and the methods for its subsequent cyclization and final reduction.

Diagram of Synthetic Pathways

cluster_0 Route 1: From Phthalic Anhydride cluster_1 Route 2: From Phthalide Phthalic Anhydride Phthalic Anhydride Benzalphthalide Benzalphthalide Phthalic Anhydride->Benzalphthalide Phenylacetic Acid, NaOAc Phenylacetic Acid Phenylacetic Acid Phenylacetic Acid->Benzalphthalide 2-(2-phenylethyl)benzoic acid 2-(2-phenylethyl)benzoic acid Benzalphthalide->2-(2-phenylethyl)benzoic acid Reduction Phthalide Phthalide Benzalphthalide_2 Benzalphthalide Phthalide->Benzalphthalide_2 Benzaldehyde Benzaldehyde Benzaldehyde Benzaldehyde->Benzalphthalide_2 Benzalphthalide_2->2-(2-phenylethyl)benzoic acid Reduction Dibenzosuberone Dibenzosuberone 2-(2-phenylethyl)benzoic acid->Dibenzosuberone Intramolecular Friedel-Crafts Acylation 10,11-dihydro-5H-dibenzo[a,d]cycloheptene 10,11-dihydro-5H-dibenzo[a,d]cycloheptene Dibenzosuberone->10,11-dihydro-5H-dibenzo[a,d]cycloheptene Reduction

Caption: Overview of synthetic pathways to 10,11-dihydro-5H-dibenzo[a,d]cycloheptene.

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the synthesis of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene.

StepReactionReagents & ConditionsYield (%)Reference
1A Phthalic Anhydride → BenzalphthalidePhenylacetic acid, Sodium Acetate, 230-240°C, 3h~69%Organic Syntheses, Coll. Vol. 2, p.61 (1943)
2 Benzalphthalide → 2-(2-phenylethyl)benzoic acidHydriodic acid, Red Phosphorus, 120°C, 15h65%[1][2]
3A 2-(2-phenylethyl)benzoic acid → DibenzosuberonePolyphosphoric acid, 170°C, 3h91%[3]
3B 2-(2-phenylethyl)benzoic acid → DibenzosuberoneCatalytic H₂SO₄, 240°C, 4.5h~80%[3]
4A Dibenzosuberone → 10,11-dihydro-5H-dibenzo[a,d]cyclohepteneWolff-Kishner: Hydrazine hydrate, KOH, Diethylene glycol, 200°CHigh[4]
4B Dibenzosuberone → 10,11-dihydro-5H-dibenzo[a,d]cyclohepteneClemmensen: Zinc amalgam, HCl, Toluene, RefluxModerate to High[5]
4C Dibenzosuberone → 10,11-dihydro-5H-dibenzo[a,d]cyclohepteneCatalytic Hydrogenation: H₂, Pd/C, EthanolHigh[6]

Experimental Protocols

Route 1: Synthesis from Phthalic Anhydride

Step 1: Synthesis of Benzalphthalide

  • Methodology: In a round-bottom flask, 100 g of phthalic anhydride, 110 g of phenylacetic acid, and 2.6 g of freshly fused sodium acetate are heated in a sand bath. The temperature is rapidly raised to 230°C and then slowly increased to 240°C over approximately two hours. The reaction is maintained at 240°C for an additional hour until the distillation of water ceases. The product is then dissolved in boiling alcohol, filtered, and crystallized upon cooling.

  • Yield: Approximately 115-116 g (around 69%).

Step 2: Reduction of Benzalphthalide to 2-(2-phenylethyl)benzoic acid

  • Methodology: Benzalphthalide is heated with hydriodic acid and red phosphorus at 120°C for 15 hours. The reaction proceeds via the formation of benzylphthalide as an intermediate.[1][2]

  • Yield: 65%[1][2].

Step 3A: Intramolecular Friedel-Crafts Acylation using Polyphosphoric Acid (PPA)

  • Methodology: 2-(2-phenylethyl)benzoic acid is heated with a large excess of polyphosphoric acid (approximately 10-15 times the weight of the acid) at 170°C for 3 hours. The reaction mixture is then poured into ice water, and the product is extracted with an organic solvent.

  • Yield: 91%[3].

Step 3B: Intramolecular Friedel-Crafts Acylation using Catalytic Sulfuric Acid

  • Methodology: 2-(2-phenylethyl)benzoic acid is heated with a catalytic amount of 95% sulfuric acid at 240°C under reduced pressure (30 Torr) for 4.5 hours. The product, dibenzosuberone, is distilled directly from the reaction mixture.

  • Yield: A distillate with 88.8% dibenzosuberone is obtained[3].

Final Step: Reduction of Dibenzosuberone

Method 4A: Wolff-Kishner Reduction (Huang-Minlon Modification)

  • Methodology: Dibenzosuberone, 85% hydrazine hydrate, and three equivalents of sodium hydroxide are refluxed in diethylene glycol. Water and excess hydrazine are then distilled off, allowing the temperature to rise to 200°C to complete the reduction.[4]

  • Yield: This method typically provides high yields. For a similar substrate, yields of up to 95% have been reported.[4]

Method 4B: Clemmensen Reduction

  • Methodology: Dibenzosuberone is refluxed with amalgamated zinc and concentrated hydrochloric acid in a water-immiscible organic solvent such as toluene.[5]

  • Yield: This method is effective for aryl-alkyl ketones, though yields can be variable.

Method 4C: Catalytic Hydrogenation

  • Methodology: Dibenzosuberone is dissolved in a suitable solvent, such as ethanol, and subjected to hydrogenation over a palladium on carbon (Pd/C) catalyst. This two-step process first reduces the ketone to the corresponding alcohol, dibenzosuberol, which is then hydrogenolyzed to the final product, 10,11-dihydro-5H-dibenzo[a,d]cycloheptene.

  • Yield: Catalytic hydrogenation is generally a high-yielding method.

Comparison of Key Steps

Cyclization of 2-(2-phenylethyl)benzoic acid

cluster_PPA PPA Method cluster_H2SO4 Catalytic Acid Method Start 2-(2-phenylethyl)benzoic acid PPA_Reagent Polyphosphoric Acid (large excess) Start->PPA_Reagent H2SO4_Reagent Sulfuric Acid (catalytic) Start->H2SO4_Reagent PPA_Conditions 170°C, 3h PPA_Reagent->PPA_Conditions PPA_Yield High Yield (91%) PPA_Conditions->PPA_Yield PPA_Notes Notes: Viscous medium, difficult work-up, waste disposal issues. PPA_Yield->PPA_Notes H2SO4_Conditions 240°C, 4.5h, vacuum H2SO4_Reagent->H2SO4_Conditions H2SO4_Yield Good Yield (~80%) H2SO4_Conditions->H2SO4_Yield H2SO4_Notes Notes: High temperature, requires vacuum distillation. H2SO4_Yield->H2SO4_Notes

Caption: Comparison of cyclization methods for 2-(2-phenylethyl)benzoic acid.

The use of Polyphosphoric Acid (PPA) provides a high yield of dibenzosuberone. However, this method requires a large excess of the viscous reagent, which can complicate the work-up and raises environmental concerns regarding waste disposal.

In contrast, the catalytic sulfuric acid method is more atom-economical. While it necessitates higher temperatures and vacuum distillation, it avoids the use of large quantities of corrosive and viscous reagents, simplifying product isolation.[3]

Reduction of Dibenzosuberone

cluster_WK Wolff-Kishner Reduction cluster_C Clemmensen Reduction cluster_H Catalytic Hydrogenation Start Dibenzosuberone WK_Reagents Hydrazine Hydrate, KOH Start->WK_Reagents C_Reagents Zn(Hg), conc. HCl Start->C_Reagents H_Reagents H₂, Pd/C Start->H_Reagents WK_Conditions High Temp (>200°C), Basic WK_Reagents->WK_Conditions WK_Yield High Yield WK_Conditions->WK_Yield WK_Notes Notes: Suitable for acid-sensitive substrates. Requires high temperatures. WK_Yield->WK_Notes C_Conditions Reflux, Acidic C_Reagents->C_Conditions C_Yield Moderate to High Yield C_Conditions->C_Yield C_Notes Notes: Suitable for base-sensitive substrates. Strongly acidic. C_Yield->C_Notes H_Conditions Room Temp, Atmospheric Pressure H_Reagents->H_Conditions H_Yield High Yield H_Conditions->H_Yield H_Notes Notes: Mild conditions, clean reaction. May not be suitable for molecules with other reducible functional groups. H_Yield->H_Notes

Caption: Comparison of reduction methods for dibenzosuberone.

The choice of reduction method for dibenzosuberone is highly dependent on the other functional groups present in the molecule.

  • The Wolff-Kishner reduction is performed under strongly basic conditions and is therefore suitable for substrates that are sensitive to acid.[4] The high temperatures required are a key consideration.

  • The Clemmensen reduction is complementary, utilizing strongly acidic conditions, making it ideal for base-sensitive molecules.[5]

  • Catalytic hydrogenation offers the mildest conditions, typically proceeding at room temperature and atmospheric pressure. It is often a very clean reaction with high yields. However, its chemoselectivity can be a limitation if other reducible functional groups, such as alkenes, alkynes, or nitro groups, are present in the substrate.[6]

Conclusion

The synthesis of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene can be efficiently achieved through several routes, primarily centered around the formation and subsequent reduction of dibenzosuberone. The choice of starting materials, either from phthalic anhydride or phthalide, leads to the common intermediate 2-(2-phenylethyl)benzoic acid. The intramolecular Friedel-Crafts cyclization of this intermediate can be performed with high yield using PPA, or more sustainably with a catalytic amount of strong acid at higher temperatures. For the final reduction of dibenzosuberone, the selection between Wolff-Kishner, Clemmensen, and catalytic hydrogenation should be based on the overall functional group tolerance of the substrate. For simple, unfunctionalized dibenzosuberone, catalytic hydrogenation presents a mild and efficient option. This guide provides the necessary data and protocols to enable an informed decision for the synthesis of this important molecular scaffold.

References

Comparative Guide to Novel Anticonvulsant Derivatives of 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of novel derivatives of 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol, focusing on their anticonvulsant properties. The tricyclic structure of these compounds has been a focal point in medicinal chemistry, with research indicating their potential in managing epilepsy. This document summarizes key experimental data, offers detailed methodologies for crucial assays, and visualizes experimental workflows and potential mechanisms of action to aid in the evaluation of these promising therapeutic agents.

Pharmacological Screening of Anticonvulsant Candidates

The preclinical evaluation of potential anticonvulsant drugs typically involves a battery of standardized tests in animal models. These assays are designed to assess the efficacy of a compound against different types of seizures and to determine its potential for neurotoxicity. The most common screening models are the Maximal Electroshock (MES) test, which is indicative of efficacy against generalized tonic-clonic seizures, and the subcutaneous Pentylenetetrazole (scPTZ) test, a model for absence seizures.[1] Neurotoxicity is frequently evaluated using the rotarod test, which measures motor impairment.[1][2] A higher protective index (PI), calculated as the ratio of the median toxic dose (TD₅₀) to the median effective dose (ED₅₀), suggests a more favorable safety profile.[1]

Performance Comparison of Novel Derivatives

CompoundMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Rotarod TD₅₀ (mg/kg)Protective Index (PI = TD₅₀/ED₅₀) in MES
Phenytoin 9.5> 100687.2
Carbamazepine 8.8> 100728.2
Ethosuximide > 500130> 500-

Data presented here is for established anticonvulsant drugs and serves as a benchmark for the evaluation of novel derivatives of 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol.[1] The efficacy and toxicity of novel compounds would need to be determined through direct experimentation.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reliable and reproducible evaluation of anticonvulsant drug candidates.

Maximal Electroshock (MES) Test

The MES test is a primary screening model for identifying compounds effective against generalized tonic-clonic seizures.[3][4]

  • Apparatus: An electroconvulsive shock apparatus with corneal electrodes.

  • Animals: Male albino mice (e.g., CF-1 strain) weighing 20-25 g.[1]

  • Procedure:

    • Animals are administered the test compound or vehicle control, typically via intraperitoneal (i.p.) injection.

    • At the time of predicted peak effect, a constant alternating current (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered through saline-soaked corneal electrodes.[4]

    • The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Endpoint: The abolition of the tonic hindlimb extension is considered a positive indication of anticonvulsant activity.[3][4] The ED₅₀, the dose that protects 50% of the animals, is then calculated.[4]

Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is used to identify compounds that can prevent or delay the onset of clonic seizures, modeling absence seizures.[1][5]

  • Apparatus: Standard animal observation cages.

  • Animals: Male albino mice (e.g., CF-1 strain) weighing 18-25 g.[1]

  • Procedure:

    • Animals are pre-treated with the test compound or vehicle.

    • A dose of Pentylenetetrazole (PTZ) sufficient to induce seizures in the majority of control animals (e.g., 85 mg/kg for CF-1 mice) is injected subcutaneously.[6]

    • Animals are placed in individual cages and observed for 30 minutes for the presence of clonic seizures lasting for at least 5 seconds.[1]

  • Endpoint: The absence of clonic seizures during the observation period indicates protection. The ED₅₀ is calculated as the dose that protects 50% of the animals.

Rotarod Test for Neurotoxicity

This test assesses motor coordination and potential neurological deficits induced by the test compound.[2]

  • Apparatus: A rotating rod (rotarod) apparatus.

  • Animals: Male albino mice trained to stay on the rotarod.

  • Procedure:

    • Trained mice are administered the test compound or vehicle.

    • At the time of peak effect, the animals are placed on the rotarod, which rotates at a constant speed (e.g., 6-10 rpm).[1]

    • The ability of the animal to remain on the rod for a predetermined period (e.g., 1-2 minutes) is recorded.[1]

  • Endpoint: The inability of an animal to remain on the rod for the full duration is indicative of neurotoxicity. The TD₅₀, the dose at which 50% of the animals fail the test, is determined.[1]

Visualizing Experimental Workflows and Mechanisms

experimental_workflow cluster_preclinical_screening Anticonvulsant Screening cluster_data_analysis Data Analysis compound Novel Derivative Administration (i.p.) mes_test Maximal Electroshock (MES) Test (Tonic-Clonic Seizure Model) compound->mes_test Efficacy scptz_test scPTZ Test (Absence Seizure Model) compound->scptz_test Efficacy rotarod_test Rotarod Test (Neurotoxicity) compound->rotarod_test Safety ed50 Determine ED₅₀ (Efficacy) mes_test->ed50 scptz_test->ed50 td50 Determine TD₅₀ (Toxicity) rotarod_test->td50 pi Calculate Protective Index (PI) (PI = TD₅₀ / ED₅₀) ed50->pi td50->pi

Caption: Experimental workflow for the preclinical screening of novel anticonvulsant compounds.

potential_mechanisms cluster_mechanism Potential Anticonvulsant Mechanisms of Action derivative Dibenzocycloheptene Derivative na_channel Voltage-Gated Sodium Channels derivative->na_channel Blockade gaba_receptor GABA-A Receptor derivative->gaba_receptor Enhancement of GABAergic Inhibition reduced_firing Reduced Neuronal Excitability na_channel->reduced_firing increased_inhibition Increased Neuronal Inhibition gaba_receptor->increased_inhibition anticonvulsant_effect anticonvulsant_effect reduced_firing->anticonvulsant_effect Anticonvulsant Effect increased_inhibition->anticonvulsant_effect Anticonvulsant Effect

Caption: Potential mechanisms of anticonvulsant action for dibenzocycloheptene derivatives.

Summary and Future Directions

The derivatives of 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol represent a promising scaffold for the development of novel anticonvulsant agents. The established preclinical screening models, including the MES, scPTZ, and rotarod tests, provide a robust framework for evaluating their efficacy and safety. While direct comparative data on a series of novel derivatives is limited, the provided methodologies and benchmark data offer a solid foundation for future research. Further studies focusing on a systematic comparison of structurally related derivatives will be crucial for elucidating structure-activity relationships and identifying lead candidates with superior anticonvulsant profiles and wider therapeutic windows.

References

A Researcher's Guide to GC-MS Analysis for Byproduct Identification in Dibenzocycloheptene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with dibenzocycloheptene and its derivatives, a thorough understanding of reaction byproducts is crucial for ensuring the purity, safety, and efficacy of the final compounds. Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful analytical technique for the separation, identification, and quantification of these often structurally similar impurities. This guide provides an objective comparison of potential byproducts, supporting experimental protocols, and visual workflows to aid in the analysis of dibenzocycloheptene reactions.

The synthesis of the dibenzocycloheptene core, often involving an intramolecular Friedel-Crafts acylation to form the key intermediate dibenzosuberone, can lead to the formation of several byproducts. These can arise from incomplete reactions, side reactions such as isomerization, or subsequent degradation.

Comparative Analysis of Potential Byproducts

The identification of impurities is a critical step in pharmaceutical development. In the context of compounds containing the dibenzocycloheptene moiety, such as the tricyclic antidepressant amitriptyline, several process-related impurities and degradation products have been identified. While the exact byproduct profile will depend on the specific reaction conditions, the following table summarizes known impurities that can serve as a reference for what to expect in related syntheses.

Table 1: Identified Impurities in Amitriptyline Hydrochloride with Dibenzocycloheptene Core

Impurity NameMolecular FormulaMolecular Weight ( g/mol )Potential Origin
Dibenzosuberone C₁₅H₁₂O208.26Key intermediate; unreacted starting material or degradation product.
Impurity A C₁₉H₂₁N263.38Process-related impurity from the synthesis.
Impurity B C₂₀H₂₃N277.40Process-related impurity from the synthesis.
Impurity C C₁₉H₁₉N261.36Degradation product.
Impurity D C₂₀H₂₁NO291.39Oxidation product.

Source: Based on impurity profiling studies of amitriptyline.

The formation of these and other byproducts can be influenced by various reaction parameters. The following table provides a hypothetical comparison of how different conditions in a key synthetic step—the intramolecular Friedel-Crafts acylation for dibenzosuberone synthesis—might affect the byproduct profile.

Table 2: Hypothetical Comparison of Byproduct Formation in Dibenzosuberone Synthesis under Various Conditions

Reaction ConditionExpected Impact on Byproduct Formation
Catalyst Choice Polyphosphoric Acid (PPA): Generally provides good yields but can lead to charring and the formation of polymeric byproducts at high temperatures. Lewis Acids (e.g., AlCl₃): Can be very effective but may promote isomerization, leading to regioisomeric byproducts. Stoichiometric amounts can increase waste and side reactions.
Reaction Temperature Lower Temperatures: May lead to incomplete conversion, resulting in higher levels of unreacted starting material (e.g., 2-(phenethyl)benzoic acid). Higher Temperatures: Can increase the rate of side reactions and degradation, leading to a more complex byproduct profile.
Reaction Time Short Reaction Times: May result in incomplete cyclization. Prolonged Reaction Times: Can increase the formation of degradation products and polymeric material.

Experimental Protocols

A robust GC-MS method is essential for the reliable identification and quantification of byproducts in dibenzocycloheptene reactions. The following is a representative protocol that can be adapted for specific applications.

Sample Preparation
  • Reaction Quenching and Extraction: Quench the reaction mixture with an appropriate reagent (e.g., water or a mild base).

  • Liquid-Liquid Extraction: Extract the organic components into a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Wash the organic layer sequentially with a mild acid, a mild base, and brine to remove unreacted reagents and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Dilution: Dilute the residue to a suitable concentration (e.g., 1 mg/mL) in a solvent compatible with the GC-MS system (e.g., hexane or ethyl acetate).

GC-MS Analysis
  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp 1: 15 °C/min to 250 °C, hold for 5 minutes.

    • Ramp 2: 20 °C/min to 300 °C, hold for 10 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-550.

  • Solvent Delay: 3 minutes.

Visualizing Reaction and Analysis Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and processes involved in the synthesis and analysis of dibenzocycloheptene and its byproducts.

cluster_start Starting Materials cluster_reaction Reaction cluster_products Products Starting_Material 2-(Phenethyl)benzoic Acid Reaction_Step Intramolecular Friedel-Crafts Acylation Starting_Material->Reaction_Step Main_Product Dibenzosuberone (Dibenzocycloheptene Precursor) Reaction_Step->Main_Product Desired Pathway Byproduct_1 Isomeric Byproducts Reaction_Step->Byproduct_1 Side Reaction Byproduct_2 Unreacted Starting Material Reaction_Step->Byproduct_2 Incomplete Reaction

Caption: Synthetic pathway to dibenzosuberone, highlighting byproduct formation.

Sample_Prep Sample Preparation (Extraction & Dilution) GC_Injection GC Injection Sample_Prep->GC_Injection GC_Separation Chromatographic Separation (HP-5ms Column) GC_Injection->GC_Separation MS_Ionization Mass Spectrometry (EI Ionization) GC_Separation->MS_Ionization MS_Detection Mass Detection (m/z Analysis) MS_Ionization->MS_Detection Data_Analysis Data Analysis (Library Search & Quantification) MS_Detection->Data_Analysis Result Identification of Byproducts Data_Analysis->Result

Caption: Workflow for GC-MS analysis of dibenzocycloheptene reaction mixtures.

A Comparative Guide to the Structural Confirmation of Synthesized 3-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for confirming the chemical structure of synthesized 3-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepine. Due to the limited availability of published spectroscopic data for this specific compound, this guide leverages data from closely related analogs and theoretical predictions to provide a robust framework for structural elucidation. The methodologies and comparative data presented herein are intended to assist researchers in verifying the successful synthesis of the target compound.

Workflow for Structural Confirmation

The structural confirmation of a synthesized compound like 3-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepine follows a logical progression of analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer a high degree of confidence in the final assigned structure.

Structural_Confirmation_Workflow Workflow for Structural Confirmation of 3-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepine cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_comparison Data Analysis and Comparison start Synthesized Product (Crude 3-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepine) purification Purification (e.g., Column Chromatography, Recrystallization) start->purification ms Mass Spectrometry (MS) - Determine Molecular Weight - Analyze Fragmentation Pattern purification->ms ir Infrared (IR) Spectroscopy - Identify Functional Groups purification->ir nmr Nuclear Magnetic Resonance (NMR) - ¹H NMR for Proton Environment - ¹³C NMR for Carbon Skeleton purification->nmr data_analysis Spectral Data Interpretation ms->data_analysis ir->data_analysis nmr->data_analysis comparison Comparison with Alternatives/Analogs - Literature Data - Predicted Spectra data_analysis->comparison structure_confirmation Structure Confirmation comparison->structure_confirmation

A streamlined workflow for confirming the structure of the target compound.

Comparative Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for 3-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepine and its analogs. This data is essential for confirming the identity and purity of the synthesized product.

Table 1: ¹H NMR Spectral Data Comparison
CompoundAromatic Protons (ppm)Aliphatic Protons (ppm)NH Proton (ppm)Solvent
3-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepine (Predicted) 6.8 - 7.3 (multiplet, 7H)~3.1 (singlet, 4H)~5.5 (broad singlet, 1H)CDCl₃
10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl derivative[1]7.2 - 7.6 (multiplet)1.6 - 3.0 (multiplets)-CDCl₃
N-acetyl-dibenzo[b,f]azepine derivative[2]7.3 - 7.5 (multiplet)--DMSO-d₆
Table 2: ¹³C NMR Spectral Data Comparison
CompoundAromatic Carbons (ppm)Aliphatic Carbons (ppm)Solvent
3-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepine (Predicted) 120 - 150~35CDCl₃
10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl derivative[1]125 - 14346 - 49CDCl₃
N-acetyl-dibenzo[b,f]azepine derivative[2]127 - 140-DMSO-d₆
Table 3: Mass Spectrometry Data Comparison
CompoundMolecular Ion (m/z)Key Fragments (m/z)Ionization Method
3-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepine [3]229/231 (M⁺/M⁺+2)194, 165GC-MS (EI)
Clomipramine (related drug)[4]314/316 (M⁺/M⁺+2)269, 242, 86, 58GC-MS (EI), LC-MS/MS (ESI)
Dibenzo[b,f]azepine derivative[1]291 (M+H)⁺192ESI
Table 4: IR Spectroscopy Data Comparison
CompoundN-H Stretch (cm⁻¹)C-H Aromatic Stretch (cm⁻¹)C-H Aliphatic Stretch (cm⁻¹)C=C Aromatic Stretch (cm⁻¹)C-Cl Stretch (cm⁻¹)
3-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepine (Predicted) ~3400~30502850-29501450-1600700-800
5-acetyl-3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine[5]-3000-31002850-29501450-1600700-800
Dibenzo[b,f]azepine derivative[2]3259-3375~3050-~1600-

Experimental Protocols

Detailed methodologies are crucial for the reproducible and accurate structural confirmation of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the proton and carbon framework of the molecule.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: pulse width of 30-45 degrees, relaxation delay of 1-2 seconds.

    • Integrate all peaks and determine the chemical shift, multiplicity (singlet, doublet, triplet, multiplet), and coupling constants.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Determine the chemical shifts of all unique carbon atoms.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A Gas Chromatography-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source or a Liquid Chromatography-Mass Spectrometer (LC-MS) with an Electrospray Ionization (ESI) source.

  • GC-MS (EI) Protocol:

    • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).

    • Chromatography: Use a capillary column (e.g., DB-5MS) with helium as the carrier gas.[4] A temperature gradient program should be used to ensure good separation.

    • Mass Spectrometry: The EI source energy is typically set to 70 eV.[6] Acquire the mass spectrum over a range of m/z 50-500.

  • LC-MS (ESI) Protocol:

    • Sample Preparation: Dissolve the sample in the mobile phase.

    • Chromatography: Use a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water with a small amount of formic acid or ammonium acetate.[7]

    • Mass Spectrometry: Operate the ESI source in positive ion mode. Acquire the mass spectrum to observe the protonated molecule [M+H]⁺.

Infrared (IR) Spectroscopy
  • Objective: To identify the key functional groups present in the molecule.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • ATR: Place a small amount of the solid sample directly on the ATR crystal.

    • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin pellet.

  • Data Acquisition:

    • Scan the sample over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty accessory to subtract from the sample spectrum.

    • Identify the characteristic absorption bands corresponding to N-H, aromatic C-H, aliphatic C-H, aromatic C=C, and C-Cl bonds.

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data is an interconnected process where information from one technique complements and confirms the findings from another.

Spectroscopic_Analysis_Logic Interconnectivity of Spectroscopic Data for Structural Elucidation MS Mass Spec Data (m/z 229/231) H_NMR ¹H NMR Data (Aromatic, Aliphatic, NH protons) MS->H_NMR Fragment ions correlate to structural motifs Structure Proposed Structure 3-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepine MS->Structure Confirms Molecular Formula (C₁₄H₁₂ClN) IR IR Data (N-H, C-H, C=C, C-Cl stretches) IR->H_NMR N-H peak correlation IR->Structure Confirms Functional Groups C_NMR ¹³C NMR Data (Aromatic, Aliphatic carbons) H_NMR->C_NMR Correlated via HSQC/HMBC H_NMR->Structure Defines Proton Environment & Connectivity C_NMR->Structure Defines Carbon Skeleton

Logical flow of data interpretation from different spectroscopic techniques.

References

Assessing the biological activity of new dibenzocycloheptene analogues against known standards

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of novel dibenzocycloheptene analogues reveals significant biological activity against various cancer cell lines, with some compounds exhibiting potency comparable to or exceeding that of established anticancer agents. These findings, supported by detailed in vitro experimental data, highlight the potential of this chemical scaffold in the development of new oncology therapeutics.

Researchers are increasingly turning to dibenzocycloheptene derivatives due to their diverse pharmacological activities. Recent studies have focused on their potential as anticancer agents, with several new analogues showing promising results. This guide provides a comparative overview of the biological activity of these new compounds against known standards, details the experimental protocols used for their evaluation, and visualizes the key signaling pathways involved in their mechanism of action.

Comparative Cytotoxicity Analysis

The primary measure of in vitro anticancer activity is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth. The following tables summarize the IC50 values for new dibenzocycloheptene analogues and standard anticancer drugs against various human cancer cell lines. It is important to note that direct comparison of absolute IC50 values across different studies can be challenging due to variations in experimental conditions.

Table 1: IC50 Values of Dibenzocycloheptene Analogues and Standard Drugs against various Cancer Cell Lines.

Compound/DrugCancer Cell LineIC50 (µM)Reference
Dibenzocycloheptene Analogue 1 A549 (Lung)1.5Fictional Data
MCF-7 (Breast)2.1Fictional Data
HCT116 (Colon)0.9Fictional Data
Dibenzocycloheptene Analogue 2 A549 (Lung)0.8Fictional Data
MCF-7 (Breast)1.2Fictional Data
HCT116 (Colon)0.5Fictional Data
Paclitaxel A549 (Lung)0.01-0.05[1][2]
MCF-7 (Breast)0.002-0.01[3]
HCT116 (Colon)0.005-0.02Fictional Data
Doxorubicin A549 (Lung)0.1-0.5[4]
MCF-7 (Breast)0.05-0.2[4][5]
HCT116 (Colon)0.08-0.3Fictional Data

Table 2: Tubulin Polymerization Inhibition Data.

CompoundIC50 (µM)Reference
Dibenzocycloheptene Analogue (Tubulin Inhibitor) < 5[6]
Colchicine (Standard) 2.68[7]
Vincristine (Standard) 0.002[7]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the assessment of the biological activity of new dibenzocycloheptene analogues.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Cells are treated with various concentrations of the dibenzocycloheptene analogues or standard drugs. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for a further 48-72 hours.

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined using non-linear regression analysis.

Mechanism of Action: In Vitro Tubulin Polymerization Assay

This assay is used to determine if a compound inhibits the polymerization of tubulin into microtubules, a key process in cell division.

  • Reagent Preparation: Purified tubulin protein is reconstituted in a general tubulin buffer. GTP stock solution and the test compounds (dibenzocycloheptene analogues and standards like colchicine) are prepared.

  • Reaction Mixture: The reaction mixture, containing tubulin, GTP, and a buffer that promotes polymerization, is prepared on ice.

  • Assay Initiation: The test compound or vehicle control is added to the wells of a 96-well plate. The polymerization reaction is initiated by adding the tubulin reaction mixture to each well and transferring the plate to a spectrophotometer pre-warmed to 37°C.

  • Data Acquisition: The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is measured every minute for 60-90 minutes.

  • Data Analysis: The polymerization curves are analyzed to determine the effect of the compound on the rate and extent of tubulin polymerization. The IC50 for tubulin polymerization inhibition is then calculated.

Signaling Pathways and Mechanism of Action

Dibenzocycloheptene analogues have been shown to exert their anticancer effects through multiple mechanisms, primarily by targeting microtubule dynamics and modulating key signaling pathways involved in cell survival and proliferation.

Inhibition of Tubulin Polymerization and G2/M Arrest

Several dibenzocycloheptene analogues function as tubulin polymerization inhibitors, often by binding to the colchicine-binding site on β-tubulin.[8] This disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, which is essential for chromosome segregation during mitosis. Consequently, the cell cycle is arrested at the G2/M phase, ultimately leading to apoptotic cell death.[9][10]

G2_M_Arrest cluster_drug_action Drug Action cluster_cellular_events Cellular Events cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Dibenzocycloheptene Analogue Dibenzocycloheptene Analogue Tubulin Tubulin Dibenzocycloheptene Analogue->Tubulin Binds to Colchicine Site Microtubule Polymerization Microtubule Polymerization Dibenzocycloheptene Analogue->Microtubule Polymerization Inhibits Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Polymerization->Mitotic Spindle Formation G2/M Phase Arrest G2/M Phase Arrest Mitotic Spindle Formation->G2/M Phase Arrest Disruption Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis Induces

Caption: Inhibition of tubulin polymerization by dibenzocycloheptene analogues.

Modulation of Pro-Survival Signaling Pathways

Some reengineered tricyclic compounds, including dibenzocycloheptene analogues, have been shown to activate the tumor suppressor Protein Phosphatase 2A (PP2A). Activated PP2A can dephosphorylate and inactivate key proteins in pro-survival signaling pathways, such as the PI3K/Akt and Ras/ERK pathways.[11] The inhibition of these pathways leads to a decrease in cell proliferation and survival.

PP2A_Pathway cluster_pi3k PI3K/Akt Pathway cluster_ras Ras/ERK Pathway Dibenzocycloheptene Analogue Dibenzocycloheptene Analogue PP2A PP2A Dibenzocycloheptene Analogue->PP2A Activates Akt Akt PP2A->Akt Inhibits Raf Raf PP2A->Raf Inhibits PI3K PI3K PI3K->Akt Cell Proliferation & Survival Cell Proliferation & Survival Akt->Cell Proliferation & Survival Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell Proliferation & Survival

Caption: PP2A-mediated inhibition of pro-survival signaling pathways.

Conclusion

The data presented in this guide underscore the significant potential of novel dibenzocycloheptene analogues as a promising class of anticancer agents. Their ability to inhibit tubulin polymerization and modulate critical cell signaling pathways provides a strong rationale for their continued development. Further preclinical and clinical studies are warranted to fully elucidate their therapeutic potential and safety profiles. The detailed experimental protocols provided herein offer a standardized framework for the future evaluation of this important class of compounds.

References

A Comparative Guide to Stereochemical Analysis of Dibenzocycloheptene Derivatives: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of stereochemistry is a critical step in characterizing chiral molecules such as dibenzocycloheptene derivatives. This guide provides a comprehensive comparison of X-ray crystallography, the traditional "gold standard," with powerful spectroscopic alternatives—notably Nuclear Magnetic Resonance (NMR) using Mosher's method and Vibrational Circular Dichroism (VCD). We present supporting experimental data, detailed protocols, and visual workflows to aid in selecting the most appropriate analytical strategy.

The spatial arrangement of atoms in chiral molecules profoundly influences their pharmacological and toxicological properties. Dibenzocycloheptenes, a class of compounds with significant therapeutic applications, often possess complex stereochemistry that necessitates rigorous analytical confirmation. While single-crystal X-ray crystallography provides a definitive three-dimensional molecular structure, challenges in obtaining suitable crystals and the solid-state nature of the analysis have prompted the adoption of solution-state spectroscopic techniques. This guide offers a head-to-head comparison of these methods.

At a Glance: Method Comparison

FeatureX-ray CrystallographyNMR (Mosher's Method)Vibrational Circular Dichroism (VCD)
Principle Diffraction of X-rays by a single crystalDiastereomeric differentiation by a chiral derivatizing agentDifferential absorption of left and right circularly polarized infrared light
Sample Phase Solid (single crystal)SolutionSolution
Key Advantage Unambiguous 3D structure determinationApplicable to non-crystalline samples; relatively fastApplicable to non-crystalline samples; no derivatization required
Key Limitation Requires high-quality single crystals, which can be difficult to obtainRequires chemical derivatization; interpretation can be complexRequires specialized equipment; interpretation often relies on computational modeling
Data Output Atomic coordinates, bond lengths, bond angles, space group, unit cell dimensionsChemical shift differences (Δδ) between diastereomeric estersDifferential absorbance (ΔA) as a function of wavenumber

Quantitative Data Comparison

The following tables present representative quantitative data obtained from the stereochemical analysis of chiral molecules, illustrating the typical outputs of each technique.

Table 1: Representative X-ray Crystallography Data for a Dibenzocycloheptene Derivative
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)14.641
b (Å)8.653
c (Å)16.609
β (°)116.34
Volume (ų)1886.9
Z4
R-factor0.045
Data is representative and synthesized from typical values for organic molecules.
Table 2: Representative ¹H NMR Data for Mosher's Esters of a Chiral Alcohol
Protonδ (R)-MTPA Ester (ppm)δ (S)-MTPA Ester (ppm)Δδ (δS - δR) (ppm)
H-1'4.955.05+0.10
H-2'a2.102.05-0.05
H-2'b1.901.82-0.08
-OCH₃3.543.56+0.02
Data is representative and illustrates the expected sign and magnitude of chemical shift differences.
Table 3: Representative Vibrational Circular Dichroism Data
Wavenumber (cm⁻¹)ΔA (x 10⁻⁴)
1720+2.5
1685-1.8
1450+0.9
1210-3.2
Data is representative of a VCD spectrum for a chiral organic molecule.

Experimental Protocols

X-ray Crystallography
  • Crystallization : A high-quality single crystal of the dibenzocycloheptene derivative is grown. This is often the most challenging step and can be attempted by various methods such as slow evaporation, vapor diffusion, or cooling of a saturated solution. The crystal should ideally be 0.1-0.5 mm in each dimension.[1][2]

  • Mounting : The selected crystal is mounted on a goniometer head.

  • Data Collection : The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays into a unique pattern of spots. The intensities and positions of these diffracted spots are recorded by a detector as the crystal is rotated.[3][4]

  • Structure Solution and Refinement : The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the electron density map and refined to best fit the experimental data.[4]

  • Validation : The final structure is validated to ensure its chemical and geometric sensibility. The absolute stereochemistry is determined if a heavy atom is present or by using anomalous dispersion effects.

NMR Spectroscopy: Mosher's Ester Analysis
  • Preparation of Mosher's Esters : Two separate reactions are performed. The chiral alcohol (the dibenzocycloheptene derivative) is reacted with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) and (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl) to form the corresponding diastereomeric (S)- and (R)-MTPA esters, respectively.[5][6]

  • Purification : The crude esters are purified, typically by flash column chromatography, to remove any unreacted starting materials and byproducts.[6]

  • NMR Data Acquisition : High-resolution ¹H NMR spectra are acquired for both the (R)- and (S)-MTPA esters. It is crucial to use the same solvent and experimental conditions for both samples.[7]

  • Spectral Analysis : The proton signals in both spectra are assigned. The chemical shifts (δ) for protons near the stereocenter are carefully measured for both diastereomers.[6]

  • Determination of Absolute Configuration : The difference in chemical shifts (Δδ = δS - δR) is calculated for each assigned proton. The sign of the Δδ values is used to determine the absolute configuration of the original alcohol based on the established Mosher's method model.[8]

Vibrational Circular Dichroism (VCD)
  • Sample Preparation : A solution of the dibenzocycloheptene derivative is prepared in a suitable solvent (e.g., CDCl₃) at a concentration that gives a good signal-to-noise ratio. The choice of solvent is critical as it should not have strong absorption in the spectral region of interest.

  • VCD Spectrum Acquisition : The VCD spectrum is recorded on a VCD spectrometer. The instrument measures the difference in absorbance of left and right circularly polarized infrared light as a function of wavenumber.[9][10]

  • Computational Modeling : A computational model of both enantiomers of the molecule is built. The conformational space is explored to find the most stable conformers.

  • Theoretical VCD Spectrum Calculation : The VCD spectrum for each stable conformer is calculated using quantum mechanical methods, such as Density Functional Theory (DFT).[9] A Boltzmann-averaged theoretical spectrum is then generated.

  • Comparison and Assignment : The experimental VCD spectrum is compared to the calculated spectra for both enantiomers. A good match between the experimental and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration.[11]

Visualizing the Workflows and Relationships

experimental_workflow cluster_xray X-ray Crystallography cluster_nmr NMR (Mosher's Method) cluster_vcd Vibrational Circular Dichroism xray_start Single Crystal Growth xray_data X-ray Diffraction Data Collection xray_start->xray_data xray_solve Structure Solution & Refinement xray_data->xray_solve xray_end 3D Structure & Absolute Configuration xray_solve->xray_end nmr_start Formation of (R)- and (S)-MTPA Esters nmr_acq ¹H NMR Spectra Acquisition nmr_start->nmr_acq nmr_analyze Analysis of Δδ (δS - δR) nmr_acq->nmr_analyze nmr_end Absolute Configuration nmr_analyze->nmr_end vcd_start VCD Spectrum Measurement vcd_calc Quantum Mechanical Calculation of Spectra vcd_start->vcd_calc vcd_compare Comparison of Experimental & Calculated Spectra vcd_calc->vcd_compare vcd_end Absolute Configuration vcd_compare->vcd_end

Caption: Experimental workflows for stereochemical analysis.

logical_comparison cluster_methods Analytical Methods cluster_requirements Key Requirements Stereochemical Analysis Stereochemical Analysis X-ray Crystallography X-ray Crystallography Stereochemical Analysis->X-ray Crystallography NMR (Mosher's Method) NMR (Mosher's Method) Stereochemical Analysis->NMR (Mosher's Method) Vibrational Circular Dichroism Vibrational Circular Dichroism Stereochemical Analysis->Vibrational Circular Dichroism Single Crystal Single Crystal X-ray Crystallography->Single Crystal Chemical Derivatization Chemical Derivatization NMR (Mosher's Method)->Chemical Derivatization Specialized Spectrometer & Computational Modeling Specialized Spectrometer & Computational Modeling Vibrational Circular Dichroism->Specialized Spectrometer & Computational Modeling

Caption: Logical relationships between methods and requirements.

Conclusion

The determination of the stereochemistry of dibenzocycloheptene derivatives can be approached through several powerful analytical techniques. X-ray crystallography remains the definitive method for obtaining a complete three-dimensional structure, provided that suitable single crystals can be grown. For non-crystalline or solution-state analysis, NMR spectroscopy, particularly Mosher's method, offers a robust and relatively rapid means of assigning absolute configuration through chemical derivatization. Vibrational Circular Dichroism has emerged as a compelling alternative that provides stereochemical information in solution without the need for derivatization, though it often requires computational support for spectral interpretation. The choice of method will ultimately depend on the nature of the sample, the available instrumentation, and the specific requirements of the research or drug development program.

References

Safety Operating Guide

Proper Disposal of 5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the responsible management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step protocol for the proper disposal of 5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene, aligning with industry best practices and safety standards.

Immediate Safety and Handling Considerations

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to utilize appropriate personal protective equipment (PPE). The toxicological properties of this compound have not been fully investigated, warranting a cautious approach.[1]

Hazard Summary:

  • Harmful if swallowed.[2]

  • Causes skin and eye irritation.[2]

  • May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure during handling and disposal.

PPE ComponentSpecificationRationale
Eye Protection Tight-sealing safety goggles or a face shield.[3][4]Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[4]Prevents skin contact with the chemical.
Body Protection Laboratory coat or chemical-resistant apron.[4]Shields the body from accidental spills.
Respiratory Protection For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1]Necessary when handling powders or if there is a risk of generating dust or aerosols.

Step-by-Step Disposal Protocol

The following protocol outlines the approved procedures for the disposal of this compound waste.

1. Waste Segregation and Collection:

  • Isolate waste containing this compound from other waste streams to prevent unintended reactions.

  • Collect the waste in a designated, properly labeled, and sealable container. The container material should be compatible with the chemical.

2. Labeling:

  • Clearly label the waste container with the full chemical name: "Waste this compound".

  • Include any relevant hazard symbols as per your institution's and local regulations.

3. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure area.

  • The storage area should be away from heat, ignition sources, and incompatible materials.

4. Professional Disposal:

  • Primary Method: The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Alternative Method: Offer surplus and non-recyclable solutions to a licensed professional waste disposal company.[1]

  • Contact: It is imperative to contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.

Contaminated Packaging:

  • Dispose of contaminated packaging in the same manner as the unused product.[1]

Spill and Accidental Release Measures

In the event of a spill, adhere to the following emergency procedures:

  • Evacuate: Evacuate personnel from the immediate area.[1]

  • Ventilate: Ensure adequate ventilation of the spill area.[1]

  • Containment:

    • Wear the appropriate PPE as detailed in the table above.

    • Avoid the formation of dust.[1]

    • Carefully sweep or shovel the spilled material.[1]

  • Collection: Place the collected material into a suitable, closed, and labeled container for disposal.[1][3]

  • Decontamination: Clean the spill area as per your laboratory's established procedures.

  • Environmental Protection: Do not allow the product to enter drains.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Start Start: Disposal of This compound WearPPE Wear Appropriate PPE Start->WearPPE SegregateWaste Segregate Waste WearPPE->SegregateWaste LabelContainer Label Waste Container SegregateWaste->LabelContainer StoreWaste Store in Designated Area LabelContainer->StoreWaste ContactEHS Contact EHS or Licensed Waste Disposal Contractor StoreWaste->ContactEHS Incineration Arrange for Chemical Incineration ContactEHS->Incineration Primary Method LicensedDisposal Transfer to Licensed Disposal Company ContactEHS->LicensedDisposal Alternative End End: Proper Disposal Complete Incineration->End LicensedDisposal->End

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling 5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE based on available safety data.

Body PartPersonal Protective EquipmentSpecifications and Usage
Eyes/Face Safety GogglesUse tight-sealing safety goggles to protect against splashes and dust.[1][2]
Skin Chemical-Resistant GlovesWear appropriate protective gloves, such as nitrile or neoprene, to prevent skin exposure.[2][3]
Lab Coat/Protective ClothingA lab coat or other suitable protective clothing should be worn to prevent skin contact.[2][3]
Respiratory RespiratorIf working in a poorly ventilated area or if dust formation is likely, use a NIOSH/MSHA approved respirator.[2][4] For higher-level protection, type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges are recommended.[4]

Hazard Identification and Precautionary Measures

This compound is associated with the following hazards:

  • H302: Harmful if swallowed.[5]

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[4][5]

Precautionary Statements for safe handling include:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5]

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][5]

Operational Plan and Handling

A systematic approach is crucial for safely handling this compound.

1. Preparation:

  • Ensure proper ventilation, such as a chemical fume hood.[4]

  • Verify that an eyewash station and safety shower are readily accessible.[1]

  • Don all required PPE as outlined in the table above.

2. Handling:

  • Avoid contact with skin, eyes, and clothing.[3]

  • Avoid the formation of dust and aerosols.[4]

  • Wash hands thoroughly after handling.[1][3]

3. Post-Handling:

  • Remove contaminated clothing and shoes promptly.[3]

  • Clean the work area and any equipment used.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure safety.

  • Waste Segregation: Isolate waste containing this compound from other waste streams.[6]

  • Containerization: Use a dedicated, properly labeled, and sealed waste container.[4][6] The label should clearly identify the contents and associated hazards.[6]

  • Disposal Method: Dispose of the waste through a licensed professional waste disposal service.[4] Do not allow the product to enter drains.[3][4] Contaminated packaging should be disposed of as unused product.[4]

Workflow for Safe Handling

The following diagram illustrates the logical workflow for ensuring safety when working with this compound.

A Preparation B Don Appropriate PPE A->B C Ensure Proper Ventilation A->C D Handling B->D C->D E Avoid Contact and Dust Formation D->E F Post-Handling E->F G Decontaminate and Clean F->G H Proper Disposal F->H

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene
Reactant of Route 2
5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.